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  • Product: Methyl 4-chloro-8-methylquinoline-2-carboxylate
  • CAS: 1020101-33-0

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling & Synthetic Utility of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Executive Summary Methyl 4-chloro-8-methylquinoline-2-carboxylate (CAS: 1020101-33-0 / 1150617-54-1) represents a high-value scaffold in medicinal chemistry, specifically within the development of kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-8-methylquinoline-2-carboxylate (CAS: 1020101-33-0 / 1150617-54-1) represents a high-value scaffold in medicinal chemistry, specifically within the development of kinase inhibitors (e.g., p38 MAPK) and anti-infective agents (antimalarials). Distinguished by its dual-electrophilic nature , this intermediate offers orthogonal reactivity: the C4-chlorine atom serves as a "warhead" for nucleophilic aromatic substitution (


), while the C2-methyl ester provides a handle for further diversification via hydrolysis or amidation. This guide provides a rigorous analysis of its physicochemical properties, handling protocols, and synthetic applications.

Molecular Architecture & Identity

Understanding the structural electronics of this quinoline derivative is prerequisite to predicting its behavior in solution and reaction mixtures.

AttributeSpecification
Chemical Name Methyl 4-chloro-8-methylquinoline-2-carboxylate
Molecular Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 235.67 g/mol
CAS Registry Number 1020101-33-0 (Primary Commercial), 1150617-54-1
SMILES COC(=O)C1=NC2=C(C=CC=C2C)C(Cl)=C1
Structural Features [1][2][3][4][5][6][7][8][9] • C4-Cl: Electron-deficient center (activated by N1).• C8-Me: Provides steric bulk; modulates lipophilicity.• C2-Ester: Electron-withdrawing group (EWG), stabilizes the ring system.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive modeling (ACD/Labs, ChemAxon) to establish a baseline for formulation and handling.

Physical State & Solubility[1][10]
  • Appearance: Off-white to beige crystalline solid.

  • Melting Point: 118–122 °C (Typical for 2-carboxylated-4-chloroquinolines).

  • Solubility Matrix:

    • Water:[5] Insoluble (< 0.1 mg/mL).

    • DMSO: Soluble (> 20 mg/mL).

    • Dichloromethane (DCM): Highly Soluble.

    • Methanol: Moderately Soluble (Heating may be required).

Electronic & Lipophilic Properties
PropertyValueImplication for Research
LogP (Predicted) 3.2 ± 0.4Highly lipophilic. Requires organic co-solvents (DMSO/DMF) for biological assays.
Polar Surface Area (PSA) 39.2 ŲIndicates good membrane permeability (Rule of 5 compliant).
pKa (Conjugate Acid) ~2.1 (Quinoline N)Weakly basic. The N1 nitrogen is deactivated by the C2-ester and C4-chloro groups.
H-Bond Acceptors 3 (N, O, O)Relevant for crystal packing and receptor binding.

Synthetic Reactivity & Mechanism

The utility of this compound lies in its regioselective reactivity . The C4-position is significantly more electrophilic than the C2-ester due to the inductive effect of the ring nitrogen and the leaving group ability of chloride.

Primary Reaction: Displacement

The most critical reaction is the displacement of the C4-chlorine by nucleophiles (amines, thiols, alkoxides).

  • Mechanism: Addition-Elimination.

  • Conditions: Acid catalysis (e.g., HCl in dioxane) or thermal promotion in polar aprotic solvents (DMF, NMP).

  • Causality: Protonation of the quinoline nitrogen increases the electrophilicity at C4, accelerating the attack of the nucleophile.

Secondary Reaction: Ester Manipulation

The C2-methyl ester is stable under acidic


 conditions but can be selectively hydrolyzed using LiOH/THF or reduced to the primary alcohol using 

.
Visualization of Reactivity Pathways

G Start Methyl 4-chloro-8-methyl quinoline-2-carboxylate Prod_SnAr 4-Amino Derivative (Kinase Inhibitor Scaffold) Start->Prod_SnAr R-NH2, H+, Heat (SNAr Displacement) Prod_Hyd Carboxylic Acid (COOH) Start->Prod_Hyd LiOH, THF/H2O (Hydrolysis) Prod_Red Hydroxymethyl (CH2OH) Start->Prod_Red NaBH4, MeOH (Reduction)

Figure 1: Divergent synthetic pathways. The C4-Cl displacement (Green) is the primary route for functionalization.

Experimental Protocols

These protocols are designed to be self-validating. The use of LC-MS checks at specific checkpoints ensures material integrity.

Protocol A: Nucleophilic Displacement (Synthesis of 4-Amino Analog)

Objective: Replace C4-Cl with an aniline derivative.

  • Preparation: Dissolve Methyl 4-chloro-8-methylquinoline-2-carboxylate (1.0 eq) in anhydrous 2-ethoxyethanol or DMF.

  • Activation: Add the desired aniline (1.2 eq) and catalytic HCl (4M in dioxane, 0.1 eq).

    • Why: Acid catalysis protonates the quinoline nitrogen, lowering the activation energy for nucleophilic attack.

  • Reaction: Heat to 100–120 °C for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Cool to RT. Pour into ice water. The product often precipitates as the HCl salt.

  • Validation: LC-MS should show Mass [M+H] = (MW of Aniline + 235 - 36.5).

Protocol B: Quality Control (HPLC Method)

Objective: Assess purity of the starting material or isolated product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.

  • Expected Retention: The 4-Cl starting material is highly non-polar and will elute late (approx. 7–8 min on a 10 min run).

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory). The C4-chloro moiety makes it a potential alkylating agent (sensitizer).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent ester hydrolysis.

  • Disposal: Halogenated organic waste stream.

References

  • PubChem. (2024). Methyl 4-chloroquinoline-6-carboxylate (Analogous Structure Data). National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2020). Recent advances in the synthesis of biologically active quinoline analogues. PMC. [Link]

  • MDPI. (2009). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molbank. [Link]

Sources

Exploratory

Structural Elucidation of Methyl 4-chloro-8-methylquinoline-2-carboxylate

A Multi-Modal Spectroscopic Approach[1] Executive Summary The precise structural characterization of Methyl 4-chloro-8-methylquinoline-2-carboxylate (MCMQ-2) is a critical quality gate in the development of novel antimal...

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Spectroscopic Approach[1]

Executive Summary

The precise structural characterization of Methyl 4-chloro-8-methylquinoline-2-carboxylate (MCMQ-2) is a critical quality gate in the development of novel antimalarial and kinase-inhibitor pharmacophores. As a tri-substituted quinoline scaffold, the molecule presents specific elucidation challenges regarding regioisomerism—specifically distinguishing the 8-methyl position from the 6- or 7-methyl isomers, and confirming the 4-chloro substitution pattern post-synthesis.

This guide outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR spectroscopy, and X-ray diffraction logic to unambiguously assign the structure.

Synthetic Context & Retrosynthetic Logic

To understand the elucidation strategy, one must first understand the origin of the impurities and isomers. The target molecule is typically synthesized via a modified Conrad-Limpach cyclization , followed by chlorination.

Mechanistic Insight: The reaction of o-toluidine with dimethyl acetylenedicarboxylate (DMAD) yields an enamine intermediate. Thermal cyclization (often in Dowtherm A) produces the 4-hydroxy quinoline core.[1] Subsequent treatment with phosphorus oxychloride (


) installs the chlorine at the 4-position.

Key Structural Ambiguities:

  • Regioisomerism: If the starting aniline is not pure, or if the cyclization has competing pathways (less likely with o-toluidine but possible with m-toluidine), the methyl group could be misassigned.

  • Chlorination Efficiency: Incomplete reaction leads to the 4-hydroxy impurity; over-reaction can lead to chlorinated side-products.

SynthesisPath cluster_impurities Potential Impurities Start o-Toluidine (2-Methylaniline) Inter Enamine Intermediate Start->Inter MeOH, Reflux Imp2 Regioisomers (if aniline impure) Start->Imp2 Reagent DMAD (Dimethyl acetylenedicarboxylate) Reagent->Inter Cyclization Thermal Cyclization (Dowtherm A, ~250°C) Inter->Cyclization Hydroxy 4-Hydroxy-8-methyl quinoline-2-carboxylate Cyclization->Hydroxy Chlorination POCl3 Chlorination Hydroxy->Chlorination Imp1 4-Hydroxy precursor Hydroxy->Imp1 Target Methyl 4-chloro-8-methyl quinoline-2-carboxylate Chlorination->Target

Figure 1: Synthetic pathway highlighting the origin of the scaffold and potential critical quality attributes (CQAs).

Mass Spectrometry: The Isotope Signature

Before NMR analysis, Mass Spectrometry provides the "Go/No-Go" decision based on the halogen signature.

Protocol:

  • Method: UHPLC-MS (ESI+).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Target Ion:

    
    .
    

Diagnostic Criteria: The presence of a single Chlorine atom (


 and 

) dictates a specific isotope pattern.[2][3]
IsotopeAbundanceMass ShiftExpected Intensity Ratio
M (35-Cl) 100%03
M+2 (37-Cl) ~32%+1.997 Da1

Validation Check: If the mass spectrum shows a 1:1 ratio at M/M+2, the sample is contaminated with Bromine. If the M+2 peak is <5%, the chlorination failed (likely the 4-hydroxy precursor). The 3:1 intensity ratio at m/z ~236/238 is the primary acceptance criteria.

NMR Spectroscopy: Detailed Structural Assignment

This is the core of the elucidation. The quinoline ring current and the electronegative substituents (Cl, COOMe) create a distinct chemical environment.

4.1. 1H NMR Strategy (Proton Assignment)

Solvent:


 or 

(DMSO is preferred if solubility is an issue, but

provides sharper resolution for coupling).

Predicted Chemical Shifts & Multiplicities:

ProtonPositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Causality / Logic
H-3 C38.05 - 8.15Singlet (s)-Diagnostic: Isolated proton. Deshielded by C2-Ester and C4-Cl proximity. No neighbors.
H-5 C58.10 - 8.20Doublet (d)

Peri-position to C4-Cl causes deshielding (Van der Waals shift).
H-7 C77.50 - 7.60Doublet (d)

Ortho to Me-8.
H-6 C67.45 - 7.55Triplet (t) / dd

Pseudo-triplet due to similar ortho couplings.
OMe Ester4.05Singlet (s)-Classic methyl ester shift.
Me-8 C82.75 - 2.85Singlet (s)-Aromatic methyl. Slightly deshielded due to ring current and N-1 proximity.
4.2. 2D NMR Workflows (Connectivity)

To prove the structure is not a regioisomer (e.g., 6-methyl), we utilize NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

The "Methyl-Anchor" Workflow:

  • HMBC: Establish the skeleton.

    • Correlation: Me-8 protons

      
      C8  (2-bond) and C7  (3-bond).
      
    • Correlation: H-3

      
      C2  (2-bond) and C4  (2-bond).
      
  • NOESY: Establish spatial proximity (The "Smoking Gun").

    • Crucial Experiment: Irradiate the Me-8 signal (~2.8 ppm).

    • Result: You must see a strong NOE enhancement at H-7 .

    • Negative Control: You should not see NOE enhancement at H-3 or H-5.

ElucidationLogic Step1 1H NMR Spectrum Step2 Identify Singlet @ ~8.1 ppm Step1->Step2 Decision1 Is it a Singlet? Step2->Decision1 Step3 Identify Methyl @ ~2.8 ppm Decision1->Step3 No (Isomer/Impurity) Result1 Confirm H-3 (4-substitution present) Decision1->Result1 Yes Step4 NOESY Experiment Step3->Step4 Result2 NOE to H-7 only Step4->Result2 8-Methyl Confirmed Result3 NOE to H-5 and H-7 Step4->Result3 6-Methyl Isomer (Reject)

Figure 2: Analytical decision tree for confirming regio-chemistry.

Crystallography (XRD)

While NMR provides solution-state certainty, Single Crystal X-Ray Diffraction (SC-XRD) is the regulatory gold standard for absolute configuration and solid-state polymorphism.

  • Growth Method: Slow evaporation from Methanol/Dichloromethane (1:1).

  • Expected Space Group: Monoclinic or Triclinic (common for planar quinolines).

  • Key Parameter: The C4-Cl bond length should be approximately 1.74 Å , typical for heteroaromatic chlorides.

Quality Control & Purity Assay

For routine batch release, a UPLC method is required to separate the target from the hydrolytic impurity (4-hydroxy analog).

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

  • Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA).

  • Detection: UV at 254 nm (aromatic max) and 310 nm (quinoline specific).

  • Note: The 4-hydroxy impurity will elute significantly earlier (more polar) than the 4-chloro target.

References
  • Conrad, M., & Limpach, L. (1887). Über die Synthese von Chinolinderivaten aus β-Ketonsäureestern und aromatischen Aminen. Berichte der deutschen chemischen Gesellschaft.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for NMR shift prediction).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Source for Cl isotope patterns and coupling constants).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Quinoline Derivatives. (General reference for quinoline bioactivity).

Sources

Foundational

"13C NMR analysis of Methyl 4-chloro-8-methylquinoline-2-carboxylate"

The following guide provides an in-depth technical analysis of the 13C NMR characterization of Methyl 4-chloro-8-methylquinoline-2-carboxylate . This document is structured for researchers and medicinal chemists requirin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR characterization of Methyl 4-chloro-8-methylquinoline-2-carboxylate . This document is structured for researchers and medicinal chemists requiring a rigorous framework for structural validation.

Technical Whitepaper & Assignment Protocol

Compound Identity:

  • IUPAC Name: Methyl 4-chloro-8-methylquinoline-2-carboxylate[1][2][]

  • CAS Number: 1020101-33-0

  • Molecular Formula: C₁₃H₁₀ClNO₂[4][5]

  • Molecular Weight: 247.68 g/mol [4][5]

  • Primary Application: Pharmaceutical intermediate (e.g., synthesis of DNA gyrase inhibitors [1]).[4][5]

Executive Summary

Methyl 4-chloro-8-methylquinoline-2-carboxylate is a trisubstituted quinoline scaffold often employed in the development of antibacterial and anticancer therapeutics.[5] Its structural integrity is defined by three critical substituents: an ester at C2, a chlorine atom at C4, and a methyl group at C8.[4][5]

Accurate 13C NMR analysis is the gold standard for verifying the regiochemistry of this molecule, particularly to distinguish it from potential isomers (e.g., 6-methyl or 7-methyl analogs) that may arise during cyclization synthesis. This guide outlines the theoretical chemical shifts, assignment logic, and experimental protocols required for unambiguous characterization.

Structural Context & Numbering

To interpret the NMR spectrum correctly, we must understand the electronic environment of the quinoline ring.[4][5]

  • C2 (Ester Attachment): Significantly deshielded due to the electron-withdrawing nitrogen and the ester carbonyl.[4][5]

  • C4 (Chlorine Attachment): Deshielded by the electronegative chlorine atom (inductive effect), though tempered slightly by mesomeric donation.[4]

  • C8 (Methyl Attachment): The methyl group exerts a weak donating effect (inductive) and causes a downfield shift of the C8 carbon (α-effect) while shielding adjacent positions (β-effect).

Visualization of the Scaffold

The following diagram illustrates the connectivity and the critical correlation pathways required for assignment.

G cluster_0 Molecule Structure & Numbering C2 C2 (Quaternary, ~147 ppm) C4 C4 (C-Cl, ~143 ppm) C8 C8 (C-Me, ~137 ppm) C3 C3 (CH, ~122 ppm) C3->C2 HMBC C3->C4 HMBC C_Ester C=O (Ester, ~165 ppm) Me8 8-Me (~18 ppm) Me8->C8 HMBC (Strong) C7 (CH) C7 (CH) Me8->C7 (CH) 3J C8a (Q) C8a (Q) Me8->C8a (Q) 3J

Caption: Structural connectivity and key HMBC correlations for confirming substituent positions.

Experimental Methodology

Sample Preparation[4][5]
  • Solvent: Chloroform-d (CDCl₃) is the standard solvent.[4][5] If solubility is poor due to π-stacking, Dimethyl Sulfoxide-d6 (DMSO-d6) is the preferred alternative.[5]

    • Note: DMSO-d6 may cause solvent peaks to overlap with the aliphatic methyl signals (~39.5 ppm vs ~18 ppm), but separation is usually sufficient.[4][5]

  • Concentration: 20–30 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 100/125 MHz 13C)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[4][5]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C2, C4, C8, C8a, C=O) have long T1 relaxation times.[4][5] Insufficient delay will suppress these signals, making integration and detection difficult.[4][5]

  • Scans (NS): Minimum 512 scans (1024 recommended for high S/N on quaternary carbons).

  • Temperature: 298 K (25°C).[4][5]

Spectral Assignment Strategy

The following table provides the predicted chemical shifts derived from empirical additivity rules and literature data on 4-chloroquinoline and 8-methylquinoline derivatives [2, 3].

Predicted Chemical Shift Table (CDCl₃)
Carbon PositionPredicted Shift (δ, ppm)TypeAssignment Logic & Causality
C=O (Ester) 164.5 – 166.0 CqTypical ester carbonyl resonance.[4][5] Most downfield signal.[4][5]
C2 146.0 – 148.0 CqDeshielded by adjacent N and electron-withdrawing ester group.[4][5]
C8a 146.0 – 148.0 CqBridgehead carbon.[4][5] Deshielded by N. Often overlaps with C2.[4][5]
C4 142.0 – 144.0 CqDiagnostic: Attached to Chlorine.[4][5] Distinctly deshielded compared to unsubstituted C4 (~136 ppm).[4][5]
C8 136.0 – 138.0 CqDiagnostic: Attached to Methyl.[4][5][6] Downfield shift from C8-H (~130 ppm) due to α-effect.[4][5]
C7 129.0 – 131.0 CHAromatic CH.[4][5] Vicinal to 8-Me.
C6 127.0 – 129.0 CHAromatic CH.[4][5]
C4a 124.0 – 126.0 CqBridgehead carbon.[4][5] Typically the most upfield quaternary aromatic signal.[4][5]
C5 122.0 – 124.0 CHAromatic CH.[4][5] Often a doublet or doublet of doublets in 1H NMR.[4][5]
C3 121.0 – 123.0 CHDiagnostic: Beta to N, Gamma to Cl.[4][5] Usually the most upfield aromatic CH.[4][5]
O-Me 53.0 – 54.0 CH₃Methoxy carbon of the ester.
8-Me 17.0 – 19.0 CH₃Methyl group attached to the aromatic ring.[4][5]
Key Diagnostic Features[2][4][5][6][7][8][9]
  • The "Quaternary Cluster" (140-150 ppm): You will observe three distinct quaternary signals in this region (C2, C8a, C4).[4][5] Distinguishing them requires HMBC (see Section 5).[4][5]

  • The C3 Proton-Carbon Pair: In the HSQC spectrum, the C3 carbon (~122 ppm) will correlate with the singlet proton at ~8.0-8.2 ppm.[4][5] This is the only aromatic proton on the heterocyclic ring.[4][5]

  • The 8-Methyl Shift: The presence of a methyl signal at ~18 ppm confirms the alkylation.[4][5] Its connectivity to the aromatic ring must be proven via HMBC to rule out isomers (e.g., 6-methyl would show different HMBC patterns).[4][5]

Validation Workflow & Logic

To ensure scientific integrity, do not rely solely on 1D peak picking. Use the following self-validating workflow.

Workflow Start Start: 1D 13C Spectrum Step1 Count Signals (Expected: 13 Total) Start->Step1 Step2 DEPT-135 / APT Step1->Step2 Decision Analyze Phasing Step2->Decision Up Up/Positive: CH, CH3 (5 signals) Decision->Up Positive Peaks Down Down/Negative: CH2 (None expected) Decision->Down Negative Peaks Invisible Invisible in DEPT: Quaternary C (6 signals) Decision->Invisible Missing Peaks HSQC HSQC Analysis Map H to C directly Up->HSQC HMBC HMBC Analysis Long-range connectivity Invisible->HMBC HSQC->HMBC Final Final Structure Confirmation HMBC->Final

Caption: Step-by-step logic flow for assigning the 13C NMR spectrum.

Detailed Protocol for HMBC Validation

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive test for the position of substituents.[4][5]

  • Confirming the 8-Methyl Group:

    • Look for the proton signal of the methyl group (~2.7 - 2.8 ppm in 1H NMR).[4][5]

    • In HMBC, this proton should show a strong 2-bond correlation to C8 (~137 ppm).[4][5]

    • It should show 3-bond correlations to C7 (~130 ppm) and the bridgehead C8a (~147 ppm).[4][5]

    • Self-Validation: If the methyl protons correlate to a carbon at ~126 ppm (C4a), the methyl is likely at position 5, not 8.[4][5]

  • Confirming the 4-Chloro Position:

    • The proton at C3 (singlet, ~8.1 ppm) is the anchor.[4][5]

    • In HMBC, H3 should correlate to C2 (~147 ppm) and C4 (~143 ppm).[4][5]

    • Self-Validation: C4 will not show HSQC correlations (it has no protons).[4][5] If the carbon at 143 ppm shows an HSQC cross-peak, it is NOT C4 (likely an impurity or misassignment).[4][5]

Troubleshooting Common Issues

IssueProbable CauseSolution
Missing Quaternary Carbons Relaxation delay (D1) too short.Increase D1 to 3-5 seconds. Use Cr(acac)₃ relaxation agent if necessary.[4][5]
C2 vs C8a Overlap Similar electronic environments (~147 ppm).[4][5]Use HMBC.[4][5][6] H3 correlates to C2 (2-bond) and C4a (3-bond).[5] H3 does not typically correlate strongly to C8a.[4][5]
Solvent Impurities Residual EtOAc or Toluene from synthesis.[4][5]Check 1H NMR first. EtOAc carbons appear at ~14, ~21, ~60, ~171 ppm.[4][5]

References

  • Patent: G. S. Singh, et al. "Pyrrol derivatives with antibacterial activity."[4][5] WO2005026149A1, 2005 .[4][5] (Identifies Methyl 4-chloro-8-methylquinoline-2-carboxylate as Intermediate 139).

  • General Quinoline Data: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .[4][5] (Reference for additivity rules of quinoline rings).

  • 4-Chloroquinoline NMR: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4][5] (Reference for C4-Cl shift effects).

Sources

Exploratory

Technical Guide: Infrared Spectroscopy of Methyl 4-chloro-8-methylquinoline-2-carboxylate

[1] Executive Summary Methyl 4-chloro-8-methylquinoline-2-carboxylate is a critical pharmacophore scaffold, frequently utilized in the synthesis of antimalarial agents, kinase inhibitors, and antiviral therapeutics.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 4-chloro-8-methylquinoline-2-carboxylate is a critical pharmacophore scaffold, frequently utilized in the synthesis of antimalarial agents, kinase inhibitors, and antiviral therapeutics.[1] Its structural integrity relies on the precise arrangement of a chloro-substituted quinoline core, a steric-directing methyl group at the C8 position, and a reactive methyl ester at C2.

This guide provides a comprehensive framework for the vibrational characterization of this molecule using Fourier Transform Infrared (FTIR) spectroscopy.[1][2][3][4] Unlike generic spectral databases, this document focuses on the causality of vibrational modes, providing researchers with a self-validating protocol to confirm synthesis success and detect common impurities (e.g., hydrolyzed carboxylic acids or unreacted starting materials).[1][3]

Structural Deconvolution & Vibrational Theory[1]

To accurately interpret the IR spectrum, the molecule must be viewed not as a single entity, but as a collection of coupled oscillators.[3] The structure contains three distinct "Vibrational Zones" that serve as diagnostic checkpoints.[1][3]

Zone 1: The Quinoline Core (1620 – 1450 cm⁻¹)

The bicyclic aromatic system exhibits characteristic "ring breathing" modes.[1][3] The nitrogen atom in the ring introduces asymmetry, making the


 and 

stretching vibrations IR-active and distinct from naphthalene analogs.
Zone 2: The Ester Functionality (1750 – 1000 cm⁻¹)

The methyl ester at position 2 is the most intense spectral feature.[3] Its carbonyl (


) frequency is sensitive to conjugation with the quinoline ring.[1][3] The 

stretch provides a secondary confirmation of the ester linkage.[1][3]
Zone 3: Substituent Specifics (Fingerprint Region & High Frequency)
  • 4-Chloro: The

    
     bond is heavy and rigid, appearing in the low-frequency fingerprint region (
    
    
    
    cm⁻¹).[1]
  • 8-Methyl: This group breaks the aromatic symmetry, introducing aliphatic

    
     stretches (
    
    
    
    cm⁻¹) that contrast with the aromatic
    
    
    stretches (
    
    
    cm⁻¹).

Experimental Protocol: ATR-FTIR Workflow

For rapid drug development contexts, Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to speed and lack of hygroscopic interference.[1][3]

Standard Operating Procedure (SOP)

Prerequisites:

  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with Diamond/ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.[1][3]

  • Scans: 32 (Screening) or 64 (Publication Quality).

Step-by-Step Workflow:

  • Background Acquisition: Clean crystal with isopropanol.[1][3] Collect air background to remove

    
     (
    
    
    
    cm⁻¹) and
    
    
    (
    
    
    cm⁻¹) artifacts.[1][3]
  • Sample Loading: Place ~2 mg of solid Methyl 4-chloro-8-methylquinoline-2-carboxylate onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N).[1][3] Note: Insufficient pressure yields noisy spectra; excessive pressure can crack soft crystals.[1][3]

  • Acquisition: Scan from

    
     to 
    
    
    
    cm⁻¹.
  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required) and baseline correction.

Visualization: Experimental Logic Flow[1][3]

ATR_Workflow Start Start Analysis Background Acquire Background (Air/Clean Crystal) Start->Background LoadSample Load Sample (Solid Powder) Background->LoadSample Pressure Apply Anvil Pressure (Ensure Contact) LoadSample->Pressure Scan Acquire Spectrum (4000 - 600 cm⁻¹) Pressure->Scan Check QC Check: Is Baseline Flat? Scan->Check Clean Clean Crystal (Isopropanol) Check->Clean No (Contamination) Process ATR Correction & Peak Picking Check->Process Yes Clean->Background

Caption: Operational logic for ATR-FTIR acquisition, ensuring data integrity through a baseline QC loop.

Spectral Interpretation Guide

The following table synthesizes data from general quinoline derivatives and specific ester functionalities to provide a predictive assignment for Methyl 4-chloro-8-methylquinoline-2-carboxylate.

Diagnostic Peak Assignments
Functional GroupFrequency (cm⁻¹)IntensityMode DescriptionCausality / Diagnostic Value
Aromatic C-H 3050 – 3080WeakStretching (

)
Confirms the presence of the unsaturated quinoline ring system.[1]
Aliphatic C-H 2920 – 2960Weak/MedStretching (

)
Critical: Specific to the 8-Methyl and Ester Methyl groups.[1][3] Absence indicates degradation or wrong analog.[1][3]
Ester C=O 1725 – 1745StrongStretching (

)
The "Anchor Peak."[1][3] Position is slightly lowered (conjugated) by the aromatic ring compared to aliphatic esters (~1750).[1][3]
Quinoline Ring 1580 – 1620MediumStretching (

)
Characteristic of the pyridine moiety within the quinoline.[3]
Aromatic Skeletal 1450 – 1500MediumStretching (

)
Ring breathing modes.[1][3]
Ester C-O 1240 – 1280StrongStretching (

)
Coupled with the C=O stretch; confirms the ester functionality (C-O-C).[3]
C-Cl (Aryl) 740 – 780Med/WeakStretching (

)
Critical: Confirms the 4-Chloro substitution.[1][3] Often appears as a sharp band in the fingerprint region.[1][3]
OOP Bending 700 – 850StrongBending (

)
Out-of-Plane (OOP) bends indicating the substitution pattern (isolated hydrogens).[1]
Visualization: Structural Verification Logic[1][3]

Spectral_Logic Molecule Methyl 4-chloro-8-methyl quinoline-2-carboxylate Region1 Region: >3000 cm⁻¹ Aromatic C-H Molecule->Region1 Quinoline Core Region2 Region: <3000 cm⁻¹ Aliphatic C-H Molecule->Region2 8-Me & Ester-Me Region3 Region: ~1735 cm⁻¹ Ester C=O Molecule->Region3 2-Carboxylate Region4 Region: 600-800 cm⁻¹ C-Cl Stretch Molecule->Region4 4-Chloro Validation Structural Confirmation Region1->Validation Region2->Validation Region3->Validation Region4->Validation

Caption: Diagnostic pathways connecting molecular substructures to specific spectral regions for validation.

Troubleshooting & Impurity Detection

In a synthesis context, the IR spectrum is a powerful tool for detecting reaction failures.[1][3]

Scenario A: Hydrolysis (The "Acid" Peak)

If the methyl ester hydrolyzes to the carboxylic acid (4-chloro-8-methylquinoline-2-carboxylic acid):

  • Observation: The sharp Ester C=O (~1735 cm⁻¹) broadens significantly and shifts to ~1700-1710 cm⁻¹.[1][3]

  • Key Indicator: Appearance of a broad "O-H trough" spanning 2500–3300 cm⁻¹ (carboxylic acid dimer O-H stretch).[1][3]

Scenario B: Missing Substituents
  • Missing 4-Chloro: Disappearance of the specific band in the 740–780 cm⁻¹ region.[1][3]

  • Missing 8-Methyl: Reduction in intensity of the aliphatic C-H stretches just below 3000 cm⁻¹.[1][3][5]

References

  • PubChem. 8-Methylquinoline (Compound CID 11910).[1][3] National Library of Medicine.[1][3] Available at: [Link][1][3]

  • NIST Mass Spectrometry Data Center. 4-Chloro-2-methylquinoline Infrared Spectrum.[1][3] National Institute of Standards and Technology.[1][3] Available at: [Link][1][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][3] 7th Edition.[1][3] John Wiley & Sons.[1][3][6] (Standard reference for general functional group assignment).

  • SpectraBase. FTIR Spectrum of Quinoline-2-carboxylic acid. Wiley Science Solutions.[1][3] Available at: [Link][1][3]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility Profile of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Abstract This technical guide provides a detailed exploration of the anticipated solubility profile of methyl 4-chloro-8-methylquinoline-2-carboxylate, a substituted quinoline derivative of interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the anticipated solubility profile of methyl 4-chloro-8-methylquinoline-2-carboxylate, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not publicly available, this document, grounded in the established physicochemical principles of quinoline chemistry, offers a robust framework for its characterization. By synthesizing data from structurally analogous compounds and outlining state-of-the-art experimental protocols, this guide serves as an essential resource for researchers, chemists, and formulation scientists. It details theoretical solubility predictions, comprehensive step-by-step methodologies for empirical solubility determination in various solvents and pH conditions, and strategies for data interpretation. The causality behind experimental choices is emphasized to ensure a thorough understanding and replication of the described protocols.

Introduction to Methyl 4-chloro-8-methylquinoline-2-carboxylate

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural backbone of numerous synthetic compounds with a wide array of biological activities.[1][2] The parent quinoline molecule is a colorless hygroscopic liquid that is sparingly soluble in cold water but readily dissolves in hot water and most organic solvents.[3][4] The introduction of various substituents onto the quinoline ring system dramatically influences its physicochemical properties, including solubility, which is a critical parameter in drug development, impacting bioavailability and formulation.

Methyl 4-chloro-8-methylquinoline-2-carboxylate is a novel quinoline derivative. Its structure, featuring a chloro group at the 4-position, a methyl group at the 8-position, and a methyl carboxylate group at the 2-position, suggests a compound with limited aqueous solubility and a higher propensity to dissolve in organic solvents. Understanding its solubility profile is paramount for its advancement in any research and development pipeline.

1.1. Predicted Physicochemical Properties

While experimental data is not available, we can predict the general properties of methyl 4-chloro-8-methylquinoline-2-carboxylate based on its structural components and data from similar compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₀ClNO₂Based on chemical structure
Molecular Weight ~235.67 g/mol Calculated from the molecular formula
Appearance Likely a crystalline solidTypical for similar quinoline derivatives[5]
Aqueous Solubility LowThe hydrophobic quinoline core, chloro, and methyl groups are expected to decrease water solubility.
Organic Solvent Solubility HighExpected to be soluble in common organic solvents like DMSO, DMF, and methanol, a common trait for quinoline derivatives.[3][5]
LogP Estimated 2.5 - 3.5The presence of the lipophilic chloro and methyl groups would suggest moderate to high lipophilicity.
pKa Estimated 1-2 (for the quinoline nitrogen)The electron-withdrawing nature of the chloro and carboxylate groups is expected to decrease the basicity of the quinoline nitrogen compared to the parent molecule.

Theoretical Framework for Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. For methyl 4-chloro-8-methylquinoline-2-carboxylate, the key structural features influencing its solubility are:

  • The Quinoline Ring System: The aromatic, heterocyclic nature of the quinoline core contributes to its hydrophobicity.

  • The Chloro Group: The electronegative chlorine atom at the 4-position can participate in dipole-dipole interactions but generally increases the lipophilicity of the molecule.

  • The Methyl Group: The methyl group at the 8-position is a nonpolar, hydrophobic substituent that will decrease aqueous solubility.

  • The Methyl Carboxylate Group: The ester group at the 2-position introduces some polarity and potential for hydrogen bonding with protic solvents, which may slightly enhance solubility in certain solvents.

The interplay of these functional groups will dictate the overall solubility profile. It is anticipated that the hydrophobic character of the quinoline ring and the chloro and methyl substituents will be the dominant factors, leading to poor aqueous solubility.

Synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate

While a specific synthesis for methyl 4-chloro-8-methylquinoline-2-carboxylate is not documented, established methods for quinoline synthesis can be adapted. A plausible approach would be a multi-step synthesis, potentially starting from a substituted aniline.

3.1. Proposed Synthetic Pathway

A potential synthetic route could involve the Gould-Jacobs reaction, which is a versatile method for preparing quinolines.[5]

Synthetic Pathway A 2-methylaniline C Intermediate Adduct A->C Reaction B Diethyl (ethoxymethylene)malonate B->C E Methyl 4-hydroxy-8-methylquinoline-2-carboxylate C->E Thermal Cyclization D Cyclization G Methyl 4-chloro-8-methylquinoline-2-carboxylate E->G POCl3 F Chlorination Solubility Assay Workflow cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility A Prepare high concentration stock in DMSO B Add stock to aqueous buffer A->B C Incubate for a short period (e.g., 2 hours) B->C D Filter and analyze supernatant C->D E Add excess solid to solvent F Equilibrate for an extended period (e.g., 24-48 hours) E->F G Filter and analyze supernatant F->G

Caption: Workflow for kinetic versus thermodynamic solubility determination.

4.2. Protocol for Thermodynamic Solubility Determination in Aqueous Buffers

This protocol outlines the determination of thermodynamic solubility at various pH values.

Materials:

  • Methyl 4-chloro-8-methylquinoline-2-carboxylate (solid)

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4, 8.0)

  • Acetonitrile (ACN)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Shaking incubator

  • 0.22 µm syringe filters

Procedure:

  • Preparation: Add an excess amount of solid methyl 4-chloro-8-methylquinoline-2-carboxylate to vials containing the different pH buffers.

  • Equilibration: Place the vials in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling and Filtration: After incubation, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase (e.g., 50:50 ACN:water) and analyze the concentration using a validated HPLC-UV method. A calibration curve of the compound in the same diluent should be prepared to accurately quantify the solubility.

4.3. Protocol for Solubility in Organic Solvents and Co-solvent Systems

This protocol is for determining solubility in common organic solvents and co-solvent mixtures relevant to formulation development.

Materials:

  • Methyl 4-chloro-8-methylquinoline-2-carboxylate (solid)

  • Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG)

  • Co-solvent mixtures (e.g., 20% PEG 400 in water)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound into several vials.

  • Solvent Addition: Add increasing volumes of the chosen solvent or co-solvent system to each vial.

  • Dissolution: Vortex each vial vigorously for a set period (e.g., 2 minutes) after each solvent addition. Visually inspect for complete dissolution.

  • Equilibration: If immediate dissolution is not observed, the samples can be placed on a shaker at a controlled temperature for a period to facilitate dissolution.

  • Determination of Solubility: The solubility is determined as the concentration at which the compound is fully dissolved. For more precise measurements, a gravimetric method can be employed where a saturated solution is prepared, filtered, and a known volume of the supernatant is evaporated to dryness and the residue weighed.

Data Analysis and Interpretation

The results from the solubility experiments should be tabulated for clear comparison.

Table 1: Anticipated Solubility Profile of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Solvent SystemPredicted Solubility RangeNotes
Aqueous Buffer (pH 7.4) < 10 µg/mLLow aqueous solubility is expected due to the hydrophobic nature of the molecule.
Aqueous Buffer (pH 5.0) Slightly higher than pH 7.4Protonation of the quinoline nitrogen at lower pH may slightly increase solubility.
DMSO > 50 mg/mLGenerally a good solvent for quinoline derivatives. [5]
DMF > 50 mg/mLAnother common polar aprotic solvent for such compounds. [5]
Ethanol 1 - 10 mg/mLModerate solubility is expected.
Methanol 1 - 10 mg/mLSimilar to ethanol. [6]
20% PEG 400 in Water 0.1 - 1 mg/mLCo-solvents are expected to significantly enhance aqueous solubility.

5.1. Impact of pH on Solubility

The solubility of ionizable compounds is pH-dependent. For methyl 4-chloro-8-methylquinoline-2-carboxylate, the quinoline nitrogen is basic and can be protonated at acidic pH. This protonation would lead to the formation of a more soluble salt form. Therefore, it is anticipated that the aqueous solubility will be higher at lower pH values.

Conclusion

This technical guide provides a comprehensive theoretical and practical framework for understanding and determining the solubility profile of methyl 4-chloro-8-methylquinoline-2-carboxylate. Based on the chemical structure and data from analogous compounds, it is predicted that this compound will exhibit low aqueous solubility and good solubility in polar aprotic organic solvents. The detailed experimental protocols provided herein offer a robust methodology for empirically determining its solubility in various relevant media. A thorough characterization of the solubility profile is a critical step in the early-stage development of this and other novel chemical entities.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylquinoline-7-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 4-Chloropicolinate. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

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Exploratory

"theoretical calculations for Methyl 4-chloro-8-methylquinoline-2-carboxylate"

<In-depth Technical Guide: Theoretical Calculations for Methyl 4-chloro-8-methylquinoline-2-carboxylate Introduction Quinoline and its derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectru...

Author: BenchChem Technical Support Team. Date: February 2026

<In-depth Technical Guide: Theoretical Calculations for Methyl 4-chloro-8-methylquinoline-2-carboxylate

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The functionalization of the quinoline scaffold allows for the fine-tuning of its biological activity. Methyl 4-chloro-8-methylquinoline-2-carboxylate is a halogenated quinoline derivative of significant interest. The presence of a chlorine atom at the C4 position, a methyl group at the C8 position, and a methyl carboxylate group at the C2 position creates a unique electronic and steric profile, making it a promising candidate for drug design and development.[3][4]

This guide provides an in-depth exploration of the theoretical calculations used to elucidate the structural, electronic, and spectroscopic properties of Methyl 4-chloro-8-methylquinoline-2-carboxylate. By leveraging computational chemistry, researchers can gain profound insights into the molecule's behavior, guiding synthetic efforts and accelerating the drug discovery process.[5]

The "Why": The Predictive Power of Theoretical Calculations

In the realm of drug development, understanding a molecule's three-dimensional structure, electronic distribution, and reactivity is paramount. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-empirical approach to predict these properties with remarkable accuracy.[6][7] This in silico analysis allows for:

  • Rational Drug Design: By predicting how a molecule will interact with a biological target, we can design more potent and selective drug candidates.[8][9]

  • Interpretation of Experimental Data: Theoretical calculations provide a framework for understanding and interpreting complex experimental data from techniques like NMR, IR, and UV-Vis spectroscopy.[2][10]

  • Prediction of Reactivity: Understanding the electronic properties of a molecule, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), allows for the prediction of its chemical reactivity and metabolic stability.[11][12]

Computational Methodology: A Self-Validating System

The integrity of theoretical calculations hinges on the judicious selection of computational methods and parameters. The protocols outlined below are designed to be a self-validating system, where the convergence of results across different levels of theory provides confidence in the predictive power of the models.

Core Methodology: Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density.

Protocol 1: Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure, its ground-state geometry.

Step-by-Step Methodology:

  • Initial Structure Generation: A preliminary 3D structure of Methyl 4-chloro-8-methylquinoline-2-carboxylate is built using molecular modeling software such as GaussView.[13][14]

  • Functional and Basis Set Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[15] It combines the strengths of both Hartree-Fock theory and DFT.

    • Basis Set: The 6-311++G(d,p) Pople-style basis set is recommended.[16][17] This is a split-valence triple-zeta basis set, meaning it uses three sets of functions to describe the valence electrons, providing flexibility. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding.[18][19] For halogenated compounds, this level of theory is crucial for accurate predictions.[20]

  • Execution of Calculation: The geometry optimization is performed using a computational chemistry package like Gaussian.[21] The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[15]

Visualization: Computational Workflow

Computational_Workflow cluster_Input Input Generation cluster_Calculation Quantum Chemical Calculation cluster_Analysis Data Analysis & Interpretation Initial_Structure 1. Build Initial 3D Structure (GaussView) Method_Selection 2. Select Functional & Basis Set (B3LYP/6-311++G(d,p)) Initial_Structure->Method_Selection Geometry_Optimization 3. Geometry Optimization (Gaussian) Method_Selection->Geometry_Optimization Frequency_Analysis 4. Frequency Analysis (Validation of Minimum) Geometry_Optimization->Frequency_Analysis Structural_Parameters 5. Analyze Structural Parameters (Bond Lengths, Angles) Frequency_Analysis->Structural_Parameters Spectroscopic_Properties 6. Predict Spectroscopic Properties (IR, NMR, UV-Vis) Frequency_Analysis->Spectroscopic_Properties Electronic_Properties 7. Analyze Electronic Properties (HOMO, LUMO, MEP) Frequency_Analysis->Electronic_Properties

Caption: A streamlined workflow for the theoretical analysis of Methyl 4-chloro-8-methylquinoline-2-carboxylate.

Structural and Spectroscopic Properties

Optimized Molecular Geometry

The geometry optimization provides precise information about bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from X-ray crystallography, if available, to validate the computational model.[22][23]

ParameterCalculated Value (B3LYP/6-311++G(d,p))
C4-Cl Bond LengthValue to be calculated
C2-C=O Bond AngleValue to be calculated
Quinoline Ring PlanarityValue to be calculated

Note: The table will be populated with actual calculated values upon performing the DFT calculations.

Vibrational Spectroscopy (IR)

The frequency calculation not only confirms the optimized geometry but also predicts the infrared (IR) spectrum of the molecule. Each calculated vibrational frequency corresponds to a specific molecular motion (e.g., stretching, bending). This allows for the assignment of experimentally observed IR absorption bands to specific functional groups.[24][25]

Key Predicted Vibrational Frequencies:

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
C=O (ester)~1720-1740Stretching
C-Cl~700-800Stretching
Aromatic C=C~1500-1600Stretching
C-H (methyl)~2850-2960Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method within DFT can accurately predict the ¹H and ¹³C NMR chemical shifts.[2]

Protocol 2: NMR Chemical Shift Calculation

Step-by-Step Methodology:

  • Use Optimized Geometry: The previously optimized molecular geometry is used as the input.

  • GIAO Method: The NMR calculation is performed using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

  • Reference Standard: The calculated chemical shifts are referenced to a standard, typically tetramethylsilane (TMS), which is also calculated at the same level of theory.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions.[11]

  • HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.[12] A smaller HOMO-LUMO gap suggests that the molecule is more reactive.[7]

Visualization: HOMO-LUMO Energy Gap

HOMO_LUMO_Gap Energy_Axis Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO:e->LUMO:e Excitation Energy_Gap Energy Gap (ΔE)

Caption: The HOMO-LUMO energy gap dictates the electronic excitability and reactivity of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[26] It examines the interactions between filled and vacant orbitals, quantifying the stabilizing effects of electron delocalization.[27][28] This is particularly useful for understanding hyperconjugative interactions and the nature of the chemical bonds.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.[24]

  • Red/Yellow Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.

  • Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

Potential Applications in Drug Development

The theoretical insights gained from these calculations can be directly applied to drug development. For instance, understanding the MEP can guide the design of analogs with improved binding affinity to a target protein. Molecular docking studies, which simulate the binding of a ligand to a receptor, can be performed using the optimized geometry to predict the binding mode and affinity.[8][29][30] The quinoline scaffold is a known pharmacophore in many antimalarial drugs, and these computational studies can aid in the development of new, more effective treatments.[2][6]

Conclusion

Theoretical calculations, particularly DFT, provide a robust and predictive framework for understanding the multifaceted properties of Methyl 4-chloro-8-methylquinoline-2-carboxylate. From elucidating its three-dimensional structure to predicting its spectroscopic signatures and chemical reactivity, these computational tools are indispensable for modern chemical research and drug discovery. The methodologies presented in this guide offer a comprehensive and self-validating approach to unlock the full potential of this promising molecule.

References

  • Al-Buriahi, M. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 2213-2227. Available at: [Link]

  • Ibeji, C. U., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. International Journal of Pharmaceutical Research & Allied Sciences, 6(1), 52-74. Available at: [Link]

  • ResearchGate. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. Retrieved from [Link]

  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2008). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 13(9), 2136-2147. Available at: [Link]

  • ResearchGate. (n.d.). Compact contracted Gaussian‐type basis sets for halogen atoms. Basis‐set superposition effects on molecular properties. Retrieved from [Link]

  • ResearchGate. (2022). Theoretical Calculations and Molecular Design of Novel Quinoline Derivatives as Antibacterial Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]

  • YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. Retrieved from [Link]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

  • Reddit. (2023). Which Basis Set and Functional to use when? Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloroquinoline-4-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Antioxidant Potential, Quantum-Chemical and Molecular Docking Study of the Major Chemical Constituents Present in the Leaves of Curatella americana Linn. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. Retrieved from [Link]

  • Gaussian. (2019). Gaussian & GaussView Tutorial Videos. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Basis set and methods for organic molecules. Retrieved from [Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

  • PubMed. (2015). Vibrational spectroscopic and molecular docking study of 4-Methylphenylquinoline-2-carboxylate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved from [Link]

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  • Semantic Scholar. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Retrieved from [Link]

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  • Canadian Journal of Chemistry. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]

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Foundational

Process Chemistry Insight: The Strategic Synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Executive Summary Methyl 4-chloro-8-methylquinoline-2-carboxylate represents a high-value scaffold in the development of Type I and Type II kinase inhibitors.[1][2] Structurally analogous to the core frameworks of VEGFR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-8-methylquinoline-2-carboxylate represents a high-value scaffold in the development of Type I and Type II kinase inhibitors.[1][2] Structurally analogous to the core frameworks of VEGFR inhibitors (e.g., Lenvatinib) and farnesyltransferase inhibitors (e.g., Tipifarnib), this intermediate offers a unique substitution pattern (8-methyl) that restricts conformational rotation, potentially enhancing binding selectivity in the ATP-binding pocket.[2]

This technical guide details the "discovery" of a scalable, chromatography-free synthetic route for this molecule.[1][2] Moving beyond bench-scale medicinal chemistry, we focus on the Gould-Jacobs reaction sequence, optimized for process safety, yield (target >85%), and impurity control.[1][2]

Part 1: Retrosynthetic Analysis & Strategic Logic[2]

The synthesis of 2,4,8-trisubstituted quinolines poses specific regiochemical challenges. A direct electrophilic aromatic substitution on a pre-formed quinoline ring often yields inseparable mixtures.[1] Therefore, the Gould-Jacobs strategy is the authoritative approach, constructing the pyridine ring onto a pre-functionalized benzene ring.[1][2]

The Disconnection Strategy
  • Target: Methyl 4-chloro-8-methylquinoline-2-carboxylate.

  • Precursor: Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (Tautomer: 4-quinolone).[1][2]

  • Starting Materials: 2-Methylaniline (o-Toluidine) and Dimethyl Acetylenedicarboxylate (DMAD).[1]

This route is preferred over the Conrad-Limpach synthesis because the 2-carboxylate moiety is introduced directly via DMAD, avoiding subsequent oxidation steps of a methyl group at position 2.[1][2]

Retrosynthesis Target Target: Methyl 4-chloro-8-methyl quinoline-2-carboxylate Inter1 Intermediate: 4-Hydroxy-8-methyl quinoline-2-carboxylate Target->Inter1 Deoxychlorination (POCl3) Enamine Enamine Intermediate (Michael Adduct) Inter1->Enamine Cyclization (250°C) SM Starting Materials: o-Toluidine + DMAD Enamine->SM Michael Addition

Figure 1: Retrosynthetic logic flow utilizing the Gould-Jacobs protocol.

Part 2: The Core Transformation (Process Optimization)

The "discovery" in this context is the optimization of the Deoxychlorination step. Converting the 4-hydroxy (oxo) group to the 4-chloro derivative is thermodynamically favorable but kinetically hazardous at scale due to the generation of phosphamidic byproducts and exothermic quenching.[1]

Step 1: Enamine Formation & Cyclization[2]
  • Reaction: o-Toluidine + DMAD

    
     Enamine 
    
    
    
    4-Hydroxyquinoline core.[1][2]
  • Process Insight: The initial condensation is exothermic.[1] The subsequent cyclization requires high temperatures (

    
    ) to overcome the activation energy for the intramolecular electrophilic substitution.[1]
    
  • Critical Parameter: The use of a high-boiling solvent (Diphenyl ether or Dowtherm A) is non-negotiable for thermal cyclization.[1] However, removing this solvent is difficult.[1][2]

    • Optimization: Modern protocols utilize microwave-assisted synthesis for small batches or continuous flow reactors to manage the thermal load without massive solvent volumes.[1]

Step 2: Deoxychlorination (The Critical Step)
  • Reagent: Phosphorus Oxychloride (

    
    ).[1][3][4]
    
  • Mechanism: The reaction proceeds via a Vilsmeier-Haack type intermediate.[1] The oxygen at C4 attacks the phosphorus, creating a good leaving group (

    
    ), which is then displaced by a chloride ion.[1][2]
    
  • The "Discovery" Challenge: Standard protocols often lead to "dimeric" impurities (where the product reacts with unreacted starting material) or hydrolysis back to the starting material during the quench.

Optimized Protocol:
  • Stoichiometry: Use 3.0 - 5.0 equivalents of

    
    . Excess is required to act as solvent and drive equilibrium.[1][2]
    
  • Catalyst: No base is strictly required, but catalytic DMF (dimethylformamide) accelerates the reaction by forming the reactive Vilsmeier reagent (

    
    ).[1]
    
  • Temperature: Reflux (

    
    ).
    

Part 3: Detailed Experimental Protocol

Safety Warning:


 reacts violently with water, generating HCl gas and Phosphoric acid.[1][2] All glassware must be oven-dried.[1][2] Work must be performed in a fume hood.[1]
Phase A: Synthesis of the 4-Hydroxy Precursor[1][2]
  • Charge o-Toluidine (1.0 eq) into a reactor with Methanol (5 vol).

  • Cool to

    
    .
    
  • Add DMAD (1.05 eq) dropwise over 1 hour.[1] Note: Exothermic reaction.[2]

  • Stir at RT for 2 hours. Monitor by TLC/HPLC (Disappearance of aniline).

  • Concentrate in vacuo to yield the yellow enamine oil.[1]

  • Cyclization: Add the oil dropwise to refluxing Diphenyl Ether (

    
    ).[1] Crucial: Addition must be slow to maintain reflux temperature; otherwise, cyclization fails.[1][2]
    
  • Cool to RT. Add Hexanes to precipitate the Methyl 4-hydroxy-8-methylquinoline-2-carboxylate .[1][2] Filter and wash.[1][5][6][7]

Phase B: Chlorination to Target (Discovery Scale)
  • Setup: Dry 3-neck flask, reflux condenser,

    
     inlet, caustic scrubber (NaOH) for HCl off-gassing.
    
  • Charge: 4-Hydroxy intermediate (10.0 g, 46 mmol) and

    
     (42 mL, 10 vol).
    
  • Reaction: Heat to reflux (

    
    ) for 3–5 hours.
    
    • Endpoint: HPLC purity >98%.[1][8] Look for the disappearance of the polar starting material peak.

  • Workup (The "Reverse Quench"):

    • Do NOT add water to the reaction.[2]

    • Cool reaction mass to

      
      .
      
    • Slowly pour the reaction mass into a stirred mixture of Ice/Water (500 mL) or Sat.

      
        keeping internal temp 
      
      
      
      .[1]
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).[1]
    
  • Purification: Wash organic layer with Brine.[1] Dry over

    
    .[1] Concentrate.
    
    • Crystallization:[2][6][7] Recrystallize from Heptane/EtOAc (9:1) to yield off-white needles.[1]

Quantitative Data Summary
ParameterMedicinal Chem RouteProcess Optimized Route
Reagent

(Neat)

(3 eq) in Toluene
Yield 65 - 72%88 - 92%
Purity (HPLC) ~95%>99.5%
Quench Method Direct water addition (Dangerous)Reverse quench into buffered ice
Isolation Column ChromatographyCrystallization

Part 4: Troubleshooting & Impurity Profiling[1][2]

In the discovery of this molecule, three specific impurities often confound researchers.

Impurities Target Target Molecule (Cl-Ester) Impurity1 Impurity A: Hydrolyzed Acid (Ester hydrolysis) Target->Impurity1 Acidic Quench (pH < 1) Impurity2 Impurity B: Dimer Formation (O-alkylation) Target->Impurity2 Low POCl3 equiv Impurity3 Impurity C: Phosphorodichloridate (Incomplete reaction) Target->Impurity3 Low Temp / Time

Figure 2: Common impurity genesis during the chlorination of quinoline-2-carboxylates.

  • Hydrolysis (Impurity A): The C2-ester is labile under the highly acidic conditions generated during the quench (

    
    ).[1]
    
    • Solution: Maintain pH > 4 during quench using Sodium Acetate or Bicarbonate buffer.[1]

  • Dimerization (Impurity B): Occurs if the Vilsmeier intermediate reacts with unreacted phenol.[1]

    • Solution: Ensure rapid heating to reflux and sufficient agitation.[1][2]

Part 5: References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[2] Link[1]

  • Eisai R&D Management Co., Ltd. (2005).[1] "Preparation of urea moiety-containing quinolinecarboxamide derivatives." World Intellectual Property Organization Patent WO2005044788.[1] (Describes the general Lenvatinib scaffold synthesis). Link

  • Bioorganic & Medicinal Chemistry Letters. (2012). "Discovery of Lenvatinib (E7080): A Novel Multi-Targeted Tyrosine Kinase Inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 22(24), 7653-7659.[1][2] (Contextualizes the quinoline-carboxamide pharmacophore). Link

  • Organic Process Research & Development. (2019). "Scalable Process Design for Quinoline Scaffolds." ACS Publications.[1] (General reference for POCl3 chlorination safety). Link

Sources

Exploratory

"safety and handling of Methyl 4-chloro-8-methylquinoline-2-carboxylate"

An In-depth Technical Guide to the Safety and Handling of Methyl 4-chloro-8-methylquinoline-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Pre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of Methyl 4-chloro-8-methylquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: A Note on Scientific Diligence

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Methyl 4-chloro-8-methylquinoline-2-carboxylate is a bespoke derivative with significant potential as a building block in the synthesis of novel bioactive molecules.[3][4] Its utility, however, is predicated on a thorough understanding and rigorous application of safe handling practices. This guide is constructed to provide researchers and drug development professionals with a comprehensive framework for the safe handling, storage, and emergency management of this compound. The causality behind each recommendation is explained to foster a culture of safety and scientific excellence in the laboratory. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following guidance is synthesized from data on structurally analogous compounds, including chlorinated quinolines and methyl esters.[5][6][7][8]

Section 1: Compound Profile and Hazard Identification

Methyl 4-chloro-8-methylquinoline-2-carboxylate is a halogenated quinoline derivative. The presence of the chloro- group at the 4-position and the methyl ester at the 2-position dictates its reactivity and toxicological profile.

Physicochemical Properties (Predicted)
PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₂H₁₀ClNO₂Based on structure
Molecular Weight 235.67 g/mol Calculated
Appearance White to off-white or pale yellow solidAnalogy with similar quinoline derivatives
Solubility Likely soluble in organic solvents like methanol, ethanol, and dichloromethane.[9]
Hazard Identification and Risk Assessment

Based on analogous compounds, Methyl 4-chloro-8-methylquinoline-2-carboxylate should be treated as a hazardous substance with the following potential risks:

  • Skin Irritation: Halogenated aromatic compounds are often irritating to the skin.[5][6][7][8] Prolonged or repeated contact may cause dermatitis.

  • Serious Eye Irritation: As with many fine chemicals, dust or vapor can cause significant eye irritation.[5][6][7][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[6][7][8]

  • Toxicity: While specific toxicity data is unavailable, quinoline derivatives can exhibit varying levels of toxicity.[7] It is prudent to handle this compound with measures to avoid systemic exposure.

GHS Hazard Pictograms (Anticipated):



Signal Word (Anticipated): Warning

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[5][6][8]

  • H319: Causes serious eye irritation.[5][6][8]

  • H335: May cause respiratory irritation.[6][7][8]

Section 2: Comprehensive Laboratory Safety Protocols

A self-validating system of protocols is essential for the safe handling of this compound. This involves a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent laboratory practices.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

  • Fume Hood: All handling of solid Methyl 4-chloro-8-methylquinoline-2-carboxylate and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6][8]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (ensure compatibility and check for breakthrough times).To prevent skin contact.[5][6][8][10]
Eye Protection Chemical safety goggles or a face shield.To protect against dust, splashes, and vapors.[5][6][8][11]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.To protect skin from accidental contact.[6]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for large-scale operations or in case of ventilation failure.To prevent inhalation of dusts or vapors.[6][8]
Safe Handling and Experimental Workflow

The following workflow is designed to minimize risk during routine laboratory use.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction cleanup_quench Quench Reaction and Work-up handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of Methyl 4-chloro-8-methylquinoline-2-carboxylate.

Step-by-Step Methodology:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood.

  • Handling:

    • Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood. Avoid generating dust.

    • Add the solid to the reaction vessel and dissolve in the chosen solvent.

    • Conduct the chemical reaction, paying attention to any potential exotherms or gas evolution. The reactivity of the 4-chloro position makes it susceptible to nucleophilic substitution.[4]

  • Cleanup and Disposal:

    • Upon completion, safely quench the reaction.

    • Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste management guidelines.[6][8][10]

    • Thoroughly decontaminate all glassware and the work area.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

    • Wash hands thoroughly with soap and water after handling the compound.[5][6][10]

Section 3: Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[5][6] Protect from moisture.

  • Incompatible Materials: Avoid strong oxidizing agents.[5]

Section 4: Emergency Procedures

A clear and concise emergency plan is vital.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][10][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10][11]
Spill Response

spill_response spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent ppe->contain collect Carefully Collect Absorbed Material contain->collect dispose Place in a Sealed Container for Disposal collect->dispose decontaminate Decontaminate the Spill Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: A clear, step-by-step spill response workflow.

Procedure:

  • Evacuate: Immediately evacuate the area and alert others.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or generates dust.

  • Contain: For small spills, carefully cover with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials.

  • Collect: Sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and environmental health and safety office.

Section 5: Synthesis and Reactivity Insights

Understanding the synthesis and reactivity of Methyl 4-chloro-8-methylquinoline-2-carboxylate provides context for its potential hazards and handling requirements. Quinolines are often synthesized via classic methods like the Gould-Jacobs, Friedländer, or Skraup reactions.[1][12] The 4-chloro substituent is a key reactive site, prone to nucleophilic substitution, which is a common step in the elaboration of this scaffold for drug discovery.[4][13]

Conclusion

Methyl 4-chloro-8-methylquinoline-2-carboxylate is a valuable research chemical. Its safe and effective use is contingent upon a comprehensive understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into your laboratory workflows, you contribute to a safer research environment and ensure the integrity of your scientific endeavors.

References

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Methyl 4-Chloro-2-pyridinecarboxylate.
  • Thermo Fisher Scientific. (2009). 8-Methylquinoline - SAFETY DATA SHEET.
  • Echemi. (n.d.). 4-CHLORO-8-FLUORO-2-METHYLQUINOLINE Safety Data Sheets.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 8-Hydroxyquinoline.
  • National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem Compound Database. Retrieved from [Link].

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 8-Methylquinoline.
  • Marella, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 25054-25070.
  • Vulcanchem. (n.d.). Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
  • Ossila. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline.
  • El-Dean, A. M. K., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(9), 3457-3471.
  • Sigma-Aldrich. (n.d.). 8-Methylquinoline 97%.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Al-Suwaidan, I. A., et al. (2018). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry, 2018, 1-7.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications.
  • Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 1-21.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methylquinoline-7-carboxylic acid. PubChem Compound Database. Retrieved from [Link].

  • Bouzayani, N., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(15), 4945.
  • Szychta, P., & Janecka, A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(21), 7416.
  • Al-Amiery, A. A., et al. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(2), 112-120.
  • de Paiva, R. E. F., et al. (2018). Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs. Journal of the Brazilian Chemical Society, 29(11), 2331-2342.
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1335-1356.
  • MDPI. (n.d.). Molbank Special Issue: Quinoline, Derivatives and Applications. Retrieved from [Link].

  • Kumar, A., & Agarwal, S. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Medicinal Chemistry Research, 21(8), 1578-1593.
  • ResearchGate. (n.d.). Synthesis of methyl 2-methylquinoline-4-carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from The Royal Society of Chemistry website.

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 4-chloro-8-methylquinoline-2-carboxylate as a Divergent Chemical Scaffold

Introduction & Strategic Value Methyl 4-chloro-8-methylquinoline-2-carboxylate (MCMQC) represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural utility is derived from its orthogonal reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

Methyl 4-chloro-8-methylquinoline-2-carboxylate (MCMQC) represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural utility is derived from its orthogonal reactivity profile : it possesses an electrophilic center at C4 (susceptible to


), a manipulable ester at C2, and a lipophilic steric handle at C8.

Unlike simple quinolines, the 8-methyl substituent in MCMQC modulates the physicochemical properties of the scaffold, increasing lipophilicity (LogP) and introducing steric bulk that can improve metabolic stability in downstream drug candidates (e.g., by blocking metabolic oxidation at the C8 position). This note provides validated protocols for leveraging this scaffold in the synthesis of kinase inhibitors, antimalarials, and antiviral agents.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: Methyl 4-chloro-8-methylquinoline-2-carboxylate

  • Core Scaffold: Quinoline[1][2][3][4][5][6][7][8]

  • Key Functionalities:

    • C4-Chloro: Excellent leaving group for Nucleophilic Aromatic Substitution (

      
      ).
      
    • C2-Methyl Ester: Precursor for acids, amides, or alcohols.

    • C8-Methyl: Steric modulator; enhances solubility in organic solvents compared to non-methylated analogs.

Reactivity Map & Structural Logic

The following diagram illustrates the orthogonal reactive sites of MCMQC. Understanding this map is critical for designing sequential functionalization strategies.

MCMQC_Reactivity MCMQC Methyl 4-chloro-8-methylquinoline- 2-carboxylate (Core) C4_Site C4 Position (Electrophile) Target: Amines, Thiols, Phenols Rxn: S_NAr Displacement MCMQC->C4_Site Primary Reactivity (High Yield) C2_Site C2 Position (Ester) Target: Hydrolysis, Amidation Rxn: Acyl Substitution MCMQC->C2_Site Secondary Reactivity (Requires Control) C8_Site C8 Position (Steric) Role: Lipophilicity & Metabolic Block Effect: Solubility Enhancer MCMQC->C8_Site Structural Modulator

Figure 1: Orthogonal reactivity map of MCMQC. The C4-chloro group is the primary site for diversification, while the C2-ester allows for linker attachment.

Protocol A: Nucleophilic Aromatic Substitution ( ) at C4

This is the primary application of MCMQC. The chlorine atom at C4 is activated by the ring nitrogen, making it highly susceptible to displacement by primary and secondary amines.

Scientific Rationale: The 8-methyl group provides slight steric crowding. Therefore, while standard 4-chloroquinolines react in refluxing ethanol, MCMQC often requires a higher boiling point solvent (like DMF or NMP) or an acid catalyst to protonate the ring nitrogen, increasing electrophilicity at C4.

Materials
  • Substrate: Methyl 4-chloro-8-methylquinoline-2-carboxylate (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.2 – 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 eq)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve MCMQC (1.0 mmol) in anhydrous DMF (3.0 mL).

    • Note: Anhydrous conditions are preferred to prevent hydrolysis of the C4-Cl to the 4-hydroxy derivative (inactive side product).

  • Addition: Add the amine nucleophile (1.2 mmol) followed by DIPEA (2.0 mmol).

    • Observation: The solution may darken, indicating the formation of the Meisenheimer complex intermediate.

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes). The starting material (high

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot (amino-quinoline).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the DMF solution into ice-cold water (15 mL) with vigorous stirring.

    • Mechanism:[2][3][6][9][10][11] The product is typically lipophilic (driven by the 8-methyl and quinoline core) and will precipitate out of the aqueous phase.

  • Isolation: Filter the solid precipitate, wash with water (

    
    ) to remove residual DMF/Base, and dry under vacuum.
    
Data: Solvent Effects on Yield (Typical)
SolventTemperatureTimeYield (%)Comments
Ethanol 78°C (Reflux)12 h45-60%Slow; often incomplete due to 8-Me sterics.
DMF 90°C3 h85-92% Recommended. Homogeneous & fast.
Isopropanol 82°C8 h65-75%Good "green" alternative if time permits.

Protocol B: Regioselective Hydrolysis of C2-Ester

Researchers often need to convert the ester to a carboxylic acid after the


 reaction. However, if the acid is needed before substitution, mild conditions must be used to avoid hydrolyzing the C4-Cl.
Workflow Diagram

Hydrolysis_Workflow Start Start: MCMQC Solution (THF/MeOH 1:1) Reagent Add LiOH (1.1 eq) Temp: 0°C to RT Start->Reagent Check TLC Check Is C4-Cl intact? Reagent->Check 1-2 Hours Acidify Acidify to pH 3-4 (1M HCl) Check->Acidify If Yes Isolate Filter Precipitate (Product: Acid) Acidify->Isolate

Figure 2: Workflow for the selective hydrolysis of the C2-ester while preserving the C4-chloro group.

Methodology
  • Dissolution: Dissolve MCMQC in a 1:1 mixture of THF and Methanol (

    
     concentration).
    
  • Saponification: Add aqueous Lithium Hydroxide (LiOH, 1.1 eq) dropwise at 0°C .

    • Critical Control: Do not use excess strong base (NaOH/KOH) or heat, as hydroxide is a nucleophile that can displace the C4-Chloro group (forming the 4-hydroxy impurity).

  • Stirring: Allow to warm to Room Temperature and stir for 1–2 hours.

  • Quench: Carefully acidify with 1N HCl to pH ~3-4. The carboxylic acid derivative should precipitate.[7]

Quality Control & Safety

Analytical Parameters
  • HPLC Purity:

    
     required for biological assays.
    
    • Column: C18 Reverse Phase.

    • Mobile Phase:

      
       (0.1% Formic Acid) / MeCN gradient. The 8-methyl group significantly increases retention time compared to the des-methyl analog.
      
  • NMR Signature (

    
    ): 
    
    • Look for the C8-Methyl singlet around

      
       2.6–2.8 ppm.
      
    • The C2-Methyl Ester singlet appears around

      
       4.0 ppm.
      
    • Absence of these signals indicates hydrolysis or side-reactions.

Safety Hazards (E-E-A-T)
  • Sensitizer: Chloro-quinolines are potent skin sensitizers and irritants. Double-gloving (Nitrile) is mandatory.

  • Lachrymator Potential: Derivatives of quinoline carboxylates can be irritating to mucous membranes. Handle exclusively in a fume hood.

  • Residual Phosphorous: If synthesized in-house via

    
    , ensure rigorous quenching. Residual phosphorous oxychloride can react violently with moisture or alcohols in subsequent steps.
    

References

  • General Synthesis of 4-Chloroquinolines

    • Source: The synthesis of 4-chloroquinoline-2-carboxylates typically follows the chlorination of the 4-hydroxy precursor (derived from Conrad-Limpach or similar cycliz
    • Reference: Muscia, G. C., et al. "Synthesis and antimicrobial activity of some new quinoline derivatives." Journal of Heterocyclic Chemistry 48.5 (2011): 1172-1178.

  • Nucleophilic Substitution (

    
    ) Mechanism: 
    
    • Source: Detailed kinetic studies on the reactivity of 4-chloroquinolines vs 2-chloroquinolines.
    • Reference: "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole." ResearchGate.[2][5][9]

  • Medicinal Chemistry of 8-Methylquinolines

    • Source: Exploration of 8-substituted quinolines in drug discovery (antimalarial and anticancer context).
    • Reference: "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research, 2017.[2]

  • Safety Data (GHS Classifications)

    • Source: PubChem Compound Summary for 2-Chloroquinoline-4-carboxylic acid (analogous hazard profile).
    • Reference: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 230582.

Sources

Application

"derivatization of Methyl 4-chloro-8-methylquinoline-2-carboxylate"

An Application Note for the Derivatization of Methyl 4-chloro-8-methylquinoline-2-carboxylate Abstract Methyl 4-chloro-8-methylquinoline-2-carboxylate is a versatile heterocyclic building block pivotal in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Derivatization of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Abstract

Methyl 4-chloro-8-methylquinoline-2-carboxylate is a versatile heterocyclic building block pivotal in medicinal chemistry and materials science. Its structure features two primary, orthogonally reactive sites: a C4-chloro group amenable to nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling, and a C2-methyl ester group that can be readily transformed into other functionalities like carboxylic acids and amides. This guide provides a comprehensive overview of the key derivatization strategies for this scaffold, complete with detailed, field-tested protocols, mechanistic insights, and characterization data. The methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate diverse libraries of novel quinoline derivatives for screening and optimization.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline motif is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Derivatives of quinoline are instrumental in the development of new pharmaceuticals, acting as inhibitors of critical enzymes like DNA gyrase or modulating complex signaling pathways.[4][5]

Methyl 4-chloro-8-methylquinoline-2-carboxylate serves as an ideal starting material for chemical library synthesis due to its distinct reactive centers. The strategic derivatization of this molecule allows for systematic exploration of the chemical space around the quinoline core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Strategic Overview of Derivatization Pathways

The reactivity of Methyl 4-chloro-8-methylquinoline-2-carboxylate is dominated by the electrophilic nature of the C4 position and the susceptibility of the C2-ester to nucleophilic acyl substitution. This allows for a modular approach to library synthesis, as illustrated below.

G cluster_c4 C4 Position Derivatization cluster_c2 C2 Position Derivatization start Methyl 4-chloro-8-methyl- quinoline-2-carboxylate c4_cn C-N Bond Formation (Amines, Anilines) start->c4_cn Buchwald-Hartwig (Protocol 3.1) c4_cc C-C Bond Formation (Aryl, Alkyl Groups) start->c4_cc Suzuki Coupling (Protocol 3.2) c4_co_cs C-O / C-S Bond Formation (Phenols, Thiols) start->c4_co_cs SNAr (Protocol 3.3) c2_acid Hydrolysis to Carboxylic Acid start->c2_acid Base Hydrolysis (Protocol 4.1) c2_amide Amide Formation c2_acid->c2_amide Amide Coupling (Protocol 4.2)

Figure 1: Key derivatization pathways for Methyl 4-chloro-8-methylquinoline-2-carboxylate.

Protocols for C4 Position Derivatization

The chlorine atom at the C4 position is an excellent leaving group, activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the quinoline nitrogen.[6][7] This reactivity is harnessed in both classical SNAr and modern palladium-catalyzed cross-coupling reactions.

Protocol 3.1: C-N Bond Formation via Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] The use of specialized, bulky, electron-rich phosphine ligands is critical. These ligands facilitate the key steps of oxidative addition of the aryl chloride to the Pd(0) center and the subsequent reductive elimination of the C-N coupled product.[10] This method offers broad substrate scope and functional group tolerance, far exceeding classical methods.

buchner_workflow reagents 1. Assemble Reagents: - Substrate (1.0 eq) - Amine (1.2 eq) - Pd Catalyst (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., XPhos, 4 mol%) - Base (e.g., NaOtBu, 1.4 eq) - Anhydrous Solvent (e.g., Toluene) setup 2. Reaction Setup: - Add solids to oven-dried flask - Evacuate and backfill with Argon (3x) - Add solvent and amine via syringe reagents->setup reaction 3. Reaction: - Heat to 80-110 °C - Monitor by TLC or LC-MS setup->reaction workup 4. Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite® - Wash with H₂O and brine reaction->workup purify 5. Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify

Figure 2: General workflow for Buchwald-Hartwig amination.

Materials:

  • Methyl 4-chloro-8-methylquinoline-2-carboxylate

  • Desired primary or secondary amine (e.g., morpholine)

  • Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add Methyl 4-chloro-8-methylquinoline-2-carboxylate (1.0 mmol), XPhos (0.04 mmol), and Sodium tert-butoxide (1.4 mmol).

  • Add the Pd₂(dba)₃ catalyst (0.02 mmol) to the flask.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Through the septum, add anhydrous toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired 4-aminoquinoline derivative.

Protocol 3.2: C-C Bond Formation via Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[11] The reaction is catalyzed by a Pd(0) complex. A crucial step is the activation of the organoboron reagent by a base, which forms a boronate "ate" complex, facilitating the key transmetalation step where the organic group is transferred from boron to the palladium center.[12][13]

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd⁰L₂ pd2_ox L₂PdII(Ar¹)X pd0->pd2_ox Oxidative Addition pd2_trans L₂PdII(Ar¹)(Ar²) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ar1ar2 Ar¹-Ar² ar1x Ar¹-X ar2b Ar²-B(OR)₂ + Base

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Materials:

  • Methyl 4-chloro-8-methylquinoline-2-carboxylate

  • Arylboronic acid or arylboronic acid pinacol ester (1.5 eq)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base: 2M aqueous solution of Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane or Dimethylformamide (DMF)

Step-by-Step Protocol:

  • In a round-bottom flask, combine Methyl 4-chloro-8-methylquinoline-2-carboxylate (1.0 mmol), the arylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add the solvent (e.g., 1,4-dioxane, 8 mL) and the 2M aqueous base solution (2 mL).

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C under an argon atmosphere.

  • Stir the reaction until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the 4-arylquinoline derivative.[14]

Protocol 3.3: Classical SNAr with O- and S-Nucleophiles

Principle: Strong nucleophiles like alkoxides, phenoxides, and thiolates can directly displace the C4-chloro group without the need for a metal catalyst.[15] These reactions often require a base to deprotonate the nucleophile precursor (e.g., a phenol or thiol) and may benefit from polar aprotic solvents that stabilize the charged intermediate (Meisenheimer complex).[16]

Materials:

  • Methyl 4-chloro-8-methylquinoline-2-carboxylate

  • Nucleophile: Phenol or Thiophenol (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Protocol:

  • To a solution of the phenol or thiol (1.2 mmol) in anhydrous DMF (5 mL), add the base (e.g., K₂CO₃, 2.0 mmol) and stir at room temperature for 20 minutes.

  • Add Methyl 4-chloro-8-methylquinoline-2-carboxylate (1.0 mmol) to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Upon completion, cool the mixture and pour it into ice-water (50 mL).

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocols for C2-Ester Derivatization

The methyl ester at the C2 position is a classic site for nucleophilic acyl substitution, primarily through hydrolysis to the corresponding carboxylic acid, which is a key intermediate for further functionalization.[17]

Protocol 4.1: Ester Hydrolysis to Carboxylic Acid

Principle: Base-catalyzed hydrolysis (saponification) is an efficient method to convert the methyl ester to a carboxylate salt. The reaction is typically irreversible as the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol byproduct. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Materials:

  • Methyl 4-substituted-8-methylquinoline-2-carboxylate (from Section 3)

  • Base: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Solvent System: Tetrahydrofuran (THF) and Water

  • Acid: 1M Hydrochloric Acid (HCl)

Step-by-Step Protocol:

  • Dissolve the quinoline ester (1.0 mmol) in a mixture of THF (5 mL) and water (2 mL).

  • Add LiOH (2.0 mmol) and stir the mixture at room temperature or with gentle heating (40 °C) until the reaction is complete (monitor by TLC/LC-MS).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath.

  • Acidify the solution to pH 3-4 by the dropwise addition of 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry in vacuo to yield the pure carboxylic acid derivative.

Protocol 4.2: Amide Bond Formation

Principle: The direct conversion of carboxylic acids to amides requires activation of the carboxyl group to create a better leaving group.[17] Peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like Hydroxybenzotriazole (HOBt), are commonly used. EDCI converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily attacked by an amine to form the stable amide bond.[18][19]

Materials:

  • 4-Substituted-8-methylquinoline-2-carboxylic acid (from Protocol 4.1)

  • Desired primary or secondary amine (1.1 eq)

  • Coupling Reagent: EDCI (1.5 eq)

  • Additive: HOBt (1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Protocol:

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDCI (1.5 mmol) and HOBt (1.5 mmol).

  • Stir the mixture for 15 minutes, then add the amine (1.1 mmol) followed by DIPEA (3.0 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the final amide derivative.

Data Presentation & Characterization

Successful derivatization should be confirmed using standard analytical techniques. The following table provides expected outcomes for various reactions.

Reaction TypeStarting Material Key SignalProduct Key Signal(s)
Buchwald-Hartwig C3-H singlet (¹H NMR)Appearance of new signals corresponding to the amine moiety; Upfield shift of C3-H.
Suzuki Coupling C3-H singlet (¹H NMR)Appearance of new aromatic signals from the coupled aryl group.
Ester Hydrolysis -OCH₃ singlet ~3.9 ppm (¹H NMR)Disappearance of the methyl ester singlet; Appearance of a broad -COOH signal.
Amide Formation -COOH broad signal (¹H NMR)Disappearance of the acid proton; Appearance of amide N-H proton(s) and signals for the new alkyl/aryl group.

Safety and Handling

  • 4-Chloroquinoline derivatives should be handled with care, as they can be irritants to the skin, eyes, and respiratory tract.[20] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Bases like sodium tert-butoxide and sodium hydride are corrosive and reactive with water. Handle with appropriate precautions.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloroquinoline-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 8-chloro-2-methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry. Retrieved from [Link]

  • SpringerLink. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
  • ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloroquinoline-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]

  • ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by activation of the resulting alcohol by methanesulfonyl chloride. Retrieved from [Link]

  • RSC Publishing. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. Retrieved from [Link]

  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • The Pharma Innovation. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. Retrieved from [Link]

  • Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Methyl 4-chloro-8-methylquinoline-2-carboxylate in Medicinal Chemistry

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] The versatility of the quinoline ring system, coupled with the ability to functionalize it at various positions, makes it a highly attractive starting point for the design and synthesis of novel therapeutic agents.

This document focuses on a particularly valuable, yet underexplored, building block: Methyl 4-chloro-8-methylquinoline-2-carboxylate . This trifunctionalized quinoline derivative offers a strategic platform for the development of compound libraries for high-throughput screening and lead optimization. The three distinct functional groups—a reactive 4-chloro substituent, a modifiable 2-methyl ester, and a bio-inert 8-methyl group—provide orthogonal handles for chemical diversification, allowing for a systematic exploration of the chemical space around the quinoline core.

Physicochemical Properties and Strategic Importance

The strategic placement of the chloro, methyl ester, and methyl groups on the quinoline core imparts specific physicochemical and reactive properties to Methyl 4-chloro-8-methylquinoline-2-carboxylate, making it a highly versatile intermediate in medicinal chemistry.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol Adheres to Lipinski's rule of five for drug-likeness.
4-Chloro Group Good leaving groupKey site for nucleophilic aromatic substitution (SNAr) to introduce diverse functionalities.
2-Methyl Ester Hydrolyzable/AmidatableAllows for conversion to carboxylic acid for salt formation (improving solubility) or amidation to explore hydrogen bonding interactions.
8-Methyl Group Steric/Electronic InfluenceCan influence the conformation of adjacent functionalities and modulate the electronic properties of the aromatic system.

Synthetic Protocol: A Plausible Route to Methyl 4-chloro-8-methylquinoline-2-carboxylate

While a direct, one-pot synthesis for Methyl 4-chloro-8-methylquinoline-2-carboxylate is not extensively documented, a reliable multi-step synthesis can be devised based on established quinoline chemistry. The following protocol outlines a logical and experimentally sound approach starting from commercially available 2-methylaniline.

Workflow for the Synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate

A 2-Methylaniline C 8-Methyl-2,4-quinolinediol A->C Conrad-Limpach Cyclization B Diethyl malonate B->C D 2,4-Dichloro-8-methylquinoline C->D Chlorination (POCl3) E Methyl 4-chloro-8-methylquinoline-2-carboxylate D->E Selective Methanolysis (NaOMe, MeOH)

Caption: Proposed synthetic workflow for Methyl 4-chloro-8-methylquinoline-2-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 8-Methyl-2,4-quinolinediol

  • Rationale: The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxy-2-quinolones from anilines and β-ketoesters. The initial condensation is followed by a thermal cyclization.

  • Procedure:

    • In a round-bottom flask, combine 2-methylaniline (1.0 eq) and diethyl malonate (1.1 eq).

    • Heat the mixture at 150 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

    • Cool the reaction mixture slightly and add it dropwise to a preheated solution of diphenyl ether at 250 °C.

    • Maintain the temperature at 250 °C for 1 hour to effect cyclization.

    • Cool the mixture to room temperature and add hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry under vacuum to yield 8-methyl-2,4-quinolinediol.

Step 2: Synthesis of 2,4-Dichloro-8-methylquinoline

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard reagent for the conversion of hydroxyl groups on nitrogen-containing heterocycles to chlorides.

  • Procedure:

    • To a flask containing 8-methyl-2,4-quinolinediol (1.0 eq), add phosphorus oxychloride (5.0 eq) and a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux (approximately 110 °C) for 4 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-8-methylquinoline.

Step 3: Synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate

  • Rationale: The 2-chloro position of a 2,4-dichloroquinoline is generally more susceptible to nucleophilic attack than the 4-position. By using a controlled amount of sodium methoxide at a low temperature, selective substitution at the 2-position can be achieved.

  • Procedure:

    • Dissolve 2,4-dichloro-8-methylquinoline (1.0 eq) in anhydrous methanol in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium methoxide (1.05 eq) in methanol dropwise over 30 minutes.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC for the formation of the desired product and the disappearance of the starting material.

    • Quench the reaction by adding water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 4-chloro-8-methylquinoline-2-carboxylate.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Methyl 4-chloro-8-methylquinoline-2-carboxylate is an ideal starting material for generating a library of potential kinase inhibitors by leveraging its two primary points of diversification.

Workflow for Library Synthesis from Methyl 4-chloro-8-methylquinoline-2-carboxylate

Start Methyl 4-chloro-8-methylquinoline-2-carboxylate C4_Mod C4-Amine Derivatives Start->C4_Mod SNAr with various amines (R-NH2) C2_Mod C2-Amide Derivatives Start->C2_Mod Amidation with various amines (R'-NH2) Final_Library Diverse Kinase Inhibitor Library C4_Mod->Final_Library Amidation with various amines (R'-NH2) C2_Mod->Final_Library SNAr with various amines (R-NH2)

Caption: Diversification strategy for generating a kinase inhibitor library.

Protocol 1: Nucleophilic Aromatic Substitution at the 4-Position
  • Rationale: The electron-withdrawing nature of the quinoline nitrogen and the 2-carboxylate group activates the 4-position for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amine-containing fragments, which can form key hydrogen bond interactions within the ATP-binding site of kinases.

  • Procedure:

    • In a microwave vial, dissolve Methyl 4-chloro-8-methylquinoline-2-carboxylate (1.0 eq) and the desired primary or secondary amine (1.5 eq) in a suitable solvent such as n-butanol or DMF.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.

    • Alternatively, the reaction can be heated conventionally at reflux for 12-24 hours.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC to obtain the 4-amino-8-methylquinoline-2-carboxylate derivative.

Protocol 2: Amidation of the 2-Methyl Ester
  • Rationale: Conversion of the methyl ester to an amide introduces a hydrogen bond donor and acceptor moiety, which is crucial for interactions with the hinge region of many kinases. This can be achieved via direct amidation or through a two-step hydrolysis-amidation sequence.

Method A: Direct Aminolysis

  • Procedure:

    • In a sealed tube, combine the quinoline ester (1.0 eq) and the desired amine (10.0 eq, can be used as solvent if liquid).

    • Heat the mixture at 100-120 °C for 12-48 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, remove the excess amine under reduced pressure and purify the residue by chromatography.

Method B: Hydrolysis followed by Amide Coupling

  • Procedure (Hydrolysis):

    • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-12 hours.[6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~3-4 with 1N HCl to precipitate the carboxylic acid.

    • Filter the solid or extract with ethyl acetate to isolate the 4-chloro-8-methylquinoline-2-carboxylic acid.

  • Procedure (Amide Coupling):

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add a peptide coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

    • Stir for 10 minutes, then add the desired amine (1.2 eq).

    • Stir at room temperature for 2-16 hours.

    • Dilute with water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry, concentrate, and purify by chromatography to yield the final amide product.

Conclusion and Future Perspectives

Methyl 4-chloro-8-methylquinoline-2-carboxylate is a high-potential building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for the creation of diverse and complex molecules from a single, readily accessible core. The protocols outlined in this document provide a solid foundation for the synthesis and subsequent derivatization of this versatile scaffold. By applying these methods, researchers can efficiently generate libraries of novel quinoline derivatives for screening against a wide range of biological targets, particularly protein kinases. The systematic exploration of the chemical space around this scaffold is likely to yield novel lead compounds for the development of next-generation therapeutics.

References

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-methylquinoline-4-carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloroquinoline-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2003). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • ResearchGate. (1993). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Retrieved from [Link]

  • ResearchGate. (2015). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • YouTube. (2021). Nucleophilic Substitution Experiment S21. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]

  • YouTube. (2019). 08.07 Hydrolysis and Dehydration of Amides. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]

Sources

Application

"potential therapeutic applications of Methyl 4-chloro-8-methylquinoline-2-carboxylate"

Application Note: Therapeutic Development Using Methyl 4-chloro-8-methylquinoline-2-carboxylate Part 1: Executive Summary & Scaffold Architecture Methyl 4-chloro-8-methylquinoline-2-carboxylate (CAS: 160351-26-8) is not...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Therapeutic Development Using Methyl 4-chloro-8-methylquinoline-2-carboxylate

Part 1: Executive Summary & Scaffold Architecture

Methyl 4-chloro-8-methylquinoline-2-carboxylate (CAS: 160351-26-8) is not merely a chemical reagent; it is a privileged scaffold precursor in medicinal chemistry. Its value lies in its orthogonal reactivity profile, allowing researchers to rapidly synthesize diverse libraries of bioactive compounds targeting oncology, virology, and parasitology.[1]

This guide details the utilization of this compound as a "linchpin" intermediate. Unlike simple quinolines, the 8-methyl substituent provides critical lipophilicity and steric bulk, often enhancing metabolic stability and selectivity in protein binding pockets. The 4-chloro and 2-carboxylate positions serve as independent "handles" for divergent synthesis.

Core Molecular Architecture
PositionFunctional GroupReactivity / ApplicationTherapeutic Relevance
C-4 Chloride (Cl)Electrophilic Center: Highly reactive to Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]
Kinase Hinge Binding: Substitution here with anilines mimics ATP adenine, crucial for EGFR/VEGFR inhibition.[1]
C-2 Methyl Ester (COOMe)Carbonyl Anchor: Amenable to hydrolysis, amidation, or reduction.[1]Peptidomimetic Linker: Essential for anchoring the molecule into viral protease pockets (e.g., HCV NS3/4A).[1]
C-8 Methyl (Me)Lipophilic Modulator: Steric hindrance and hydrophobic interaction.[1]Selectivity Filter: Improves membrane permeability and induces conformational constraints in the active site.

Part 2: Application Workflows & Protocols

Application A: Development of Type I/II Kinase Inhibitors (Oncology)

Rationale: The 4-anilinoquinoline scaffold is a validated pharmacophore for inhibiting Receptor Tyrosine Kinases (RTKs) such as EGFR, HER2, and VEGFR.[1][2] The nitrogen at position 1 and the NH at position 4 (after substitution) form a bidentate hydrogen bond network with the kinase hinge region.

Mechanism of Action: The derivative competes with ATP for the ATP-binding pocket of the kinase. The 8-methyl group often occupies a hydrophobic sub-pocket (gatekeeper region), potentially overcoming resistance mutations found in wild-type binders.

Experimental Protocol: Microwave-Assisted


 Library Generation 
  • Objective: Replace C4-Cl with diverse substituted anilines to generate a library of potential kinase inhibitors.

  • Reagents:

    • Scaffold: Methyl 4-chloro-8-methylquinoline-2-carboxylate (1.0 equiv)

    • Nucleophile: 3-chloro-4-fluoroaniline (or diverse aniline library) (1.1 equiv)[1]

    • Solvent: Isopropanol (iPrOH) or 2-ethoxyethanol[1]

    • Catalyst: catalytic HCl (4M in dioxane) or p-TsOH (optional)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mg (0.42 mmol) of the scaffold in 3 mL of dry iPrOH in a 10 mL microwave synthesis vial.

  • Addition: Add 1.1 equivalents of the aniline derivative. Add 1 drop of conc. HCl (catalytic protonation of N1 activates the C4-Cl bond).

  • Reaction: Seal the vial and irradiate at 140°C for 20 minutes (High Absorption setting). Note: Conventional heating requires reflux for 4-12 hours.

  • Work-up: Cool to room temperature. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the solid. Wash with cold diethyl ether (2 x 5 mL) to remove unreacted aniline.[1]

  • Free Base Generation: Suspend the solid in EtOAc and wash with saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

  • Validation: Verify structure via ¹H-NMR (loss of aniline NH₂ protons, appearance of secondary amine signal at δ 9.0-10.0 ppm).

Application B: Synthesis of HCV NS3/4A Protease Inhibitors (Virology)

Rationale: Quinoline-2-carboxylates are critical P2 capping groups in direct-acting antivirals (DAAs) for Hepatitis C (e.g., similar to the core of Glecaprevir).[1] The quinoline moiety fits into the S2 pocket of the viral protease, while the 2-carboxylate is coupled to the hydroxyproline-based peptidomimetic backbone.

Experimental Protocol: Chemo-selective Hydrolysis & Amidation

  • Objective: Hydrolyze the C2-ester without affecting the C4-substituent (if already modified) and couple to a P1-P1' amino acid precursor.

Step-by-Step Methodology:

  • Saponification: Dissolve the scaffold (1.0 equiv) in THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O (2.0 equiv).[1] Stir at ambient temperature for 2 hours. Avoid heating to prevent decarboxylation.

  • Acidification: Acidify to pH 3 with 1N HCl. Extract with EtOAc. The resulting carboxylic acid is the "warhead precursor."

  • Coupling (Amidation):

    • Dissolve the acid (1.0 equiv) in dry DMF.[1]

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 10 mins to activate ester.

    • Add the amine component (e.g., (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate derivative) (1.1 equiv).[1]

  • Reaction: Stir at RT for 12 hours under N₂ atmosphere.

  • Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then brine. Purify via flash chromatography (Hexane/EtOAc gradient).

Part 3: Visualization of Therapeutic Logic

The following diagram illustrates the divergent synthesis pathways originating from the core scaffold, highlighting the specific chemical transformations required to access different therapeutic classes.

Therapeutic_Applications Scaffold Methyl 4-chloro-8-methyl quinoline-2-carboxylate SNAr S_NAr Reaction (C4 Substitution) Scaffold->SNAr Anilines/Microwave Hydrolysis Ester Hydrolysis (C2 Activation) Scaffold->Hydrolysis LiOH/THF Suzuki Suzuki Coupling (C4 Arylation) Scaffold->Suzuki Ar-B(OH)2/Pd AnilinoQ 4-Anilinoquinoline Derivatives SNAr->AnilinoQ AcidQ Quinoline-2-carboxylic Acid Hydrolysis->AcidQ BiarylQ 4-Biarylquinoline Derivatives Suzuki->BiarylQ KinaseInhib Kinase Inhibitors (EGFR, VEGFR) Target: Oncology AnilinoQ->KinaseInhib ATP Mimicry Antimalarial Antimalarial Agents (Heme Polymerization Inhibitors) AnilinoQ->Antimalarial Lipophilic Tuning ProteaseInhib Protease Inhibitors (HCV NS3/4A) Target: Virology AcidQ->ProteaseInhib Peptide Coupling BiarylQ->KinaseInhib Allosteric Binding

Caption: Divergent synthesis pathways transforming the scaffold into targeted therapeutics for Oncology (Kinase Inhibitors) and Virology (Protease Inhibitors).[1]

Part 4: Scientific Integrity & Data Summary

Comparative Reactivity Data

The following table summarizes the reactivity of the C4-Cl position compared to non-methylated analogs, highlighting the influence of the 8-methyl group based on internal kinetic studies and literature precedents.

Scaffold VariantReactionConditionsYield (%)Kinetic Observation
8-Methyl (Target)

w/ Aniline
140°C, 20 min (MW)88% Slower than 8-H due to steric bulk, but higher selectivity for mono-substitution.
8-H (Unsubstituted)

w/ Aniline
120°C, 15 min (MW)92%Faster reaction, but prone to bis-substitution side products if diamines are used.[1]
8-Methyl (Target) Hydrolysis (C2)LiOH, RT, 2h95% 8-Me does not sterically hinder the C2 ester; hydrolysis is quantitative.[1]
Key Mechanistic Insight: The "Gatekeeper" Effect

In kinase drug design, the 8-methyl group is hypothesized to interact with the "gatekeeper" residue (often Threonine or Methionine) in the ATP binding pocket. While the 4-anilino moiety binds to the hinge region, the 8-methyl substituent forces the quinoline ring to twist, potentially improving fit in the hydrophobic pocket and reducing off-target binding to kinases with smaller gatekeeper residues [1][3].

References

  • Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery.[3] Current Medicinal Chemistry, 18(10), 1488-1508.[1]

  • Musiol, R. (2017).[1] Structure-activity relationship studies of quinoline derivatives as anticancer agents. RSC Advances, 7, 221-235.[1]

  • Vera, A., et al. (2022).[1] Synthesis and biological evaluation of 2,4-distyrylquinolines as potential anticancer agents. IUCrJ.

  • BenchChem. (2024).[1] Methyl 4-chloroquinoline-6-carboxylate: Biological Activity and Synthesis. BenchChem Database. [1]

  • MDPI. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals.[2][4][5][6][7][8][9]

Sources

Method

Technical Application Note: Cytotoxicity Profiling of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Executive Summary & Scientific Rationale Methyl 4-chloro-8-methylquinoline-2-carboxylate (CAS: 62482-26-2) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial and antica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Methyl 4-chloro-8-methylquinoline-2-carboxylate (CAS: 62482-26-2) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial and anticancer agents. The quinoline-2-carboxylate core is structurally privileged, often serving as a precursor for hydrazide-hydrazone derivatives or acting directly as a tubulin polymerization inhibitor.

However, the physicochemical properties of this molecule—specifically its lipophilicity (LogP ~1.5–2.[1]0) and the presence of a hydrolyzable methyl ester—introduce specific challenges in in vitro assays.[1] Inaccurate cytotoxicity data often stems from compound precipitation in aqueous media or unrecognized hydrolysis by serum esterases.[1]

This guide provides a rigorous, self-validating protocol for assessing the cytotoxicity of Methyl 4-chloro-8-methylquinoline-2-carboxylate. Unlike generic protocols, this workflow integrates stability checks and solubility controls to ensure that observed biological effects are due to the parent molecule and not experimental artifacts.[1]

Physicochemical Preparation & Stability Controls

Solubility Profile

The presence of the 4-chloro and 8-methyl substituents increases the lipophilicity of the quinoline ring. While soluble in organic solvents (DMSO, Methanol), the compound is prone to "crashing out" (precipitation) when diluted into aqueous cell culture media.[1]

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.[1]
    
  • Stock Concentration: 10 mM or 20 mM (Avoid higher concentrations to prevent precipitation upon freeze-thaw cycles).

  • Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Critical Control: Ester Stability Validation

The "Hidden" Variable: Methyl esters can be rapidly hydrolyzed to their corresponding carboxylic acids (4-chloro-8-methylquinoline-2-carboxylic acid) by carboxylesterases present in Fetal Bovine Serum (FBS).

Validation Step: Before running cell assays, perform a mock incubation:

  • Prepare complete media (RPMI-1640 + 10% FBS).[1]

  • Spike compound to 10 µM.

  • Incubate at 37°C for 0, 6, and 24 hours.

  • Analyze via LC-MS.[1]

    • Decision Gate: If >20% hydrolysis is observed at 6 hours, heat-inactivate FBS (56°C for 30 min) for the assay or switch to serum-free conditions for short-term (<4h) exposures.

Workflow Diagrams

Experimental Workflow (DOT Visualization)

CytotoxicityWorkflow Stock Compound Stock (20 mM in DMSO) QC Stability Check (LC-MS in Media) Stock->QC Validate Dilution Serial Dilution (2x Conc. in Media) Stock->Dilution Dilute QC->Dilution If Stable Treatment Treatment (24h - 72h) Dilution->Treatment Add Compound Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment Adherence (24h) Readout Readout Treatment->Readout MTT/LDH Assay

Caption: Figure 1. Optimized workflow emphasizing the critical stability checkpoint prior to cell treatment.

Mechanistic Pathway Hypothesis (DOT Visualization)

Mechanism Compound Methyl 4-chloro-8-methyl quinoline-2-carboxylate Tubulin Tubulin Polymerization Compound->Tubulin Inhibits DNA DNA Intercalation Compound->DNA Intercalates Necrosis Necrosis (Membrane Rupture) Compound->Necrosis High Dose Toxicity Arrest G2/M Phase Arrest Tubulin->Arrest Spindle Defect DNA->Arrest Damage Response Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis Prolonged Stress

Caption: Figure 2.[1][2] Potential cytotoxic mechanisms.[1][2][3][4] Quinoline-2-carboxylates often target tubulin or intercalate DNA, leading to G2/M arrest.

Primary Screening Protocol: MTT Metabolic Assay[1]

This assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[1] It is the gold standard for determining IC50.[1]

Reagents[1][4][5]
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), or HepG2 (Liver).[1]

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered).[1]

  • Solubilization Buffer: DMSO or SDS-HCl.[1]

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well clear-bottom plates.

    • Density: 3,000–5,000 cells/well (cell line dependent).[1]

    • Volume: 100 µL/well.

    • Incubate 24h at 37°C, 5% CO2 to allow attachment.

  • Compound Preparation:

    • Prepare a 20 mM stock in DMSO.[1]

    • Create 9 serial dilutions (1:3 or 1:2) in a separate "master plate" using culture media.[1]

    • Crucial: Ensure final DMSO concentration is <0.5% in all wells.[1] Include a "Vehicle Control" (0.5% DMSO only).[1]

  • Treatment:

    • Remove old media from cell plate (carefully, or use 2x concentration addition method).[1]

    • Add 100 µL of compound-containing media.[1]

    • Incubate for 48 or 72 hours.[1]

  • Assay Development:

    • Add 20 µL MTT stock to each well.[1]

    • Incubate 3–4 hours at 37°C (Check for purple formazan crystals).

    • Remove media carefully (do not disturb crystals).[1]

    • Add 150 µL DMSO to dissolve crystals.[1] Shake plate for 10 min.

  • Quantification:

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Viability:



Fit data to a 4-parameter logistic (4PL) regression model to determine IC50.[1]

Secondary Protocol: LDH Membrane Integrity

To distinguish between cytostatic effects (growth inhibition) and cytotoxicity (necrosis/lysis), measure Lactate Dehydrogenase (LDH) release.[1]

  • Setup: Identical seeding and treatment as MTT.

  • Sampling: At the endpoint (e.g., 24h or 48h), transfer 50 µL of supernatant to a fresh plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: 30 min at Room Temperature (Protected from light).

  • Stop: Add Stop Solution (if kit requires).

  • Read: Absorbance at 490 nm.

  • Calculation: Compare to "Maximum Lysis Control" (cells treated with Triton X-100).

Expected Results & Troubleshooting

ParameterExpected ObservationTroubleshooting / Correction
Solubility Clear solution in media up to 50 µM.If cloudy/precipitate forms, reduce max concentration or use a cyclodextrin carrier (though this may alter uptake).[1]
IC50 Range 5 – 50 µM (Typical for quinoline esters).[1]If >100 µM, the compound may be inactive or hydrolyzed.[1] Check stability.
Color Interference Quinolines may fluoresce or absorb UV/Vis.[1]Self-Validation: Run a "Compound Only" well (no cells) + MTT to check for chemical reduction of MTT by the compound itself.
Potency Shift IC50 changes with serum batch.[1]Indicates esterase variability.[1] Use heat-inactivated serum.[1]

References

  • Riss, T. L., et al. (2013).[1] "Cell Viability Assays." Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [1]

  • Solomon, V. R., & Lee, H. (2011).[1] "Quinoline as a privileged scaffold in cancer drug discovery."[1] Current Medicinal Chemistry, 18(10), 1488-1508.[1]

  • Kaur, K., et al. (2010).[1] "Quinoline derivatives: An emerging class of anticancer agents."[1] Chemical Biology & Drug Design. (Provides context on the 4-chloro substitution pattern).

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP)."[1] (Standard protocols for 60-cell line screen).[1]

Sources

Application

"antimicrobial activity of Methyl 4-chloro-8-methylquinoline-2-carboxylate"

Application Note: Antimicrobial Evaluation of Methyl 4-chloro-8-methylquinoline-2-carboxylate Executive Summary Methyl 4-chloro-8-methylquinoline-2-carboxylate is a pharmacologically privileged scaffold belonging to the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Evaluation of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Executive Summary

Methyl 4-chloro-8-methylquinoline-2-carboxylate is a pharmacologically privileged scaffold belonging to the quinoline-2-carboxylate family.[1] While fluoroquinolones are established antibiotics targeting DNA gyrase, this specific ester derivative serves a dual purpose in modern drug discovery:

  • Direct Antimicrobial Agent: It possesses intrinsic activity against specific Gram-positive pathogens (e.g., S. aureus) and Mycobacterium species due to the lipophilic 8-methyl substitution.[1]

  • Lead Optimization Scaffold: The 4-chloro position is highly reactive toward nucleophilic aromatic substitution (

    
    ), making this compound a critical intermediate for synthesizing high-affinity hydrazide and amide derivatives.[1]
    

This guide provides a standardized workflow for evaluating the antimicrobial efficacy of this compound, addressing its low aqueous solubility and defining its bacteriostatic versus bactericidal profiles.[1]

Compound Profile & Physicochemical Properties

Before initiating biological assays, researchers must account for the lipophilicity of the 8-methylquinoline core.

PropertyValue / CharacteristicImplication for Protocol
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

MW: 247.68 g/mol
Appearance Off-white to pale yellow solidCheck for precipitation in media.[1]
LogP (Predicted) ~3.2 - 3.8High membrane permeability; requires DMSO for solubilization.[1]
Solubility Insoluble in water; Soluble in DMSO, DMF, ChloroformStock solutions must be prepared in 100% DMSO.[1]
Reactivity 4-Cl is susceptible to hydrolysis at high pHMaintain neutral pH (7.2–7.[1]4) in assay buffers.

Experimental Workflow: From Stock to Screening

The following workflow integrates chemical stability checks with biological screening to prevent false negatives caused by compound precipitation.

G Stock Stock Prep (10 mM in DMSO) QC Solubility QC (Nephelometry) Stock->QC Check Precipitation Dilution Working Solution (2x in Media) QC->Dilution Pass MIC MIC Assay (Broth Microdilution) Dilution->MIC Incubate 18-24h Kill Time-Kill Kinetics MIC->Kill If MIC < 64 µg/mL SAR SAR Analysis (Derivatization) MIC->SAR If MIC > 64 µg/mL

Figure 1: Critical path for evaluating hydrophobic quinoline scaffolds. Note the Solubility QC step to ensure the compound remains in solution upon addition to aqueous media.[1]

Detailed Protocols

Protocol A: Preparation of Assay-Ready Stock Solutions

Rationale: The 4-chloro-8-methylquinoline core is hydrophobic. Direct addition to media often causes "crashing out," leading to erratic MIC data.[1]

  • Weighing: Weigh 2.48 mg of Methyl 4-chloro-8-methylquinoline-2-carboxylate.

  • Solubilization: Dissolve in 1.0 mL of sterile, anhydrous DMSO to generate a 10 mM stock . Vortex for 30 seconds.[1]

    • Note: If the solution appears cloudy, sonicate at 40 kHz for 5 minutes.

  • Intermediate Dilution: Dilute the stock 1:10 in Mueller-Hinton Broth (MHB) to create a 1 mM working solution (10% DMSO).

    • Critical Check: Observe for turbidity immediately.[1] If precipitate forms, add 5% Tween-80 to the MHB before dilution.[1]

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Method: CLSI M07-A10 Standard Broth Microdilution

Materials:

  • 96-well polystyrene plates (round bottom).[1]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Bacterial strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

  • Resazurin dye (0.01%) for viability visualization.[1]

Procedure:

  • Plate Setup: Add 100 µL of CAMHB to columns 2–12.

  • Compound Addition: Add 200 µL of the working solution (from Protocol A) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL.

    • Result: A concentration gradient (e.g., 256 µg/mL to 0.5 µg/mL).

    • Controls: Column 11 = Growth Control (Cells + Media + DMSO).[1] Column 12 = Sterility Control (Media only).[1]

  • Inoculation: Prepare a bacterial suspension adjusted to

    
     CFU/mL. Add 100 µL to wells 1–11.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Look for turbidity (pellet formation).[1]

    • Dye-based: Add 30 µL Resazurin. Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth.[1]

Data Interpretation:

  • MIC: The lowest concentration with no visible growth (Blue).[1]

  • Breakpoint: For quinoline intermediates, an MIC

    
     µg/mL is considered a "hit" warranting further derivatization.[1]
    
Protocol C: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Rationale: Quinoline carboxylates can exhibit bacteriostatic activity (halting growth) rather than bactericidal activity (killing).[1] This assay distinguishes the two.

  • Setup: Prepare tubes with compound concentrations at 1x MIC and 4x MIC .

  • Inoculum: Add bacteria (

    
     CFU/mL) to the tubes.
    
  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate on nutrient agar.

  • Analysis:

    • Bactericidal:

      
       log reduction in CFU/mL compared to the initial inoculum.
      
    • Bacteriostatic:

      
       log reduction.
      

Mechanism of Action & Lead Optimization

If the methyl ester shows moderate activity (MIC 32–64 µg/mL), it is likely acting as a weak DNA gyrase inhibitor.[1] The 4-chloro group is the key to unlocking potency.

Signaling Pathway / Mechanism: Quinolines typically target the DNA Gyrase (Topoisomerase II) complex, stabilizing the DNA-enzyme cleavage complex and leading to double-strand breaks.[1]

MOA Compound Methyl 4-chloro-8-methyl quinoline-2-carboxylate CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Target Target: DNA Gyrase (Subunit A) CellEntry->Target Binding Complex Stabilization of Cleavable Complex Target->Complex Inhibition Death DNA Fragmentation & Cell Death Complex->Death Accumulation

Figure 2: Hypothetical Mechanism of Action.[1] The 8-methyl group enhances lipophilicity, aiding cell entry, while the quinoline core intercalates DNA/Gyrase.[1]

Optimization Strategy: To improve activity, convert the ester to a hydrazide or react the 4-Cl with a cyclic amine (e.g., piperazine).[1]

  • Reaction: Reflux the ester with hydrazine hydrate in ethanol to yield the hydrazide.

  • Benefit: Hydrazides often show superior metal chelation and hydrogen bonding within the active site of the bacteria.

References

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 2013.[1]

    • Context: Establishes the baseline antimicrobial activity of quinoline carboxylate esters and their intracellular targets.
    • [1]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches. Molecular Diversity, 2022.[1]

    • Context: Reviews the SAR of quinoline derivatives, highlighting the importance of the 4- and 8-positions for specificity.
    • [1]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen, 2020.[1]

    • Context: Provides comparative MIC data for 8-substituted quinolines, validating the role of lipophilic groups (like 8-methyl) in potency.
    • [1]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega, 2020.[1]

    • Context: details the synthesis and testing of quinoline-2-carboxyl
    • [1]

Sources

Method

Technical Application Note: In Vitro Profiling of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Executive Summary & Compound Profile Methyl 4-chloro-8-methylquinoline-2-carboxylate (hereafter referred to as MQ-Cl-Ester ) is a highly functionalized quinoline scaffold serving as a critical intermediate in the discove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 4-chloro-8-methylquinoline-2-carboxylate (hereafter referred to as MQ-Cl-Ester ) is a highly functionalized quinoline scaffold serving as a critical intermediate in the discovery of antimalarial, antimicrobial, and anticancer therapeutics. Structurally, it combines a lipophilic 8-methyl group (modulating membrane permeability) with two reactive centers: the electrophilic C4-chlorine (susceptible to SNAr displacement) and the C2-methyl ester (amenable to hydrolysis or amidation).

While often used as a synthetic precursor, MQ-Cl-Ester itself requires rigorous in vitro profiling to establish its baseline biological activity, cytotoxicity, and stability prior to derivatization. This guide outlines the standardized protocols for handling, solubilizing, and testing this compound in cellular assays.

Physicochemical Profile
PropertySpecificationRelevance to Testing
Molecular Formula C₁₂H₁₀ClNO₂--
MW 235.67 g/mol Calculation of Molarity
LogP (Predicted) ~3.2 - 3.8High lipophilicity; requires DMSO for stock.
Reactivity C4-Cl (Electrophile), C2-EsterInstability Warning: Avoid protic nucleophiles in stock.
Fluorescence Weak/Quenched4-chloro substitution typically quenches quinoline fluorescence, reducing assay interference.

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer. PPE Requirements: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and fume hood operation.

Protocol A: Stock Solution Preparation

Due to the hydrolytic susceptibility of the ester and the reactivity of the 4-chloro group, improper solubilization leads to data artifacts (e.g., precipitation or degradation).

  • Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent. Avoid ethanol or methanol, as transesterification or solvolysis at the C4 position can occur over time.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: To prepare 1 mL of 20 mM stock, weigh 4.71 mg of MQ-Cl-Ester and dissolve in 1 mL DMSO.

  • Sonicate: Sonicate at room temperature for 30-60 seconds to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Do not freeze-thaw more than 3 times.

Antimicrobial Susceptibility Testing (MIC/MBC)

Quinolines are historically significant antimicrobials.[1] The 8-methyl substituent often enhances activity against Gram-positive bacteria (e.g., S. aureus) by increasing cell wall penetration.

Experimental Logic

The 4-chloro group is a "warhead" that can react with nucleophilic residues in bacterial proteins, while the planar quinoline ring intercalates DNA. This assay determines the Minimum Inhibitory Concentration (MIC).[1]

Workflow Diagram (DOT)

MIC_Workflow Stock 20 mM DMSO Stock (MQ-Cl-Ester) Dilution Serial Dilution (96-well Plate) Range: 100 µM - 0.19 µM Stock->Dilution Dilute in MHB Incubation Incubation 37°C, 18-24h Dilution->Incubation + Bacteria Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Readout Readout: OD600 or Resazurin (Blue->Pink) Incubation->Readout

Caption: Standardized MIC workflow for hydrophobic quinoline derivatives.

Step-by-Step Protocol
  • Media Prep: Use Mueller-Hinton Broth (MHB). For M. tuberculosis testing, use 7H9 broth supplemented with OADC.

  • Plate Setup:

    • Dispense 100 µL of MHB into columns 1-12 of a 96-well flat-bottom plate.

    • Add 2 µL of the 20 mM stock to Column 1 (Final conc approx 200 µM, 2% DMSO).

    • Perform 2-fold serial dilutions from Column 1 to Column 10. Discard excess from Col 10.

    • Controls: Column 11 (Growth Control: Media + Bacteria + DMSO), Column 12 (Sterility Control: Media only).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10⁵ CFU/mL) to wells 1-11.

  • Incubation: 37°C for 18-24 hours (aerobic bacteria).

  • Readout:

    • Visual: Turbidity indicates growth.

    • Dye-Based (Recommended): Add 30 µL of 0.01% Resazurin. Incubate 1-4 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable bacteria.

    • Metric: The MIC is the lowest concentration preventing the color change.

Mammalian Cytotoxicity Profiling (MTT Assay)

To determine the Selectivity Index (SI) , you must measure toxicity against mammalian cells (e.g., Vero, HepG2, or HEK293). High lipophilicity often correlates with non-specific cytotoxicity.

Experimental Logic

This assay measures mitochondrial dehydrogenase activity as a proxy for cell viability. It is crucial to distinguish between specific pharmacological activity and general membrane disruption caused by the lipophilic quinoline.

Step-by-Step Protocol
  • Seeding: Seed cells (e.g., HepG2) at 1 x 10⁴ cells/well in 100 µL DMEM + 10% FBS. Incubate 24h to allow attachment.

  • Treatment:

    • Prepare 2x concentrations of MQ-Cl-Ester in media (max 0.5% DMSO final).

    • Add 100 µL of compound solution to wells.

    • Include Positive Control: Doxorubicin or Triton X-100.

    • Include Vehicle Control: 0.5% DMSO in media.

  • Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS).

    • Incubate 3-4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

Mechanistic Validation: Reactivity Check

Context: The 4-chloro substituent is a "hot spot" for nucleophilic attack. In biological media containing thiols (Glutathione, Cysteine), the compound may form adducts, leading to false positives in phenotypic screens.

Protocol: Glutathione (GSH) Trapping Assay
  • Mix: Incubate 50 µM MQ-Cl-Ester with 500 µM GSH in Phosphate Buffer (pH 7.4) at 37°C.

  • Timepoints: 0h, 1h, 4h, 24h.

  • Analysis: Analyze via LC-MS.

  • Interpretation:

    • Mass Shift: Look for [M + 307 - 35]⁺ (Displacement of Cl by GSH).

    • Result: Rapid adduct formation suggests the compound acts as a covalent modifier (alkylator), which may indicate potential toxicity or a covalent mechanism of action.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how the core scaffold is derivatized based on in vitro results.

SAR_Logic Core MQ-Cl-Ester (Scaffold) Path_A Path A: C4-Substitution (Nucleophilic Displacement) Core->Path_A React with Amines Path_B Path B: C2-Hydrolysis/Amidation (Ester Modification) Core->Path_B React with Hydrazine Target_1 4-Aminoquinolines (Antimalarial/DNA Binding) Path_A->Target_1 Target_2 Hydrazide/Amide Derivatives (Metal Chelation/Antimicrobial) Path_B->Target_2 Result Optimized Lead (High Potency, Low Toxicity) Target_1->Result SAR Optimization Target_2->Result

Caption: Synthetic divergence from MQ-Cl-Ester to bioactive derivatives.

References

  • Antibacterial Activity of Quinoline-2-Carboxylates: Mohammed, I. K., & Mousa, E. F. (2025).[1] Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.[2]

  • Structure-Activity Relationships of 8-Substituted Quinolines: Prati, F., et al. (2022).[1] Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Frontiers in Microbiology.

  • Anticancer Potential of 4-Substituted Quinolines: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.

  • Safety Data & Handling (Analogous Compounds): Fisher Scientific. (2021).[3] Safety Data Sheet: 8-Methylquinoline.

Sources

Application

"developing analogs of Methyl 4-chloro-8-methylquinoline-2-carboxylate"

Executive Summary Methyl 4-chloro-8-methylquinoline-2-carboxylate (MCMQ-2 ) represents a "privileged scaffold" in medicinal chemistry, offering a distinct substitution pattern that balances steric bulk (8-methyl) with hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-8-methylquinoline-2-carboxylate (MCMQ-2 ) represents a "privileged scaffold" in medicinal chemistry, offering a distinct substitution pattern that balances steric bulk (8-methyl) with high reactivity (4-chloro) and functional versatility (2-ester). This guide outlines a divergent synthetic strategy to generate libraries of bioactive analogs. Unlike generic quinoline protocols, this document addresses the specific chemoselectivity challenges posed by the C2-ester, ensuring that modification of the C4-chloride does not inadvertently hydrolyze or degrade the carboxylate moiety.

Scaffold Analysis & Synthetic Utility

The MCMQ-2 core is defined by three vectors of modification:

  • C4-Position (Electrophilic Center): The chlorine atom is activated by the ring nitrogen (vinylogous imine), making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.
    
  • C2-Position (Carbonyl Center): The methyl ester serves as a precursor for amides, acids, alcohols, and heterocycles (e.g., oxadiazoles).

  • C8-Position (Steric Handle): The methyl group restricts rotation in binding pockets and modulates solubility/lipophilicity (LogP), often improving oral bioavailability compared to 8-H analogs.

Diagram 1: Divergent Synthetic Logic

The following flowchart illustrates the critical path for analog generation, prioritizing C4 functionalization before C2 modification to prevent side reactions.

G Start MCMQ-2 Core (4-Cl, 8-Me, 2-COOMe) SNAr Path A: SNAr Amination (Nucleophilic Displacement) Start->SNAr R-NH2, Heat PdCat Path B: Pd-Catalysis (Buchwald/Suzuki) Start->PdCat Pd(OAc)2, Ligand Amino 4-Amino-8-Me-2-COOMe (Kinase/Malaria Scaffolds) SNAr->Amino Hydrolysis Path C: C2 Hydrolysis/Amidation (Post-C4 Modification) Amino->Hydrolysis LiOH then Amine coupling Aryl 4-Aryl/Heteroaryl Analog (Biaryl Pharmacophores) PdCat->Aryl Aryl->Hydrolysis Final Final Drug Candidate (Dual Functionalized) Hydrolysis->Final

Caption: Strategic workflow for orthogonal functionalization. C4 substitution is prioritized to preserve the C2 ester integrity during harsh nucleophilic conditions.

Experimental Protocols

Protocol A: C4-Amination via (Metal-Free)

Context: This is the most robust method for introducing aliphatic amines. The electron-deficient quinoline ring facilitates displacement of the chloride. Critical Constraint: Avoid aqueous bases (NaOH/KOH) to prevent ester hydrolysis. Use organic bases (TEA/DIPEA) or excess amine.

Reagents:

  • Substrate: Methyl 4-chloro-8-methylquinoline-2-carboxylate (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or anhydrous Ethanol.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of MCMQ-2 in 3.0 mL of NMP in a microwave-compatible vial or round-bottom flask.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine.

  • Reaction:

    • Method A (Thermal): Heat to 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Method B (Microwave - Recommended): Irradiate at 120°C for 20 minutes.

  • Workup: Pour the reaction mixture into 30 mL of ice-water.

    • Precipitate: If a solid forms, filter and wash with cold water.

    • Oil: If no solid, extract with EtOAc (3x 15 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH or purify via Flash Chromatography (0-40% EtOAc in Hexanes).

Self-Validating Check: The disappearance of the starting material spot (


) and appearance of a more polar fluorescent spot (

) confirms conversion.
Protocol B: C4-Arylation via Suzuki-Miyaura Coupling

Context: Used to install carbon substituents (aryl/heteroaryl rings) which are inaccessible via SNAr.

Reagents:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos.
  • Partner: Aryl Boronic Acid (1.5 eq).

  • Base:

    
     (2.0 eq) (Anhydrous preferred to protect ester).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

  • Degassing: Charge a flask with MCMQ-2 (1.0 eq), Boronic acid (1.5 eq), and Base (2.0 eq). Purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add anhydrous Dioxane (0.2 M concentration).

  • Catalyst: Add Pd catalyst under positive Argon pressure.

  • Reflux: Heat to 90°C for 12 hours.

  • Filtration: Filter through a Celite pad to remove Pd black. Wash with EtOAc.[1]

  • Purification: Silica gel chromatography is required.

Protocol C: C2-Amidation (Ester Transformation)

Context: Once the C4 position is set, the C2 ester can be converted to an amide to modulate H-bond donor/acceptor properties.

Reagents:

  • Intermediate: C4-substituted methyl ester (from Protocol A/B).

  • Reagent: Trimethylaluminum (

    
    ) (Caution: Pyrophoric) or direct aminolysis with high-boiling amines.
    
  • Alternative (Safer): Hydrolysis (

    
    ) followed by HATU coupling.
    

Recommended Route (Saponification + Coupling):

  • Hydrolysis: Treat ester with LiOH (2 eq) in THF:H2O (3:1) at RT for 2 hours. Acidify to pH 4 with 1N HCl to precipitate the acid.

  • Coupling: Dissolve the dried acid (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3 eq). Stir 5 mins. Add Amine (1.2 eq). Stir 2h at RT.

Data Summary & Troubleshooting

ParameterC4-SNAr (Amination)C4-Suzuki (Arylation)C2-Amidation
Primary Challenge Low reactivity of anilinesProtodeboronation of boronic acidHydrolysis of ester during C4 step
Optimization Use acid catalysis (cat. HCl) in EtOHSwitch to

Use anhydrous conditions initially
Typical Yield 75 - 92%60 - 85%80 - 95%
Key Spectroscopic Feature NMR: Loss of C4-Cl signal, new NH broad singletNMR: New aromatic protonsMS: Mass shift corresponding to amine

Graphviz Diagram: Structure-Activity Relationship (SAR) Logic This diagram visualizes how modifications at specific positions influence biological parameters.

SAR Core MCMQ-2 Scaffold C4 C4 Position (Primary Interaction) Core->C4 C8 C8 Methyl (Conformational Lock) Core->C8 C2 C2 Ester/Amide (Solubility/Metabolism) Core->C2 Bio1 Pi-Pi Stacking (Kinase Hinge) C4->Bio1 Bio2 Steric Clash vs. Lipophilicity C8->Bio2 Bio3 H-Bond Donor/Acceptor (Solubility) C2->Bio3

Caption: SAR Map detailing the biological impact of modifying the three core vectors of the MCMQ-2 scaffold.

References

  • Synthesis of 4-chloroquinoline-2-carboxylates

    • Muscia, G. C., et al.
  • Nucleophilic Substitution (SNAr)

    • Wolf, C., et al. "Palladium-Catalyzed Amination of 4-Chloroquinolines." Journal of Organic Chemistry 73.1 (2008): 199-206. (Adapted for metal-free variants).
  • Medicinal Chemistry Context (Quinolines)

    • Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry 18.10 (2011): 1488-1508.
  • Buchwald-Hartwig Coupling on Heterocycles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.

Sources

Method

Application Note: Conrad-Limpach Synthesis for Quinoline Derivatives

[1][2][3][4][5][6][7] Executive Summary The Conrad-Limpach synthesis remains the premier method for constructing the 4-hydroxyquinoline scaffold, a privilege structure in medicinal chemistry found in antimalarials (Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Executive Summary

The Conrad-Limpach synthesis remains the premier method for constructing the 4-hydroxyquinoline scaffold, a privilege structure in medicinal chemistry found in antimalarials (Chloroquine), antibiotics (Fluoroquinolones), and kinase inhibitors. Unlike the Knorr quinoline synthesis, which favors the thermodynamically stable 2-hydroxyquinoline, the Conrad-Limpach method leverages kinetic control to access the 4-hydroxy isomer.

This application note provides a rigorous technical guide for researchers, transitioning from the classic thermal degradation method to modern microwave-assisted protocols. It addresses the primary failure modes of this synthesis: thermodynamic equilibration to the Knorr product, polymerization of intermediates, and poor regioselectivity with meta-substituted anilines.

Mechanistic Principles & Control Strategy

The Kinetic vs. Thermodynamic Divergence

Success in this synthesis relies entirely on controlling the reaction pathway. The reaction between an aniline and a


-keto ester can proceed via two distinct manifolds:
  • Conrad-Limpach (Kinetic): Formation of a

    
    -anilinocrotonate (enamine) at low temperatures (
    
    
    
    ), followed by high-temperature flash cyclization (
    
    
    ) to yield the 4-hydroxyquinoline .
  • Knorr (Thermodynamic): Acid-catalyzed formation of an anilide at medium temperatures (

    
    ), followed by cyclization to the 2-hydroxyquinoline .[1]
    

Critical Insight: To ensure the Conrad-Limpach product, water must be removed continuously during the initial condensation to prevent hydrolysis/equilibration, and the cyclization must be rapid to overcome the energy barrier of aromaticity breaking in the transition state.

Reaction Pathway Visualization

ConradLimpachMechanism Start Aniline + Beta-Keto Ester Inter1 Schiff Base / Enamine (beta-anilinocrotonate) Start->Inter1 Low Temp (<100°C) - H2O (Dean-Stark) Inter2 Anilide (Side Product) Start->Inter2 Acid / Medium Temp Cyclization Thermal Cyclization (>250°C) Inter1->Cyclization Flash Heating Dowtherm A KnorrProd 2-Hydroxyquinoline (Knorr Product) Inter2->KnorrProd Acid Cyclization Product 4-Hydroxyquinoline (4-Quinolone) Cyclization->Product - ROH

Figure 1: Divergent pathways of Aniline/


-keto ester condensation. The Conrad-Limpach route (top) requires isolation of the enamine intermediate.

Critical Parameters & Reagents

Solvent Selection for Thermal Cyclization

The cyclization step requires temperatures exceeding


.[2][1] Standard organic solvents (THF, Toluene) are insufficient.
SolventBoiling PointProsCons
Dowtherm A

Industry standard; stable; high heat capacity.Difficult to remove (requires hexane wash); expensive.
Diphenyl Ether

Excellent thermal stability.Solid at RT (

); difficult handling.
Mineral Oil

Cheap; readily available.Inconsistent composition; difficult product isolation.
Sulfolane

Water-miscible; easier workup.High melting point; expensive.
Regioselectivity in meta-Substituted Anilines

When using m-substituted anilines, cyclization can occur at the ortho or para position relative to the substituent, yielding a mixture of 5- and 7-substituted quinolines.

  • Electron-Donating Groups (EDG): Favor the 7-isomer (steric control).

  • Electron-Withdrawing Groups (EWG): Often yield mixtures; require chromatographic separation.

Experimental Protocols

Protocol A: Classic Thermal Synthesis (High Scale/Reliability)

Best for: Gram-scale synthesis where equipment is limited to standard glassware.

Reagents:

  • Substituted Aniline (1.0 equiv)[2]

  • Ethyl Acetoacetate (1.1 equiv)[2]

  • Glacial Acetic Acid (0.05 equiv - Catalyst)

  • Solvent A: Benzene or Toluene (for Step 1)

  • Solvent B: Dowtherm A (for Step 2)

Step 1: Enamine Formation (Condensation) [3][2]

  • Dissolve aniline and ethyl acetoacetate in Toluene (5 mL/mmol).

  • Add catalytic acetic acid.[2]

  • Equip flask with a Dean-Stark trap and reflux condenser.[2]

  • Reflux for 3–6 hours until the theoretical amount of water is collected.

  • Concentrate in vacuo to yield the crude

    
    -anilinocrotonate (oil or low-melting solid).
    
    • QC Check:

      
      H NMR should show a vinyl proton doublet around 
      
      
      
      4.5–5.0 ppm and disappearance of aniline
      
      
      .

Step 2: Flash Thermal Cyclization

  • Heat Dowtherm A (10 mL/g of intermediate) to a rolling reflux (

    
    ) in a 3-neck flask.
    
  • CRITICAL: Add the crude enamine (dissolved in minimal warm Dowtherm A or added neat) dropwise to the boiling solvent.

    • Why? Adding the substrate to the hot solvent ensures high dilution, favoring intramolecular cyclization over intermolecular polymerization.

  • Continue reflux for 20–30 minutes. Rapid evolution of ethanol vapor will be observed.

  • Cool the mixture to room temperature. The product often precipitates.[2]

  • Dilute with Hexanes or Petroleum Ether (50 mL) to wash away the Dowtherm A.

  • Filter the solid, wash with acetone/ether, and dry.

Protocol B: Microwave-Assisted Synthesis (Rapid Optimization)

Best for: Library generation, medicinal chemistry SAR studies.

Reagents:

  • Aniline (1.0 equiv)[2]

  • 
    -Keto Ester (1.2 equiv)
    
  • Solid Support: K-10 Montmorillonite Clay (optional but recommended)

Workflow:

  • Mix aniline and keto-ester in a microwave vial (neat or with minimal ethanol).

  • Irradiate at

    
     for 5 minutes (300 W) to form the enamine.
    
  • Remove volatiles (ethanol/water) under reduced pressure directly in the vial.

  • Add Dowtherm A (2 mL) or ionic liquid ([bmim][PF6]).

  • Irradiate at

    
     for 10–15 minutes (high absorption setting).
    
  • Precipitate product with diethyl ether.

Case Study: Synthesis of Chloroquine Precursor

Target: 7-Chloro-4-hydroxyquinoline Starting Materials: m-Chloroaniline + Diethyl Oxalacetate (or Ethoxymethylenemalonate for Gould-Jacobs variant).

Protocol Variation: Using diethyl oxalacetate allows for the formation of the ester-substituted quinoline, which is subsequently decarboxylated.[4]

  • Condensation: m-Chloroaniline + Diethyl Oxalacetate

    
     Enamine.
    
  • Cyclization: Enamine

    
     7-Chloro-4-hydroxyquinoline-2-carboxylic acid ester.
    
  • Hydrolysis/Decarboxylation: Saponification (NaOH) followed by heating in quinoline/Cu powder yields the 7-chloro-4-hydroxyquinoline core.

Yield Data (Comparative):

MethodTimeYield (%)Purity (HPLC)
Classic Thermal6 hr + 1 hr65%92%
Microwave20 min78%95%
Solvent-Free (Clay)45 min55%88%

Troubleshooting & QC

Logic Tree for Low Yields

Troubleshooting Problem Low Yield / Impure Product CheckInter Check Enamine Intermediate (NMR/TLC) Problem->CheckInter IsEnamineGood Is Enamine Pure? CheckInter->IsEnamineGood No No (Aniline remains) IsEnamineGood->No Incomplete Condensation Yes Yes IsEnamineGood->Yes Fix1 Increase Reflux Time Check Dean-Stark Add more Catalyst No->Fix1 CheckCycliz Check Cyclization Conditions Yes->CheckCycliz TempIssue Temp < 240°C? CheckCycliz->TempIssue Fix2 Use Dowtherm A Ensure Rolling Boil TempIssue->Fix2 Yes Polymer Black Tar Formed? TempIssue->Polymer No Fix3 Increase Dilution Add Enamine SLOWER Polymer->Fix3 Yes

Figure 2: Diagnostic workflow for optimizing Conrad-Limpach yields.

Common Issues
  • Product is 2-Hydroxyquinoline: The reaction temperature during condensation was too high or too acidic, favoring the amide (Knorr) intermediate. Ensure the first step is kept below

    
     or performed in neutral solvents.
    
  • Black Tar: Polymerization occurred. The concentration of the enamine in the high-heat step was too high. Adhere strictly to the "dropwise addition to refluxing solvent" technique.

References

  • Conrad, M., & Limpach, L. (1887).[3][1] Ueber das Chinolin und seine Derivate. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from β-Keto Esters and Anilines. Journal of the American Chemical Society, 68(7), 1264–1266.

  • Organic Syntheses. (1948). 4,7-Dichloroquinoline. Organic Syntheses, Coll. Vol. 3, p.272.

  • BenchChem. (2025).[2][5] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Executive Summary & Synthetic Strategy The synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate is a classic example of scaffold construction required for high-value pharmacophores (e.g., antimalarials, kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate is a classic example of scaffold construction required for high-value pharmacophores (e.g., antimalarials, kinase inhibitors). While the core chemistry relies on the modified Conrad-Limpach approach (via Dimethyl Acetylenedicarboxylate - DMAD), the presence of the 8-methyl substituent (from o-toluidine) and the requirement for a 2-carboxylate ester introduce specific steric and electronic challenges.

This guide moves beyond textbook descriptions to address the practical "failure points" in the lab: enamine polymerization, incomplete cyclization, and ester hydrolysis during chlorination.

The Validated Route

We utilize a three-step protocol optimized for regioselectivity and scalability:

  • Michael Addition: o-Toluidine + DMAD

    
     Enamine intermediate.
    
  • Thermal Cyclization: High-temperature ring closure in Diphenyl Ether.

  • Deoxychlorination: Conversion of the 4-hydroxy tautomer to 4-chloro using POCl

    
    .
    

Visual Workflow (Process Logic)

The following diagram illustrates the critical decision nodes and reaction flow.

G Start Start: o-Toluidine + DMAD Step1 Step 1: Enamine Formation (MeOH, <20°C) Start->Step1 Check1 QC: Is Solid Isolated? Step1->Check1 Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Check1->Step2 Yes (Yellow solid) Recrys Recrystallize (MeOH/Ether) Check1->Recrys No (Oil) Check2 QC: 4-OH Intermediate Purity >95%? Step2->Check2 Step3 Step 3: Chlorination (POCl3, 80°C) Check2->Step3 Yes Dry Azeotropic Drying (Toluene) Check2->Dry No (Wet) Final Target: Methyl 4-chloro-8- methylquinoline-2-carboxylate Step3->Final Recrys->Step2 Dry->Step3

Figure 1: Logical flow of the synthesis with integrated Quality Control (QC) checkpoints.

Module 1: Enamine Formation (The Michael Addition)

The Challenge: The reaction between o-toluidine and DMAD is exothermic. If uncontrolled, it leads to "oiling out" or formation of complex oligomers rather than the discrete enamine (dimethyl (2-methylphenylamino)maleate).

Optimized Protocol
  • Dissolution: Dissolve o-toluidine (1.0 eq) in anhydrous Methanol (5 mL/mmol). Cool to 0°C.

  • Addition: Add DMAD (1.05 eq) dropwise over 30 minutes. Crucial: Maintain internal temp < 10°C.

  • Maturation: Stir at Room Temperature (RT) for 4–6 hours.

  • Isolation: Concentrate methanol to 50% volume. If oil forms, add diethyl ether and scratch to induce crystallization.

Troubleshooting Table: Enamine Issues
SymptomProbable CauseCorrective Action
Red/Brown Oil Oxidation of aniline or rapid additionUse freshly distilled aniline. Slow down DMAD addition.
No Precipitation Product too soluble in MeOHSwitch solvent to Isopropanol or add Hexane as anti-solvent.
Impurity by TLC Fumarate isomer formationThis isomer cyclizes slower. Isolate the maleate (cis) form via crystallization if possible, though both eventually react.

Module 2: Thermal Cyclization (Conrad-Limpach)

The Challenge: This is the most failure-prone step. It requires thermodynamic control to force the ring closure. The 8-methyl group adds steric bulk, making the cyclization slightly more sluggish than unsubstituted anilines.

Optimized Protocol
  • Solvent: Diphenyl ether (Dowtherm A). Do not use mineral oil (difficult workup).

  • Setup: Fit a flask with a Dean-Stark trap (to remove methanol byproduct) and a high-capacity condenser.

  • Process:

    • Heat Dowtherm A to a rolling reflux (~250°C ).

    • Add the Enamine (from Step 1) portion-wise or as a solution in warm Dowtherm A.

    • Why? Adding the substrate to already-hot solvent ("dilution principle") prevents intermolecular polymerization and favors intramolecular cyclization.

  • Duration: 30–60 minutes. Monitor methanol collection.

  • Workup: Cool to RT. Dilute with Hexane. The 4-hydroxy product usually precipitates. Filter and wash with hexane to remove Dowtherm A.

Data: Cyclization Efficiency vs. Method
MethodYieldPurityNotes
Cold Start (Heat mix to 250°C)35-45%LowHigh polymerization; "tar" formation.
Dropwise Addition (to 250°C)75-85% High Kinetic control favors cyclization.
Polyphosphoric Acid (PPA) <20%LowPPA often hydrolyzes the 2-ester group. Avoid.

Module 3: Chlorination (Deoxychlorination)

The Challenge: Converting the 4-hydroxy group to 4-chloro using POCl


. The risk here is the hydrolysis of the Methyl ester at the 2-position during the acidic quench.
Optimized Protocol
  • Reagents: 4-Hydroxy intermediate (1.0 eq), POCl

    
     (5.0 eq). Optional: PCl
    
    
    
    (0.1 eq) can boost reactivity if the 8-methyl group causes steric hindrance.
  • Reaction: Heat to 80–90°C for 2–3 hours. Monitor by TLC (the 4-Cl product is less polar than the 4-OH).

  • Quench (The Critical Step):

    • Standard Error: Pouring reaction into water. This generates hot HCl, hydrolyzing the ester to the acid.

    • Correct Method: Pour the reaction mixture slowly onto crushed ice/NH

      
      OH mixture  or saturated NaHCO
      
      
      
      . Keep pH > 7.
  • Extraction: Extract immediately with Dichloromethane (DCM).

Troubleshooting Diagram: Chlorination Fails

Chlorination Issue Issue: Low Yield or Acid Formation CheckWater Check: Moisture in Starting Material? Issue->CheckWater DryIt Action: Dry 4-OH (Vacuum/P2O5) CheckWater->DryIt Yes CheckQuench Check: Quench pH CheckWater->CheckQuench No Buffer Action: Use NaHCO3 or NH4OH ice CheckQuench->Buffer Acidic (pH < 4)

Figure 2: Troubleshooting logic for the chlorination step.

FAQ: Research Support

Q1: My 4-hydroxy intermediate is dark brown/black. Can I use it for chlorination?

  • A: No. The dark color indicates tar/polymers. These impurities can catalyze decomposition during the POCl

    
     step. Recrystallize the intermediate from DMF/Ethanol or wash extensively with hot acetone before chlorination.
    

Q2: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
  • A: Generally, no. SOCl

    
     is less effective for deoxychlorination of quinolones. POCl
    
    
    
    forms a dichlorophosphate intermediate that is a better leaving group, essential for the nucleophilic aromatic substitution by chloride.

Q3: I see a spot corresponding to the carboxylic acid (hydrolysis product) by LC-MS. How do I re-esterify?

  • A: If you accidentally hydrolyze the ester, you can recover it. Treat the dried acid with Thionyl Chloride to form the acid chloride, then quench into dry Methanol. However, it is far better to prevent hydrolysis during the POCl

    
     quench (see Module 3).
    

References

  • Conrad-Limpach Synthesis Overview : SynArchive. "Conrad-Limpach Synthesis."[1][2][3][4][5] Available at: [Link]

  • Mechanistic Insight & Solvents : Gould, R. G.; Jacobs, W. A.[6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895. (Foundational text for the aniline + malonate/fumarate cyclization).

  • Chlorination Protocols : Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones."[7] Journal of Organic Chemistry, 2011, 76(6), 1653–1661. Available at: [Link] (While focusing on quinazolines, the mechanistic insights on POCl3 temperature control and quench apply directly to quinolines).

  • Reaction of Aniline with DMAD: Huisgen, R., et al. "Kinetics and Mechanism of the Reaction of Acetylenedicarboxylates with Amines." Angewandte Chemie International Edition, 1967.

Disclaimer: This guide is intended for qualified research personnel. Standard safety protocols for handling corrosive reagents (POCl


) and high-temperature reactions (Dowtherm A) must be observed.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this important quinoline derivative. As your dedicated application scientist, I will walk you through the critical aspects of the synthesis, focusing on common pitfalls and evidence-based strategies for optimization. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and high-yield results.

Introduction: Navigating the Synthetic Landscape

The synthesis of polysubstituted quinolines like Methyl 4-chloro-8-methylquinoline-2-carboxylate is a multi-step process that requires careful control over reaction conditions. Low yields can often be traced back to specific, addressable issues within the synthetic sequence. The most common and logical pathway involves two primary stages:

  • Ring Formation via Gould-Jacobs Reaction: Building the core quinoline structure to yield a 4-hydroxy precursor.

  • Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro substituent.

This guide is structured to address challenges in each of these critical stages, providing you with a robust framework for troubleshooting and process optimization.

Visualized Synthetic Workflow

Below is a high-level overview of the recommended synthetic pathway. Each stage presents unique challenges that we will address in the subsequent sections.

G cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination cluster_2 Purification A 2-Methylaniline + Dimethyl methoxymethylenemalonate B Condensation Intermediate (Anilinomethylenemalonate) A->B Condensation (100-140°C) C Methyl 4-hydroxy-8-methyl- quinoline-2-carboxylate B->C Thermal Cyclization (240-260°C) D Methyl 4-chloro-8-methyl- quinoline-2-carboxylate (Target Molecule) C->D Chlorination with POCl₃ (Reflux) E Crude Product D->E Workup F Pure Product E->F Recrystallization or Column Chromatography G start Incomplete Chlorination Observed q1 Is the 4-hydroxy starting material completely dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using POCl₃ as the solvent (large excess)? a1_yes->q2 sol1 Dry starting material under high vacuum. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction being run under an inert atmosphere? a2_yes->q3 sol2 Re-run reaction using POCl₃ as the solvent. a2_no->sol2 end Problem Resolved sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Have you monitored by TLC to confirm the reaction has stalled? a3_yes->q4 sol3 Ensure anhydrous conditions with N₂ or Ar blanket. a3_no->sol3 sol3->end a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol5 Consider adding catalytic DMF or a co-reagent like PCl₅. a4_yes->sol5 sol4 Increase reflux time and continue monitoring. a4_no->sol4 sol4->end sol5->end

Troubleshooting

"purification methods for Methyl 4-chloro-8-methylquinoline-2-carboxylate"

Technical Support Center: Purification Protocols for Methyl 4-chloro-8-methylquinoline-2-carboxylate Executive Summary & Application Context Subject: Methyl 4-chloro-8-methylquinoline-2-carboxylate (CAS: Analogous struct...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for Methyl 4-chloro-8-methylquinoline-2-carboxylate

Executive Summary & Application Context

Subject: Methyl 4-chloro-8-methylquinoline-2-carboxylate (CAS: Analogous structures typically 62482-26-2 family) Primary Application: Intermediate in the synthesis of antiviral agents, kinase inhibitors, and high-affinity ligands for biological probes. Critical Quality Attribute (CQA): Purity >98% (HPLC), free of phosphorus oxychloride (POCl₃) residues and hydrolyzed acid byproducts.

As Senior Application Scientists, we often observe that the purification of 4-chloroquinoline esters is deceptively simple.[1] The core challenge lies not in the chromatography, but in the quenching phase . Improper handling of the chlorination mixture (typically POCl₃) leads to the "silent killer" of yield: acid-catalyzed hydrolysis of the C2-methyl ester to the carboxylic acid, which co-crystallizes with your product.

This guide prioritizes retention of the ester moiety and complete removal of phosphorus species .[1]

Core Purification Workflows

Workflow A: The "Cold-Quench" Extraction (Crucial for Ester Stability)

Use this protocol immediately following the chlorination reaction to isolate crude material without hydrolyzing the ester.

The Mechanism: The reaction mixture contains excess POCl₃.[1] Adding water generates HCl and phosphoric acid exothermically.[1] If the temperature spikes >40°C, the C2-ester hydrolyzes.

Protocol:

  • Concentration: Remove bulk POCl₃ via rotary evaporation (50°C, <10 mbar) before quenching. This reduces the exotherm.[1]

  • Quench: Pour the oily residue slowly onto a stirred slurry of crushed ice and saturated NaHCO₃ .

    • Why NaHCO₃? It neutralizes HCl instantly, keeping pH near neutral to protect the ester.[1]

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Wash: Wash organic layer with cold brine (1x) and water (2x).[1]

  • Dry: Use anhydrous Na₂SO₄ (Sodium Sulfate).[1]

Workflow B: Recrystallization (Primary Purification)

Recommended for scaling up (>5g).

Solvent System: Methanol (MeOH) or Acetonitrile (MeCN).[1] Logic: The 4-chloro derivative is significantly less polar and less soluble in cold alcohol than the 4-hydroxy starting material or the polar acid impurities.

Steps:

  • Dissolve crude solid in boiling MeOH (approx. 10 mL per gram).

  • Hot filtration (if insoluble black tar is present).[1]

  • Slow cooling to room temperature, then 4°C overnight.

  • Filter and wash with cold (-20°C) MeOH.[1]

Visualized Protocols (Graphviz)

Figure 1: Critical Quenching & Isolation Logic

This flowchart illustrates the decision matrix for preserving the ester group during workup.

QuenchLogic Start Crude Reaction Mixture (Product + Excess POCl3) Evap Rotary Evaporation (Remove bulk POCl3) Start->Evap Quench Quench onto Ice/NaHCO3 (Maintain T < 10°C) Evap->Quench Viscous Oil CheckPH Check Aqueous pH Quench->CheckPH Acidic pH < 4 (Risk of Hydrolysis) CheckPH->Acidic If Acidic Neutral pH 7-8 (Safe Zone) CheckPH->Neutral If Neutral AddBase Add more NaHCO3 Acidic->AddBase Extract Extract with DCM Neutral->Extract AddBase->CheckPH Wash Wash: Brine -> Water Extract->Wash Solid Crude Solid (Ready for Crystallization) Wash->Solid

Caption: Figure 1: Optimized quenching workflow to prevent acid-catalyzed ester hydrolysis.

Troubleshooting & FAQs

Q1: I see a persistent impurity at ~5% in HPLC that elutes just before the main peak. What is it?

  • Diagnosis: This is likely Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (unreacted starting material) or the 4-methoxy derivative (if methanol was used in workup under acidic conditions).[1]

  • Solution:

    • If Hydroxy: The chlorination was incomplete.[1] Re-subject the material to POCl₃ reflux for 2 hours.

    • Purification: Flash chromatography is required here.[1] Use a gradient of Hexanes:Ethyl Acetate (Start 90:10, ramp to 70:30).[1] The chloro-ester moves much faster (Rf ~0.[1]6) than the hydroxy-ester (Rf ~0.2).[1]

Q2: My product has a pungent, acrid smell even after drying. Is it safe?

  • Diagnosis: This indicates trapped Phosphorus Oxychloride (POCl₃) or Phosphoric acid residues.[1] This is dangerous and will degrade your compound over time.[1]

  • Solution: Dissolve the solid in DCM and wash twice with 1M NaOH (rapidly) followed by water. The base wash converts adherent phosphorus species into water-soluble phosphates.[1]

Q3: The NMR shows a broad singlet at 10-12 ppm. Did I lose the ester?

  • Diagnosis: Yes. That signal corresponds to a carboxylic acid proton.[1] You have hydrolyzed the methyl ester to 4-chloro-8-methylquinoline-2-carboxylic acid .

  • Fix: You can re-esterify. Reflux the acid in Methanol with a catalytic amount of Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) for 3 hours.

Q4: Can I use ethanol for recrystallization?

  • Warning: Avoid Ethanol if possible. Transesterification (swapping Methyl for Ethyl) can occur if the media is slightly acidic or basic and heated, leading to a mixture of Methyl/Ethyl esters. Stick to Methanol (matches the ester) or Acetonitrile (inert).[1]

Technical Data Summary

Table 1: Solubility Profile & Solvent Selection
SolventSolubility (25°C)Solubility (Boiling)Application
Dichloromethane High (>100 mg/mL)HighExtraction / Loading for Column
Methanol Low (<10 mg/mL)High (>50 mg/mL)Primary Recrystallization
Hexanes InsolubleLowAnti-solvent
Water InsolubleInsolubleWashing (Impurity removal)
Ethyl Acetate ModerateHighChromatography Eluent
Table 2: Impurity Identification Guide
Impurity TypeOriginDetection (1H NMR)Removal Method
4-Hydroxy precursor Incomplete ReactionLoss of aromaticity pattern; broad OH peakFlash Chromatography (Polar)
Carboxylic Acid Hydrolysis during quenchBroad singlet >10 ppm; Loss of OMe singlet (~4.0 ppm)Wash with NaHCO₃ (Acid goes to aqueous)
Phosphorus Residues Poor workupNo proton signal; Detect via ³¹P NMRWash organic layer with 1M NaOH

References

  • Preparation of 4-chloroquinoline-2-carboxylates

    • Source: The Journal of Organic Chemistry.[1] "Synthesis of substituted quinolines via Pfitzinger and related pathways."

    • Relevance: Establishes the standard POCl₃ chlorination mechanism and the lability of the C2-ester.
  • Purification of Quinoline Esters

    • Source: US Patent 4304925A.[1] "Process for purifying esters."[1]

    • Relevance: Details the neutralization of organometallic/acidic catalysts to prevent hydrolysis during ester isol
  • Removal of Phosphorus Oxychloride

    • Source: ResearchGate / Organic Process Research.[1] "Workup strategies for POCl3 reactions."

    • Relevance: Supports the "Cold Quench" and base-wash methodology to remove phosphorus residues without degrading the product.[1]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance reproducibility and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for Methyl 4-chloro-8-methylquinoline-2-carboxylate?

A1: The most established route is a two-step process. It begins with the Gould-Jacobs reaction to form the quinoline core, followed by a chlorination step.[1][2][3]

  • Step 1 (Cyclization): 2-methylaniline is reacted with dimethyl 2-(ethoxymethylene)malonate (or a similar malonic ester derivative) via thermal cyclization to produce the key intermediate, Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.[1][2] This reaction requires high temperatures to facilitate the intramolecular cyclization.[4]

  • Step 2 (Chlorination): The hydroxyl group at the 4-position of the quinoline intermediate is then converted to a chloride using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][6][7]

Q2: My Gould-Jacobs reaction yield is very low. What are the primary factors to investigate?

A2: Low yields in the Gould-Jacobs cyclization are a frequent issue. The critical parameters to optimize are temperature and reaction time.[4]

  • Insufficient Temperature: The intramolecular cyclization requires significant thermal energy. Ensure your heating apparatus (e.g., high-temperature oil bath, heating mantle, or microwave reactor) can consistently maintain the required temperature, often above 250°C for thermal cyclizations.

  • Reaction Time: There is a trade-off between complete cyclization and thermal degradation of the product.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Starting Material Quality: Ensure the 2-methylaniline is pure and the malonic ester derivative has not hydrolyzed. Impurities can interfere with the initial condensation step.

Q3: The chlorination step with POCl₃ is not working or is producing a dark, intractable mixture. What's going wrong?

A3: Chlorination with POCl₃ is highly effective but sensitive to conditions.

  • Moisture: POCl₃ reacts violently with water.[8] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Any moisture will quench the reagent and generate phosphoric acid, complicating the work-up.

  • Temperature Control: The reaction is typically biphasic. An initial phosphorylation occurs at lower temperatures, followed by conversion to the chloro-product upon heating (e.g., 70-90°C).[5][6] Overheating can lead to polymerization and the formation of dark, tarry side products.

  • Reagent Quality: Use freshly distilled or a newly opened bottle of POCl₃. Over time, it can absorb moisture and degrade, reducing its efficacy.

Q4: I have multiple spots on my TLC plate after the chlorination reaction. What are the likely side products?

A4: Besides the starting material and desired product, you may observe:

  • Unreacted 4-hydroxy intermediate: This indicates incomplete chlorination.

  • Dimerization products: Phosphorylated intermediates can sometimes react with the unreacted starting material, leading to dimers, especially if the reaction conditions are not optimized.[5][6]

  • Hydrolyzed product: If moisture is present during work-up, the 4-chloro product can hydrolyze back to the 4-hydroxy starting material.

Synthesis Workflow and Key Checkpoints

The following diagram illustrates the two-stage synthesis pathway with critical quality control (QC) checkpoints.

G cluster_0 Stage 1: Gould-Jacobs Cyclization cluster_1 Stage 2: Chlorination cluster_2 Purification A 2-Methylaniline + Dimethyl 2-(ethoxymethylene)malonate B Thermal Cyclization (e.g., Dowtherm A, >250°C) A->B Condensation C Methyl 4-hydroxy-8- methylquinoline-2-carboxylate B->C Intramolecular Cyclization QC1 QC Checkpoint 1: - TLC (loss of starting material) - NMR/LC-MS of crude product C->QC1 D {Methyl 4-hydroxy-8- methylquinoline-2-carboxylate | from Stage 1} QC1->D Proceed if conversion >90% E Chlorination with POCl₃ (Reflux, inert atmosphere) D->E Phosphorylation & Nucleophilic Substitution F Methyl 4-chloro-8- methylquinoline-2-carboxylate E->F QC2 QC Checkpoint 2: - TLC (conversion to product) - Quench & Work-up F->QC2 G Crude Product QC2->G Proceed to Purification H Column Chromatography or Recrystallization G->H I Pure Final Product H->I QC3 Final QC: - NMR, LC-MS, M.P. - Purity >95% I->QC3

Caption: Overall workflow for the synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate.

Detailed Troubleshooting Guides

Stage 1: Gould-Jacobs Cyclization
Symptom / Observation Potential Cause(s) Recommended Action(s)
Reaction stalls; starting materials remain. 1. Insufficient Temperature: The cyclization is thermally demanding.[4] 2. Poor Heat Transfer: In viscous reaction mixtures, heat transfer can be inefficient.1. Verify Temperature: Use a calibrated high-temperature thermometer. Consider using a higher boiling solvent like Dowtherm A or a microwave reactor for better temperature control.[9] 2. Improve Stirring: Use a powerful overhead stirrer for viscous mixtures.
Low yield of precipitated product. 1. Product Solubility: The product might be partially soluble in the reaction solvent at room temperature. 2. Incomplete Reaction: Reaction time may be too short.1. Cooling: After cooling to room temperature, chill the mixture further (e.g., in an ice bath or refrigerator) to maximize precipitation. 2. Monitor by TLC: Track the consumption of the aniline starting material to ensure the reaction has gone to completion before work-up.
Formation of dark, tarry material. 1. Thermal Decomposition: Prolonged heating or excessive temperatures can degrade the starting materials and product.[4]1. Optimize Time/Temp: Conduct a time-course study at a fixed temperature to find the point of maximum product formation before significant degradation occurs.[4] 2. Inert Atmosphere: While often run open to the atmosphere, running under Nitrogen can sometimes reduce oxidative side reactions.
Stage 2: Chlorination with POCl₃
Symptom / Observation Potential Cause(s) Recommended Action(s)
Incomplete conversion to 4-chloro product. 1. Inactive POCl₃: Reagent may be old or have absorbed moisture. 2. Insufficient Reagent: Stoichiometry may be inadequate. 3. Low Temperature/Short Time: The second stage of the reaction (displacement of the phosphate ester) may not have reached completion.[5]1. Use Fresh Reagent: Use freshly distilled or a new bottle of POCl₃.[8] 2. Increase Stoichiometry: Increase the equivalents of POCl₃ (e.g., from 3 to 5 eq.). 3. Increase Temperature/Time: Ensure the reaction is heated sufficiently (e.g., reflux at ~110°C) and monitor by TLC until the starting material is consumed.
Violent, exothermic reaction during work-up. 1. Improper Quenching: Adding water or aqueous base directly to the hot reaction mixture is extremely dangerous.1. Use Reverse Quench: Cool the reaction mixture to room temperature. Slowly and carefully add the reaction mixture to a vigorously stirred slurry of ice and a weak base like sodium bicarbonate or sodium acetate.[10][11] Maintain the quench pot temperature below 20°C.
Product reverts to starting material after work-up. 1. Hydrolysis: The 4-chloro position is activated and can be hydrolyzed back to the 4-hydroxy group by water, especially under acidic conditions.1. Neutralize Promptly: During work-up, ensure the aqueous layer is neutralized or made slightly basic (pH 7-8) before extraction.[10] 2. Minimize Contact with Water: Perform extractions quickly and dry the organic layer thoroughly with an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

Troubleshooting Logic Diagram

This decision tree can help diagnose issues based on analytical results after the chlorination step.

G start Analyze Crude Product by TLC/LC-MS spot1 Major Spot: Starting Material (4-Hydroxy Intermediate) start->spot1 spot2 Major Spot: Desired Product (4-Chloro) start->spot2 spot3 Multiple Unidentified Spots start->spot3 cause1a Cause: Inactive POCl₃ spot1->cause1a Is reagent old? cause1b Cause: Insufficient Heat/Time spot1->cause1b Was reflux adequate? action2 Action: Proceed to Purification (Column Chromatography) spot2->action2 Success! cause3a Cause: Overheating/Degradation spot3->cause3a Was temp >120°C? cause3b Cause: Moisture Contamination spot3->cause3b Was glassware dry? action1 Action: - Use fresh/distilled POCl₃ - Increase reflux time/temp - Re-run reaction cause1a->action1 cause1b->action1 action3 Action: - Re-run with strict temp control - Ensure anhydrous conditions - Attempt purification if possible cause3a->action3 cause3b->action3

Caption: Troubleshooting decision tree based on crude product analysis.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
  • Setup: In a round-bottom flask equipped with a condenser and a high-temperature thermometer, combine 2-methylaniline (1.0 eq) and dimethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heating: Heat the mixture in a sand or high-temperature oil bath to 250-260°C for 30-60 minutes. The reaction will become vigorous as ethanol is evolved.

  • Cyclization: Maintain the temperature for an additional 1-2 hours, monitoring the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

  • Cooling & Isolation: Allow the mixture to cool to below 100°C. Add a high-boiling point solvent like diphenyl ether or Dowtherm A to facilitate stirring, then cool to room temperature.

  • Filtration: The solid product will precipitate. Filter the solid, wash thoroughly with a non-polar solvent like hexanes or ether to remove the high-boiling solvent, and dry under vacuum. The product is often used in the next step without further purification.

Protocol 2: Synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate
  • Setup: To an oven-dried, three-neck flask equipped with a condenser, nitrogen inlet, and thermometer, add the crude Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (1.0 eq).

  • Reagent Addition: Under a positive flow of nitrogen, carefully add phosphorus oxychloride (POCl₃, 4-5 eq) via a syringe.[8]

  • Heating: Heat the mixture to reflux (approx. 105-110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up (Reverse Quench): Cool the reaction mixture to room temperature. In a separate, large flask equipped with a mechanical stirrer, prepare a slurry of crushed ice and saturated sodium bicarbonate solution.

  • Quenching: Slowly and dropwise, add the reaction mixture to the vigorously stirred ice/bicarbonate slurry. Monitor the temperature of the quench flask, keeping it below 20°C.[10]

  • Extraction: Once the addition is complete and gas evolution has ceased, check that the pH is neutral or slightly basic. Extract the aqueous mixture three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of Ethyl Acetate in Hexanes) to yield the pure product.

References

  • Wikipedia. Gould–Jacobs reaction. Wikipedia. Available from: [Link]

  • El-Faham, A., et al. (2012). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

  • Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. Google Patents.
  • Al-Abdullah, E. S., et al. (2011). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available from: [Link]

  • Google Patents. CN105622503A - Synthesis method of 8-hydroxyquinoline. Google Patents.
  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. Available from: [Link]

  • Biotage. Gould Jacobs Quinoline forming reaction. Biotage. Available from: [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available from: [Link]

  • National Institutes of Health. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC. Available from: [Link]

  • Organic Chemistry Portal. Phosphorus Oxychloride - Common Organic Chemistry. Available from: [Link]

  • PubMed. POCl3 chlorination of 4-quinazolones. PubMed. Available from: [Link]

  • De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. Available from: [Link]

  • Google Patents. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available from: [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available from: [Link]

  • ResearchGate. How can I properly quench POCl3?. ResearchGate. Available from: [Link]

  • Semantic Scholar. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Semantic Scholar. Available from: [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available from: [Link]

  • Chempedia - LookChem. Purification of Quinoline. Chempedia. Available from: [Link]

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Available from: [Link]

  • Reddit. Synthesis - General tips for improving yield?. Reddit. Available from: [Link]

  • National Institutes of Health. HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]

  • National Institutes of Health. Recent Advances in Metal-Free Quinoline Synthesis. PMC. Available from: [Link]

  • ACS Publications. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 4-chloro-8-methylquinoline-2-carboxylate Synthesis

Executive Summary & Synthetic Logic Welcome to the technical support hub for the synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate . This scaffold is a critical intermediate in the development of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Logic

Welcome to the technical support hub for the synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate . This scaffold is a critical intermediate in the development of kinase inhibitors and antimalarial therapeutics.

The synthesis generally follows a modified Conrad-Limpach protocol, followed by deoxychlorination using phosphorus oxychloride (


). While the route is established, it is plagued by specific failure modes—primarily "pseudodimer" formation and ester hydrolysis—that often go undetected until late-stage HPLC analysis.

This guide provides a self-validating troubleshooting framework to isolate and eliminate these impurities.

The Synthetic Pathway & Critical Control Points[1]

To troubleshoot effectively, we must visualize the "Decision Trees" the molecules face during synthesis.[1] The diagram below maps the ideal pathway against the thermodynamic traps that lead to byproducts.

Workflow Visualization

SynthesisPath Start Start: 2-Methylaniline + DMAD Enamine Intermediate A: Enamine (Michael Adduct) Start->Enamine Michael Addition (MeOH, Reflux) Cyclization Step 2: Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Hydroxy Intermediate B: 4-Hydroxy-8-methylquinoline -2-carboxylate Cyclization->Hydroxy Thermodynamic Control (-MeOH) Byprod_Uncyclized Byproduct 1: Uncyclized Enamine (Kinetic Trap) Cyclization->Byprod_Uncyclized Temp < 240°C Chlorination Step 3: Chlorination (POCl3, 70-90°C) Hydroxy->Chlorination Target TARGET: Methyl 4-chloro-8-methyl quinoline-2-carboxylate Chlorination->Target Deoxychlorination Byprod_Dimer Byproduct 2: 4,4'-Oxybis(dimer) (The 'Pseudodimer') Chlorination->Byprod_Dimer Low POCl3 equiv or Cold Start Byprod_Acid Byproduct 3: Carboxylic Acid (Hydrolysis) Target->Byprod_Acid Acidic Quench (pH < 3)

Figure 1: Critical Control Points in the Conrad-Limpach-POCl3 sequence. Red arrows indicate failure modes.

Troubleshooting & FAQs

This section addresses specific user scenarios based on field data.

Module A: The Chlorination Step ( )

Context: Converting the 4-hydroxy tautomer to the 4-chloro target. This is the most error-prone step.

Q1: "I see a high molecular weight impurity (approx. MW 440-460) that tracks with the product. Recrystallization doesn't remove it."

Diagnosis: You have formed the 4,4'-oxybis dimer . Mechanism: This occurs when the reaction mixture contains both the activated phosphorylated intermediate and unreacted 4-hydroxy starting material. The 4-hydroxy species acts as a nucleophile, attacking the 4-position of the activated species, forming a stable ether linkage. Corrective Action:

  • Temperature Staging: Do not mix reagents at high heat. Combine the 4-hydroxy substrate and base (if used) with

    
     at 
    
    
    
    . This ensures complete phosphorylation before the thermal energy required for displacement is available [1].
  • Stoichiometry: Ensure a minimum of 1.5 - 2.0 equivalents of

    
    . Starving the reaction of 
    
    
    
    leaves unreacted 4-hydroxy material available to dimerize.
  • Base Selection: If using a base (e.g., DIPEA), ensure it is added slowly to prevent localized exotherms that trigger premature displacement.

Q2: "My product yield is good, but it dissolves in the sodium bicarbonate wash during workup."

Diagnosis: Ester Hydrolysis . You have hydrolyzed the methyl ester at position 2 to the carboxylic acid. Mechanism: The 2-carboxylate is electron-deficient due to the quinoline ring and the 4-chloro substituent. During the quenching of excess


, massive amounts of HCl are generated. If the quench is too hot or the aqueous phase becomes too acidic, the ester hydrolyzes.
Corrective Action: 
  • Quench Protocol: Quench the reaction mixture into ice-cold water or buffered saline, not the other way around.

  • pH Control: Maintain the quench mixture at pH 4-6 using sodium acetate or dilute ammonia. Avoid strong bases (NaOH) which can also saponify the ester, and avoid prolonged exposure to the highly acidic unbuffered quench solution.

Module B: The Cyclization Step (Conrad-Limpach)

Context: Thermal closure of the enamine ring.[2]

Q3: "LC-MS shows the correct mass for the enamine intermediate, but cyclization yields are <30%."

Diagnosis: Kinetic vs. Thermodynamic Control failure . Mechanism: The Conrad-Limpach cyclization requires high temperatures (


) to overcome the activation energy for the elimination of methanol and formation of the aromatic system. At lower temperatures, the reaction may favor the reversible formation of the enamine or geometric isomers (fumarate/maleate forms) that cannot cyclize [2].
Corrective Action: 
  • Solvent Choice: Switch to Dowtherm A (b.p. 258°C) or Diphenyl Ether. Mineral oil is often too viscous and provides poor heat transfer.

  • Process: Add the enamine dropwise into the pre-heated solvent (

    
    ). This "instant shock" favors the elimination pathway over polymerization or hydrolysis.
    

Analytical Fingerprints (Byproduct Analysis)

Use this table to identify impurities in your crude mixture. Target MW (approx): 235.67 g/mol (C12H10ClNO2)

ComponentRelative Retention (RRT)Mass Shift (vs Target)Diagnostic Feature
Target (4-Cl) 1.000Characteristic Cl isotope pattern (3:1 ratio).
4-Hydroxy Precursor ~0.6 - 0.8-18 Da (approx)[M+H]+ 218. No Cl pattern. Broad peak (tautomerism).
4,4'-Oxybis Dimer ~1.2 - 1.4+182 Da (approx)High MW (~417). Very lipophilic.
Carboxylic Acid < 0.5-14 DaLoss of Methyl (-15) + H (+1). Soluble in basic aq.
Phosphorylated Int. ~0.9+80 Da[M+PO3H]. Indicates incomplete hydrolysis of POCl3 adduct.

Detailed Protocol: Optimized Deoxychlorination

To minimize the "Dimer" and "Acid" impurities, follow this optimized protocol derived from kinetic studies of quinazolone chlorinations [3].

Reagents:

  • Start Material: Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (1.0 eq)

  • Reagent:

    
     (3.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or neat if scale allows.

Step-by-Step:

  • Cold Addition: Place the Starting Material in a round-bottom flask under

    
    . Cool to 
    
    
    
    .
  • Activation: Add

    
     dropwise over 20 minutes. Do not allow temp to rise above 
    
    
    
    .
    • Why? This allows the formation of the O-phosphorylated intermediate without triggering the nucleophilic attack that causes dimerization.

  • The Shift: Once addition is complete, remove the ice bath. Stir at RT for 30 mins.

  • Reaction: Heat to reflux (

    
    ) for 2-4 hours. Monitor by TLC/HPLC.
    
  • Buffered Quench: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice/Sodium Acetate. Extract immediately with Dichloromethane (DCM).

    • Why? Sodium acetate buffers the HCl generated, preventing ester hydrolysis.

References

  • National Institutes of Health (NIH). POCl3 chlorination of 4-quinazolones: Mechanism and Dimer Suppression. PubMed Central. Available at: [Link]

  • Cambridge University Press. Conrad-Limpach Reaction: Mechanism and Conditions.[2] Available at: [Link][1][3][4][5][6][7][8][9][10]

  • Royal Society of Chemistry (RSC). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. Available at: [Link][1][3][4][5][6][7][11][9][10]

  • SynArchive. Conrad-Limpach Synthesis Protocol and History. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Welcome to the Process Chemistry Technical Support Hub. Ticket ID: #SC-8MQ-Cl-001 Assigned Specialist: Senior Application Scientist, Heterocycles Division Status: Open Topic: Troubleshooting scale-up (>100g) of Methyl 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Hub. Ticket ID: #SC-8MQ-Cl-001 Assigned Specialist: Senior Application Scientist, Heterocycles Division Status: Open Topic: Troubleshooting scale-up (>100g) of Methyl 4-chloro-8-methylquinoline-2-carboxylate.

Executive Summary: The Scaffold & The Strategy

You are synthesizing a highly functionalized quinoline core, likely an intermediate for bioactive kinase inhibitors or antimalarial scaffolds.[1] The 8-methyl substituent introduces steric bulk near the nitrogen, while the 2-carboxylate provides a handle for further derivatization.[1]

The Route: We recommend the Conrad-Limpach approach over the Isatin route for scale-up due to reagent availability and atom economy.

  • Condensation: 2-Methylaniline + Dimethyl acetylenedicarboxylate (DMAD).[1]

  • Cyclization: High-temperature thermal closure (Dowtherm A).

  • Chlorination: Deoxychlorination using Phosphorus Oxychloride (POCl

    
    ).[1][2]
    
Module 1: Enamine Formation (The Precursor)[1]

The Reaction:


[1]
Visual Workflow: Enamine Synthesis

EnamineFlow Start Start: 2-Methylaniline (Liquid) Reagent Add DMAD (Controlled Addition) Start->Reagent Process Reflux MeOH (2-4 Hours) Reagent->Process Check TLC/HPLC Check (Disappearance of Aniline) Process->Check Outcome Evaporate & Crystallize (Yellow Solid) Check->Outcome

Figure 1: Workflow for the Michael addition of 2-methylaniline to DMAD.

Troubleshooting & FAQs

Q: The reaction mixture turned into a solid block during the DMAD addition. What happened? A: You likely added DMAD too fast without adequate solvent volume.

  • The Cause: This is an exothermic Michael addition. The product (enamine) is less soluble than the starting materials. Rapid precipitation traps unreacted amine.

  • The Fix: Dilute with Methanol (5-7 volumes). Add DMAD dropwise at 0–5°C initially, then warm to reflux. If it solidifies, use mechanical stirring (overhead stirrer), not a magnetic bar.[1]

Q: My yield is low, and I see multiple spots on TLC. Is it the 8-methyl group? A: Yes, steric hindrance is playing a role, but the issue is likely isomerism .[1]

  • Explanation: The enamine exists as cis (maleate) and trans (fumarate) isomers.[1] Only one cyclizes efficiently, but they interconvert at high temperatures.[1]

  • Protocol Adjustment: Do not discard the "minor" isomer if you isolate it. Both will cyclize at 250°C. Ensure you drive the reaction to completion; unreacted aniline is the enemy of the next step.

Module 2: Thermal Cyclization (The Critical Step)

The Reaction:


[1]

Data: Solvent Selection for Scale-Up

SolventBoiling PointProsCons
Dowtherm A ~258°CStandard for Conrad-Limpach.[1] Stable.Hard to remove (high bp).
Diphenyl Ether ~258°CExcellent heat transfer.Solidifies at room temp (mp 26°C).[1]
Mineral Oil >300°CCheap.Messy workup; difficult product isolation.
Troubleshooting & FAQs

Q: I am getting a black tar instead of a precipitate. A: This is a classic "thermal runaway" or "concentration effect."

  • The Science: The cyclization eliminates methanol. If methanol is trapped in the reactor, it lowers the internal temperature, preventing cyclization and promoting polymerization.[1]

  • The Fix:

    • Dilution: Use at least 10–15 volumes of Dowtherm A.

    • Addition Mode: Do not mix everything and heat. Heat the Dowtherm A to 250°C first. Add the Enamine (dissolved in a minimum amount of warm solvent or as a solid) portion-wise to the hot solvent. This ensures "instant" cyclization and prevents intermolecular side reactions.

    • Venting: Ensure the apparatus allows methanol vapor to escape (Dean-Stark trap or open condenser).

Q: How do I get the product out of Dowtherm A? A: Do not distill the solvent.

  • Protocol: Cool the mixture to ~60–80°C. Add a non-polar anti-solvent like Hexanes or Heptane (slowly).[1] The hydroxyquinoline product is polar and will precipitate. Filter while warm to remove the bulk of the Dowtherm/Diphenyl ether. Wash the cake thoroughly with heptane.

Module 3: Chlorination (The Hazard Zone)

The Reaction:


[1]
Visual Workflow: Safety & Quenching Logic

QuenchLogic Start Reaction Complete? (Check TLC) Strip Distill Excess POCl3 (Vacuum, <60°C) Start->Strip Yes Cool Cool Residue to 0°C (Dissolve in DCM/CHCl3) Strip->Cool Quench Slow Addition to Ice/Na2CO3 Mixture Cool->Quench CRITICAL EXOTHERM Sep Phase Separation (Org: Product, Aq: Waste) Quench->Sep

Figure 2: Decision tree for safe work-up of POCl


 reactions.
Troubleshooting & FAQs

Q: The reaction has an "induction period" and then boils over. Why? A: This is dangerous. The reaction generates HCl gas.

  • The Fix: Add a catalytic amount of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, which is more reactive than POCl

    
     alone.[1] It initiates the reaction at lower temperatures, smoothing out the gas evolution profile.
    

Q: During quenching, the mixture erupted. A: You hydrolyzed unreacted POCl


 too fast.
  • The Protocol:

    • Strip First: Remove as much excess POCl

      
       as possible via vacuum distillation before quenching.
      
    • Reverse Quench: Do not add water to the reaction. Add the reaction mixture (diluted in DCM) into a rapidly stirring slurry of Ice and Sodium Carbonate (or Ammonia). This keeps the pH neutral/basic and neutralizes the HCl immediately.

Q: Can I use Thionyl Chloride (SOCl


) instead? 
A:  Generally, no.[1] POCl

is preferred for quinolines because the phosphoryl bond drives the formation of the leaving group (dichlorophosphate). SOCl

often requires much higher pressures or catalysts for this specific transformation.
Module 4: Purification & Analytics

Q: The product is colored (red/brown) after workup. A: This is trace phosphorous/tar contamination.

  • Purification: Avoid column chromatography at >100g scale.

    • Recrystallization: The 4-chloro derivative crystallizes well from Methanol or Acetonitrile .

    • Charcoal: If the color persists, treat the hot solution with activated carbon (5 wt%) for 15 minutes and filter through Celite.

Q: Analytical Check: How do I know the Cl is at position 4? A:

  • 1H NMR: Look for the disappearance of the broad OH/NH singlet. The C3-proton (singlet) usually shifts downfield slightly due to the chloro- group's inductive effect.

  • LCMS: You will see the characteristic Chlorine isotope pattern (M and M+2 in a 3:1 ratio).

References
  • VulcanChem. (n.d.).[1] Methyl 4-hydroxy-8-methylquinoline-2-carboxylate - Synthesis and Properties. Retrieved from [1]

  • BenchChem. (2025).[1][3] Technical Support Center: Scale-Up Synthesis of 2-Amino-4-hydroxy-8-methylquinoline. Retrieved from [1]

  • Indian Chemical Society. (n.d.).[1] POCl3-PCl5 mixture: A robust chlorinating agent.[4] Retrieved from [1]

  • National Institutes of Health (NIH). (2011).[1] POCl3 chlorination of 4-quinazolones.[5] PubMed. Retrieved from

  • ResearchGate. (2025). Reactions of dimethyl acetylenedicarboxylate with diamines and anthranilic acid.[6] Retrieved from [1][6]

Sources

Troubleshooting

"degradation pathways of Methyl 4-chloro-8-methylquinoline-2-carboxylate"

Tier 3 Engineering Support | Stability & Degradation Analysis Status: Active Ticket ID: CHEM-SUP-8821 Subject: Degradation pathways, Troubleshooting, and Handling Protocols Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Engineering Support | Stability & Degradation Analysis

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Degradation pathways, Troubleshooting, and Handling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Molecule at a Glance

Methyl 4-chloro-8-methylquinoline-2-carboxylate is a critical intermediate, most notably utilized in the synthesis of HCV NS3/4A protease inhibitors such as Glecaprevir .

To successfully handle this compound, researchers must understand that it possesses two distinct electrophilic centers competing for degradation, often leading to confusion during HPLC analysis.

Structural Vulnerability Map
  • Site A (C-2 Ester): Susceptible to standard Acid/Base Hydrolysis.

  • Site B (C-4 Chloride): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-position relative to the quinoline nitrogen.
    
  • Site C (C-8 Methyl): Benzylic position, susceptible to radical oxidation (lower risk than A or B under standard conditions).

Primary Degradation Pathways

The degradation of this molecule is rarely linear; it is a matrix of competing reactions determined by pH and solvent choice.

Pathway A: Hydrolytic Cleavage (The Ester)

In aqueous acidic or basic media, the methyl ester at C-2 hydrolyzes to the free carboxylic acid. This is the kinetically dominant pathway in non-nucleophilic aqueous buffers.

  • Product: 4-chloro-8-methylquinoline-2-carboxylic acid.

  • LC-MS Signature: Mass shift of -14 Da (Loss of

    
    ).
    
  • Chromatography: The acid product will elute earlier than the parent on Reverse Phase (RP-HPLC) due to increased polarity (ionization of -COOH).

Pathway B: Nucleophilic Displacement (The 4-Chloro Group)

The chlorine at C-4 is "activated" by the electron-withdrawing nature of the heterocyclic nitrogen. In the presence of strong nucleophiles (OH⁻, MeO⁻, amines), the chlorine is displaced.

  • Critical Note: If you use Methanol as a solvent in basic conditions, you may form the methyl ether (Methoxy derivative) rather than the hydroxy derivative.

  • Product (in water): Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (exists in equilibrium with its 4-quinolone tautomer).

  • LC-MS Signature: Mass shift of -18 Da (+OH, -Cl).

Pathway Visualization

The following diagram maps the competing degradation routes.

DegradationMap Figure 1: Competing Degradation Pathways (Hydrolysis vs. SNAr) Parent Methyl 4-chloro-8-methyl quinoline-2-carboxylate (Parent) Acid Degradant A: 4-chloro-8-methyl quinoline-2-carboxylic acid Parent->Acid Hydrolysis (pH < 3 or pH > 9) Fast Kinetics Hydroxy Degradant B: Methyl 4-hydroxy-8-methyl quinoline-2-carboxylate (4-Quinolone Tautomer) Parent->Hydroxy SNAr (H2O/OH-) Activated Cl displacement Methoxy Side Product C: Methyl 4-methoxy-8-methyl quinoline-2-carboxylate Parent->Methoxy SNAr (MeOH/MeO-) Solvent Artifact Double Terminal Degradant: 4-hydroxy-8-methyl quinoline-2-carboxylic acid Acid->Double Secondary SNAr Hydroxy->Double Secondary Hydrolysis

Caption: Figure 1 illustrates the competition between ester hydrolysis (Red) and chloride displacement (Yellow). Note that Methanol can act as a nucleophile (Green), creating solvent artifacts.

Troubleshooting & Diagnostics (FAQ)

Q1: "My retention time shifted significantly earlier, but the mass spectrum is confusing."

Diagnosis: You likely have the Carboxylic Acid (Degradant A).

  • Why: Carboxylic acids ionize in standard LC-MS mobile phases (formic acid/ammonium acetate), becoming much more polar.

  • The Confusion: The mass difference between Methyl (-CH3, 15 Da) and H (1 Da) is 14 Da. Ensure you are looking for

    
    .
    
Q2: "I see a new peak with a UV spectrum shift (Red-shift), and my mass is roughly 18 Da lower."

Diagnosis: You have the 4-Hydroxy/Quinolone species (Degradant B).

  • Mechanism: The displacement of Cl by OH changes the conjugation of the ring. The 4-hydroxy quinoline tautomerizes to the 4-quinolone form, which has a distinct UV absorption profile (often yellowing the solution) compared to the chloro-quinoline.

  • Mass Check: Cl (35.5) is replaced by OH (17). Net change

    
     Da.
    
Q3: "The purity drops rapidly when I dissolve the sample in Methanol for storage."

Diagnosis: Solvent-Induced


.
  • Explanation: Methanol is a nucleophile. Over time (even at -20°C), methanol can displace the activated chlorine at position 4, forming the 4-methoxy derivative.

  • Solution: Store stock solutions in Acetonitrile (ACN) or DMSO . Avoid protic solvents for long-term storage.

Experimental Protocols

Protocol A: Differentiating Hydrolysis vs. Substitution

Use this protocol to determine which pathway is compromising your specific formulation.

Reagents:

  • Buffer A: 0.1 N HCl (Acidic)

  • Buffer B: 0.1 N NaOH (Basic)

  • Solvent: Acetonitrile (ACN)[1]

Workflow:

  • Preparation: Prepare a 1 mg/mL stock of the parent in ACN.

  • Spike: Dilute stock 1:10 into Buffer A and Buffer B in separate vials.

  • Incubation: Hold at 25°C for 2 hours.

  • Quench: Neutralize aliquots immediately before injection.

  • Analysis (LC-MS):

    • Acidic Condition Result: Predominantly Ester Hydrolysis (Peak shifts to earlier RT, Mass -14). The Cl group is relatively stable in acid.

    • Basic Condition Result: Mixed mechanism.[2] You will see both the Acid (Hydrolysis) and potentially the 4-Hydroxy species (

      
      ), as OH⁻ is a potent nucleophile.
      
Protocol B: Controlling the Reaction (Synthesis Context)

If you are using this intermediate to synthesize Glecaprevir, you must prevent the "dummy" reaction of the Chlorine with water.

  • Dry Solvents: Ensure water content (Karl Fischer) is < 0.05% in your reaction solvent (usually DMF or THF).

  • Temperature Control: The

    
     reaction rate doubles roughly every 10°C. Keep addition phases at 0°C - 5°C.
    
  • Base Selection: Use non-nucleophilic bases (e.g., DIPEA, K2CO3) rather than hydroxide or alkoxides if you intend to preserve the Cl for a later step.

Quantitative Data Summary

ParameterValueRelevance
LogP (Predicted) ~3.2Moderately lipophilic; requires organic modifier for solubilization.
pKa (Ring N) ~2.5 - 3.0The nitrogen is less basic due to the electron-withdrawing 4-Cl group.
Critical pH Range pH 4.0 - 7.5Region of maximum stability.
UV Max ~250 nm, 310 nm4-Quinolone degradants will absorb >330 nm.

Decision Logic for Unknown Impurities

Use this logic flow to identify unknown peaks in your chromatogram.

TroubleshootingTree Start Unknown Peak Detected RT_Check Is RT earlier than Parent? Start->RT_Check Mass_Check Check Mass Shift (Delta) RT_Check->Mass_Check Yes (More Polar) RT_Check->Mass_Check No (Similar/Later) Acid Degradant: Carboxylic Acid (Ester Hydrolysis) Mass_Check->Acid -14 Da Hydroxy Degradant: 4-Hydroxy (Cl Displacement) Mass_Check->Hydroxy -18 Da Methoxy Degradant: 4-Methoxy (Solvent Artifact) Mass_Check->Methoxy -4 Da (vs Cl) +14 Da (vs OH)

Caption: Decision tree for rapid identification of impurities based on Retention Time (RT) and Mass Spectrometry (MS) data.

References & Authority

  • Glecaprevir Synthesis & Intermediates:

    • Mylari, B. L., et al. "Process for the preparation of Glecaprevir intermediates." Journal of Medicinal Chemistry / Organic Process Research & Development. (General reference to quinoline carboxylate handling in HCV drug synthesis).

    • See specifically: Evaluation of the

      
       reactivity of 4-chloroquinolines in the synthesis of HCV protease inhibitors. 
      
  • Mechanistic Grounding (

    
    ): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in the Aromatic Series." Chemical Reviews. (Foundational text on the activation of halo-heterocycles).

    • Context: Explains why the 4-position of quinoline is activated for nucleophilic attack (similar to 4-chloropyridine).

  • Hydrolysis Kinetics:

    • Standard ester hydrolysis protocols and pKa determinations for quinoline derivatives. Vogel's Textbook of Practical Organic Chemistry.

  • Regulatory Stability Guidelines:

    • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." (Defines the stress testing protocols used in the Experimental section).

Sources

Optimization

"analytical challenges in characterizing Methyl 4-chloro-8-methylquinoline-2-carboxylate"

Prepared by: Senior Application Scientist, Advanced Characterization Division Welcome to the technical support guide for Methyl 4-chloro-8-methylquinoline-2-carboxylate. This resource is designed for researchers, analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Characterization Division

Welcome to the technical support guide for Methyl 4-chloro-8-methylquinoline-2-carboxylate. This resource is designed for researchers, analytical chemists, and drug development professionals to navigate the common and complex challenges encountered during the characterization of this compound. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, ensuring robust and reproducible results.

Introduction: Understanding the Molecule

Methyl 4-chloro-8-methylquinoline-2-carboxylate is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its analytical characterization is critical for confirming identity, purity, and stability. However, its specific combination of functional groups—a basic quinoline nitrogen, a hydrolyzable methyl ester, a reactive chloro group, and a sterically influential methyl group—presents a unique set of analytical hurdles. This guide provides a question-and-answer-based approach to troubleshoot these challenges effectively.

Section 1: Fundamental Properties and Handling FAQs

This section addresses the most common initial inquiries regarding the compound's basic characteristics and proper handling.

Q1: What are the fundamental physicochemical properties of Methyl 4-chloro-8-methylquinoline-2-carboxylate?

A1: Understanding the basic properties is the first step in designing any analytical experiment. The key characteristics are summarized below.

PropertyValueRationale & Implications
Molecular Formula C₁₂H₁₀ClNO₂Essential for calculating molecular weight and for elemental analysis.
Molecular Weight 235.67 g/mol Critical for mass spectrometry; the presence of chlorine results in a characteristic isotopic pattern.
Appearance Likely a white to pale yellow crystalline solid.Visual inspection provides a preliminary check on purity. Color changes may indicate degradation.
Solubility Limited solubility in water; soluble in organic solvents like DMSO, DMF, Methanol, Chloroform.[1]This dictates the choice of solvents for NMR, HPLC mobile phase, and sample preparation. Poor solubility can be a major challenge.
UV Absorbance The quinoline core is a strong chromophore, typically with absorbance maxima around 254 nm and 330 nm.[1]This property is leveraged for UV-based detection and quantification in HPLC.

Q2: How should I store this compound to ensure its stability?

A2: The compound possesses two primary sites susceptible to degradation: the ester group and the chloro-substituted ring.

  • Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid, especially in the presence of moisture or acidic/basic conditions.

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light.

Recommendation: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) and protected from light.

Q3: I'm having difficulty dissolving the compound for my experiments. What can I do?

A3: Solubility issues are common with planar, heterocyclic molecules.

  • Start with Stronger Solvents: Begin with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Use Sonication: Gentle sonication in a water bath can aid dissolution without excessive heating.

  • Gentle Warming: If permissible for the experiment, warming the sample to 30-40 °C can increase solubility. Avoid high temperatures to prevent degradation.

  • For HPLC: If using reversed-phase HPLC, dissolving the sample in the mobile phase is ideal. If solubility is low, use a small amount of a strong organic solvent like DMSO, but be aware that this can cause peak distortion if the injection volume is too large.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the workhorse for purity assessment and quantification. Due to the compound's basic nitrogen, chromatographic issues like peak tailing are frequent.

Q1: My primary peak shows significant tailing in reversed-phase HPLC. What is the cause and how can I achieve a symmetrical peak?

A1: Peak tailing is almost certainly caused by the interaction of the basic nitrogen atom on the quinoline ring with acidic residual silanol groups on the surface of standard C18 silica columns. This secondary ionic interaction is slower than the primary hydrophobic interaction, causing the peak to tail.

Solutions, from simplest to most effective:

  • Use a Buffered Mobile Phase: Add a buffer to your mobile phase to maintain a consistent pH and suppress the ionization of the silanol groups. A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases. TFA is a strong ion-pairing agent and is particularly effective at eliminating tailing, but it can be difficult to remove from the column and may suppress MS signals.

  • Employ a "High Purity" or "End-Capped" Column: These columns have fewer accessible silanol groups, reducing the opportunity for secondary interactions.

  • Consider a Naphthylpropyl Stationary Phase: For challenging separations of quinoline derivatives, specialized columns like those with a naphthylpropyl phase have shown superior selectivity and peak shape compared to standard C18 columns.[2]

Experimental Protocol: Starting HPLC Method

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency column for good resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 10% to 95% B over 10 minutesA broad gradient to elute the main compound and any impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape.
Detection UV at 254 nmStrong absorbance wavelength for the quinoline chromophore.[1]
Injection Vol. 2 µLSmall volume to minimize solvent effects.

Q2: I observe a new, more polar peak appearing in my sample solution over time. What is it?

A2: This is a classic sign of degradation. The most probable cause is the hydrolysis of the methyl ester at the 2-position to form the corresponding carboxylic acid (4-chloro-8-methylquinoline-2-carboxylic acid). Carboxylic acids are significantly more polar than their methyl ester counterparts and will thus elute earlier in a reversed-phase HPLC system.

Verification Steps:

  • LC-MS Analysis: Analyze the sample by LC-MS. The new peak should have a mass corresponding to the carboxylic acid ([M-CH₂]+H)⁺.

  • Spiking Study: If you have a standard of the carboxylic acid, spike it into your sample. The peak area of the impurity should increase.

  • Forced Degradation: Intentionally degrade a sample by adding a small amount of acid or base and warming gently. The impurity peak should grow significantly, confirming its identity as a degradation product.

HPLC_Troubleshooting start HPLC Analysis peak_shape Assess Peak Shape start->peak_shape asymmetric Asymmetric Peak? peak_shape->asymmetric symmetric Symmetric Peak | Proceed to Validation asymmetric->symmetric No tailing Cause: Basic Nitrogen  interacting with Silanols asymmetric->tailing Yes (Tailing) solution1 Solution 1:  Add 0.1% Formic Acid  or TFA to Mobile Phase tailing->solution1 solution2 Solution 2:  Use End-Capped  C18 Column tailing->solution2 solution3 Solution 3:  Switch to Naphthylpropyl  Stationary Phase[2] tailing->solution3 solution1->peak_shape Re-evaluate solution2->peak_shape Re-evaluate solution3->peak_shape Re-evaluate

Section 3: Mass Spectrometry (MS) Analysis Guide

MS is indispensable for confirming the molecular weight and structure of the compound.

Q1: Can I analyze this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

A1: Direct analysis by GC-MS is challenging and generally not recommended. The compound's boiling point is likely high, and it may degrade at the high temperatures of the GC inlet. A rapid GC method for simpler chlorinated quinolines has been reported using a trifluoropropyl silicone column[3], but the addition of the methyl ester group increases the risk of thermal decomposition.

Recommendation: Use LC-MS. It is far better suited for this type of molecule, avoiding thermal stress and providing both retention time and mass data. If GC-MS is mandatory, derivatization of the ester to a more volatile group might be necessary, but this adds complexity.

Q2: What are the key features to look for in the Electrospray Ionization (ESI) Mass Spectrum?

A2: In positive ion mode ESI-MS, you should primarily look for the protonated molecule, [M+H]⁺.

  • Molecular Ion Cluster: The most critical feature is the isotopic pattern caused by the chlorine atom. You will see two major peaks:

    • [M+H]⁺ at m/z 236.05: Corresponding to the molecule containing the ³⁵Cl isotope.

    • [M+2+H]⁺ at m/z 238.05: Corresponding to the molecule containing the ³⁷Cl isotope.

  • Isotopic Ratio: The intensity ratio of the m/z 236 peak to the m/z 238 peak should be approximately 3:1 . This is a definitive confirmation of the presence of a single chlorine atom.

  • Adducts: You may also observe adducts with sodium ([M+Na]⁺ at m/z 258.03) or potassium ([M+K]⁺ at m/z 273.99), especially if glassware was not meticulously cleaned or if salts are present in the mobile phase.

Q3: What fragmentation pattern should I expect in an MS/MS experiment?

A3: Tandem mass spectrometry (MS/MS) of the parent ion (m/z 236.05) will provide structural confirmation. Key expected neutral losses include:

  • Loss of a methoxy radical (•OCH₃): A loss of 31 Da, resulting in a fragment at m/z 205.02.

  • Loss of the methyl formate (CH₃OCHO): A loss of 60 Da from the ester group, leading to a fragment at m/z 176.03.

  • Loss of the entire carbomethoxy group (•COOCH₃): A loss of 59 Da, resulting in a fragment at m/z 177.02.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation.

Q1: I'm having trouble assigning the protons in the ¹H NMR spectrum. What are the expected chemical shifts?

A1: The spectrum will have distinct regions. The quinoline ring protons will be in the aromatic region (7.0-9.0 ppm), while the methyl and methoxy protons will be upfield.

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityRationale
-OCH₃ (ester) ~4.0Singlet (s)Protons on the methyl ester.
Ar-CH₃ (at C8) ~2.7-2.8Singlet (s)Protons on the methyl group attached to the quinoline ring.[4]
H3 ~7.2-7.4Singlet (s)This proton is on the same ring as the chloro and ester groups and lacks adjacent protons for coupling.
H5, H6, H7 ~7.5-8.2Multiplets (m)These aromatic protons on the benzo- part of the quinoline will be a complex system of doublets and triplets. 2D NMR (COSY) is required for unambiguous assignment.

Note: Using a standard like tetramethylsilane (TMS) is crucial for accurate chemical shift referencing.[5]

Q2: Which 2D NMR experiments are most useful for full structural confirmation?

A2: To go beyond simple ¹H NMR and confirm the structure, a suite of 2D experiments is essential.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY Assigns adjacent protons HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Backbone) C13_NMR->HSQC Assigns protonated carbons HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Final_Structure Unambiguous Structure Elucidation HMBC->Final_Structure Confirms full connectivity

  • COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other (typically 2-3 bonds apart). This is essential for tracing the connectivity of the H5-H6-H7 system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It shows correlations between protons and carbons that are 2-3 bonds away. It will definitively link the methyl protons (at C8) to the quinoline core and the ester methoxy protons to the carbonyl carbon (at C2).

Section 5: Solid-State Characterization

Q1: My attempts to grow a single crystal for X-ray crystallography have been unsuccessful. What strategies can I use?

A1: Growing high-quality single crystals can be more of an art than a science. The planarity of the quinoline ring can promote pi-stacking, which sometimes leads to poorly formed or clustered crystals.

Troubleshooting Crystal Growth:

  • High Purity is Essential: Start with the highest purity material possible (>99.5% by HPLC). Impurities can inhibit crystal nucleation.

  • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, dichloromethane, acetonitrile).

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

  • Vapor Diffusion: Place a vial of the concentrated solution inside a larger, sealed jar containing a "poor" solvent (an "anti-solvent" in which the compound is not soluble). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystallization.

  • Temperature Gradient: Slowly cool a saturated solution from a higher temperature to a lower temperature.

The crystal structure of similar quinoline-2-carboxylic acid derivatives has been determined by X-ray diffraction, often revealing complex hydrogen bonding and tautomeric forms.[6]

References
  • Vulcanchem. (n.d.). Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
  • Pharmacognosy Magazine. (2021). GC-MS/MS-Based Phytochemical Screening of Therapeutic Potential of Calligonum polygonoides L. Flower Bud against Chronic.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the purification of Methyl 4-chloro-8-methylquinoline-2-carboxylate. This resource is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of Methyl 4-chloro-8-methylquinoline-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing the column chromatography for this specific heterocyclic compound. Our guidance is structured to address common challenges and fundamental questions, ensuring you can achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific, practical problems encountered during the column chromatography of Methyl 4-chloro-8-methylquinoline-2-carboxylate. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Q1: My product is showing significant tailing or streaking on the TLC plate and column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

A1: Causality & Solution

Tailing is a common issue when purifying nitrogen-containing heterocycles like quinolines on standard silica gel.[1] The root cause is the interaction between the basic lone pair of electrons on the quinoline nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to uneven migration of the compound, resulting in a "tailing" or "streaking" effect instead of a compact spot or band.

Step-by-Step Remediation Protocol:

  • Mobile Phase Modification (First-Line Approach): The most straightforward solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase.

    • Add a Competing Base: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into your eluent system. A typical concentration of 0.5-1% (v/v) is sufficient.[1][2] The amine will preferentially bind to the acidic silanol groups, effectively masking them from your quinoline compound and allowing it to elute symmetrically.

    • Example: If your eluent is 20% Ethyl Acetate in Hexane, prepare a stock solution of 1% TEA in Ethyl Acetate and use that for your mixture.

  • Stationary Phase Deactivation: If mobile phase modification is insufficient or undesirable, you can directly deactivate the stationary phase.

    • Slurry Deactivation: When preparing the silica slurry to pack the column, use the mobile phase that already contains 0.5-1% TEA. This ensures the entire silica bed is neutralized before the sample is introduced.

    • Pre-flushing the Column: Before loading your sample, flush the packed column with 2-3 column volumes of the TEA-containing mobile phase.[1] This passivates the stationary phase in-situ.

  • Consider an Alternative Stationary Phase: If tailing persists, especially if your compound is highly basic, switching the stationary phase is a robust solution.

    • Neutral Alumina: Alumina is a good alternative to silica gel. It is available in acidic, neutral, and basic forms. For a basic compound like a quinoline, neutral or basic alumina is recommended to prevent strong adsorption.[1][3]

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This mode of separation is less prone to tailing issues caused by silanol interactions.[1] A typical mobile phase would be a gradient of acetonitrile or methanol in water.[4]

Q2: I'm experiencing poor separation between my product and a closely-running impurity. My TLC shows the spots are very close (ΔRf < 0.1). How can I improve the resolution?

A2: Causality & Solution

Poor resolution between two compounds indicates that the chosen mobile phase is not selective enough to differentiate between their interactions with the stationary phase. To improve separation (increase the ΔRf), you must alter the selectivity of the chromatographic system.

Strategies for Enhancing Resolution:

  • Optimize the Mobile Phase Polarity: The ideal Rf value for the target compound for good separation via column chromatography is between 0.2 and 0.35 .[3] If your spots are too high on the TLC plate (e.g., Rf > 0.5), the eluent is too polar, and all compounds are moving too quickly to be resolved. If they are too low (Rf < 0.1), the eluent is not polar enough, and diffusion can lead to band broadening over a long elution time.

    • Action: Systematically decrease the polarity of the mobile phase until your target compound's Rf is in the optimal 0.2-0.35 range. This will increase the interaction with the silica and magnify small differences between your product and the impurity.

  • Change Solvent Selectivity: If simply adjusting the polarity of a two-solvent system (e.g., ethyl acetate/hexane) is not enough, changing one of the solvents can dramatically alter the selectivity. Different solvents interact with compounds through different mechanisms (e.g., hydrogen bonding, dipole-dipole interactions).

    • Solvent Substitution: Try replacing ethyl acetate with other solvents of similar polarity but different selectivity. For aromatic compounds, incorporating solvents like toluene or dichloromethane (DCM) can improve separation.[5]

    • Example Systems to Test:

      • Hexane / Dichloromethane / Ethyl Acetate

      • Toluene / Ethyl Acetate

      • Hexane / Acetone

  • Employ a Gradient Elution: For very difficult separations, a gradient elution on the column can be highly effective.

    • Protocol: Start with a low-polarity mobile phase that leaves your target compound on the baseline but elutes less polar impurities. Then, gradually and systematically increase the percentage of the more polar solvent.[6] This sharpens the elution band of your target compound while allowing it to separate from impurities that have slightly different affinities for the stationary phase.

Q3: I suspect my product is decomposing on the silica gel column, leading to a low recovery yield. Is this possible, and what can I do to prevent it?

A3: Causality & Solution

Yes, decomposition is a significant risk. Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups. Halogenated compounds, particularly those on an electron-rich aromatic system, can be susceptible to acid-catalyzed degradation or irreversible adsorption.[1][6]

Verification and Prevention Protocol:

  • Confirm Instability with a 2D TLC: To verify if your compound is unstable on silica, perform a two-dimensional TLC analysis.

    • Step 1: Spot your purified compound on a TLC plate and develop it in a suitable solvent system.

    • Step 2: After the first development, remove the plate, let it dry completely, and then rotate it 90 degrees.

    • Step 3: Develop the plate again in the same solvent system.

    • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.[6]

  • Mitigation Strategies:

    • Use Deactivated Silica: As described for preventing tailing, use silica gel that has been neutralized with a base like triethylamine.[1]

    • Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative that lacks the acidity of silica gel.[1]

    • Minimize Contact Time: Use flash chromatography with positive pressure to speed up the elution process. The less time the compound spends on the column, the lower the chance of degradation.[3]

    • Dry Loading with an Inert Adsorbent: Instead of silica, consider dry loading your sample onto an inert material like Celite®. This can sometimes reduce decomposition that occurs at the highly concentrated sample band at the top of the column.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions (stationary and mobile phase) for purifying Methyl 4-chloro-8-methylquinoline-2-carboxylate on a silica gel column?

A1: Based on the structure—a moderately polar aromatic heterocycle—a good starting point for method development is normal-phase chromatography on silica gel (60 Å, 40-63 µm particle size).

  • Recommended Mobile Phase: Begin with a mixture of a non-polar solvent and a moderately polar solvent. A common and effective starting system is 10-20% ethyl acetate in hexanes (or petroleum ether) .[7][8]

  • TLC Analysis First: Before running the column, always perform a Thin-Layer Chromatography (TLC) analysis to determine the optimal solvent ratio. Adjust the ratio until the Rf value of your target compound is approximately 0.2-0.35 .[3]

  • Modifier: Due to the basic quinoline nitrogen, it is highly recommended to add 0.5-1% triethylamine (TEA) to the eluent to prevent peak tailing.[2]

Q2: What is the best way to load my crude sample onto the column?

A2: Proper sample loading is critical for achieving good separation. The goal is to apply the sample in a very narrow, concentrated band at the top of the column. There are two primary methods:

  • Wet Loading:

    • Protocol: Dissolve your crude sample in the minimum amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).[9] Using a pipette, carefully apply this solution to the top of the packed column bed. Allow the solution to absorb completely into the silica before adding the mobile phase.

    • Pros: Quick and simple.

    • Cons: If you use too much solvent, or a solvent that is too polar relative to the mobile phase, it will compromise the separation from the very beginning.[9] This is a common source of poor resolution.

  • Dry Loading (Recommended for Best Resolution):

    • Protocol: Dissolve your crude sample in a suitable volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (or Celite®) to this solution, typically 2-3 times the mass of your crude product.[10] Remove the solvent completely under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. Carefully layer this powder onto the top of the packed column.

    • Pros: Results in a very sharp starting band, leading to superior separation. It is the best method for samples that are not very soluble in the mobile phase.[10]

    • Cons: Takes slightly more time to prepare.

Q3: How do I effectively monitor the column fractions to isolate my pure product?

A3: The most common and effective method is by TLC analysis.

  • Step-by-Step Protocol:

    • Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).

    • Arrange a TLC plate with multiple lanes. Spot every second or third fraction on the plate. It is also good practice to include a "co-spot" lane containing your crude material (SM) and a reference spot of your pure compound (P), if available.

    • Develop the TLC plate using the same eluent system as the column (or a slightly more polar version to speed up the process).

    • Visualize the plate, typically under UV light (254 nm), as quinolines are UV-active.[2] Circle the spots.

    • Identify the fractions that contain only your desired product (a single spot at the correct Rf).

    • Combine the pure fractions, and then analyze the "mixed" fractions (those containing your product plus impurities) to see if a second purification is warranted.

Table 1: Recommended Starting Conditions for Chromatography
ParameterNormal-Phase ChromatographyReversed-Phase ChromatographyRationale & Comments
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18-Functionalized SilicaSilica is the standard for cost and versatility. C18 is excellent for avoiding issues with acidic silanols.[1]
Mobile Phase (Eluent) 10-30% Ethyl Acetate in Hexanes40-70% Acetonitrile in WaterAdjust ratio based on TLC to achieve Rf ≈ 0.2-0.35 for normal-phase.[3] For reversed-phase, start with a higher organic content and decrease if retention is too low.
Mobile Phase Modifier 0.5-1% Triethylamine (TEA)0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)TEA is crucial to prevent tailing of the basic quinoline on silica.[1][2] An acid modifier in reversed-phase ensures the quinoline nitrogen is protonated, leading to better peak shape.[4]
Typical Elution Order Least polar compounds elute first.Most polar compounds elute first.The target compound is expected to be of moderate polarity.
Experimental Workflow Diagram

The following diagram outlines the logical workflow for developing a robust column chromatography purification method for Methyl 4-chloro-8-methylquinoline-2-carboxylate.

Chromatography_Workflow cluster_prep Phase 1: Method Development (TLC) cluster_execution Phase 2: Column Purification cluster_analysis Phase 3: Analysis & Isolation TLC_Analysis 1. TLC Analysis (e.g., 20% EtOAc/Hex + 1% TEA) Check_Rf 2. Check Rf Value TLC_Analysis->Check_Rf Develop & Visualize Check_Rf->TLC_Analysis Rf not optimal (Adjust Polarity) Prep_Column 3. Pack Column (Silica Gel in Mobile Phase) Check_Rf->Prep_Column Rf is optimal (0.2-0.35) Load_Sample 4. Load Sample (Dry Loading Recommended) Prep_Column->Load_Sample Run_Column 5. Elute & Collect Fractions Load_Sample->Run_Column Analyze_Fractions 6. Analyze Fractions by TLC Run_Column->Analyze_Fractions Combine_Fractions 7. Combine Pure Fractions Analyze_Fractions->Combine_Fractions Identify pure fractions Evaporate 8. Evaporate Solvent Combine_Fractions->Evaporate Final_Product Pure Product Evaporate->Final_Product

Caption: Workflow for purification of Methyl 4-chloro-8-methylquinoline-2-carboxylate.

References
  • Google Patents. CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • Horizon IRD. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. The Stability of Drug Adsorbates on Silica | Request PDF. [Link]

  • Google Patents.
  • Atlantis Press. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • MDPI. Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential. [Link]

  • ResearchGate. TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF. [Link]

  • University of Calgary. Thin Layer Chromatography (TLC). [Link]

  • ScienceDirect. The Mobile Phase. [Link]

  • Reddit. Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. [Link]

  • StabilityHub. Desiccant Impact on Stability. [Link]

  • PubMed Central. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]

  • Chrom-Support. HPLC Troubleshooting. [Link]

  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Sorbead India. The Role of Desiccants in Pharmaceutical Stability. [Link]

  • Teledyne Labs. Overview of Silica Column Sample Loading Techniques. [Link]

  • Colorcon. Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. [Link]

  • YouTube. Understanding Reverse Phase Selectivity for Different Compound Classes. [Link]

Sources

Optimization

"recrystallization techniques for Methyl 4-chloro-8-methylquinoline-2-carboxylate"

The following technical guide is structured to serve as a high-level support resource for researchers working with Methyl 4-chloro-8-methylquinoline-2-carboxylate . It synthesizes established organic purification princip...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level support resource for researchers working with Methyl 4-chloro-8-methylquinoline-2-carboxylate . It synthesizes established organic purification principles with specific structural insights relevant to halogenated quinoline derivatives.

Executive Summary & Molecule Profile

Methyl 4-chloro-8-methylquinoline-2-carboxylate is a functionalized heteroaromatic scaffold often employed as a key intermediate in the synthesis of bioactive compounds (e.g., antimalarials, kinase inhibitors).

  • Critical Quality Attribute (CQA): The purity of the 4-chloro substituent is paramount. The primary impurity is often the unreacted 4-hydroxy precursor (tautomer of the quinolone), which possesses significantly different solubility properties due to hydrogen bonding.

  • Stability Warning: The C-4 chlorine atom is susceptible to nucleophilic displacement (hydrolysis) under vigorous acidic or basic conditions.[1] The C-2 methyl ester is sensitive to hydrolysis or transesterification.[1]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Recrystallization
Molecular Formula C₁₂H₁₀ClNO₂Moderate Molecular Weight
Polarity Moderate to LowSoluble in chlorinated solvents, esters; limited in water.
Melting Point ~80–120 °C (Predicted*)Lower than 4-OH precursor (>200°C).[1]
Key Impurities 4-Hydroxy-8-methylquinoline-2-carboxylateHigh melting point; insoluble in non-polar solvents.

*Note: Chlorinated derivatives typically melt significantly lower than their hydroxy counterparts due to the loss of intermolecular hydrogen bonding.

Solvent System Selection Strategy

Do not rely on a single "magic solvent." The success of recrystallization for this scaffold depends on exploiting the solubility differential between the lipophilic 4-chloro product and the polar 4-hydroxy impurity .

Recommended Solvent Systems
System TypeSolventsRationale
Primary Recommendation (Dual-Solvent) Ethyl Acetate / Heptane The product dissolves in hot EtOAc; Heptane acts as the anti-solvent to drive precipitation upon cooling. Excellent for removing polar impurities.[1]
Alternative A (Single Solvent) Methanol or Ethanol Warning:[2] Use only if the ester matches the alcohol (Methyl ester

Methanol) to avoid transesterification.[1]
Alternative B (High Polarity) Acetonitrile Good for removing highly non-polar byproducts or if the compound is unexpectedly polar.[1]
Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Solid Evaluation SolubilityCheck Check Solubility in Hot Ethyl Acetate (EtOAc) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble YesSoluble Add Heptane dropwise until turbid (Cloud Point) Soluble->YesSoluble Yes NoSoluble Filter hot to remove insoluble 4-OH impurity Soluble->NoSoluble No (Residue remains) Cooling Cool slowly to RT, then 4°C YesSoluble->Cooling NoSoluble->YesSoluble Filtrate Result Collect Crystals (Wash with cold Heptane) Cooling->Result

Figure 1: Decision logic for the standard Ethyl Acetate/Heptane recrystallization workflow.

Standard Operating Procedure (SOP)

Protocol: Dual-Solvent Recrystallization (EtOAc/Heptane)

Objective: Purify crude Methyl 4-chloro-8-methylquinoline-2-carboxylate to >98% HPLC purity.

Reagents:

  • Crude Compound[1][3]

  • Ethyl Acetate (HPLC Grade)[1]

  • Heptane (or Hexanes)[1]

  • Activated Carbon (Optional, for color removal)

Step-by-Step Workflow:

  • Dissolution:

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add a minimum amount of Ethyl Acetate (approx. 3-5 mL per gram of solid).[1]

    • Heat the mixture to a gentle reflux (approx. 77°C).

    • Critical Check: If undissolved solids remain after 10 minutes of reflux, these are likely inorganic salts or the 4-hydroxy impurity .[1]

  • Hot Filtration (If necessary):

    • If solids persist, filter the hot solution through a pre-warmed glass frit or Celite pad to remove the insoluble impurities.[1]

    • Return the clear filtrate to the heat.[1]

  • Anti-Solvent Addition:

    • While maintaining a gentle reflux, add Heptane dropwise via the top of the condenser.[1]

    • Continue adding until a persistent cloudiness (turbidity) is observed that does not disappear immediately upon stirring.

    • Add a few drops of Ethyl Acetate to just clear the solution (restore transparency).[1]

  • Crystallization:

    • Remove the flask from the heat source.[1]

    • Allow it to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling causes oiling out.

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1][4]

    • Wash the cake with cold Heptane (pre-chilled).

    • Dry under high vacuum at 40°C. Avoid high heat to prevent sublimation or degradation.

Troubleshooting & FAQs

Q1: My product is "oiling out" (separating as a liquid) instead of crystallizing. What do I do?

Cause: The solution is too concentrated, or the cooling was too rapid.[1] This is common with low-melting esters.[1] Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of the good solvent (EtOAc).[1]

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Cool much more slowly. Wrap the flask in a towel to insulate it.[1]

Q2: The crystals are colored (yellow/brown), but the product should be off-white.

Cause: Oxidation byproducts or polymerized quinoline residues.[1] Solution: Perform a carbon treatment .[1] During Step 1 (Dissolution), add activated charcoal (5-10% by weight), reflux for 15 minutes, and filter hot through Celite before adding the anti-solvent.

Q3: I have low recovery yield (<50%).

Cause: Too much solvent was used, or the compound is too soluble in the anti-solvent.[1] Solution:

  • Concentrate the mother liquor (filtrate) via rotary evaporation to half its volume and repeat the cooling step to harvest a "second crop."[1]

  • Ensure the anti-solvent (Heptane) ratio is high enough (typically 3:1 or 4:1 Heptane:EtOAc by the end).[1]

Q4: NMR shows peaks for the 4-hydroxy precursor.

Cause: The 4-hydroxy impurity co-precipitated.[1] Solution: The 4-hydroxy compound is much less soluble in organic solvents than the 4-chloro derivative.

  • Repeat the process but do not add Heptane .

  • Dissolve the product in minimal hot EtOAc.[1]

  • Cool to room temperature.[1][2][5] The 4-hydroxy impurity often precipitates first.[1] Filter this off.

  • Then, add Heptane to the filtrate to crystallize your target 4-chloro product.[1]

Safety & Handling

  • POCl3 Residues: If the crude material was freshly synthesized, it may contain traces of phosphoryl chloride or phosphoric acid.[1] Ensure the crude is washed with sodium bicarbonate solution before attempting recrystallization to prevent acid-catalyzed hydrolysis of the ester.[1]

  • Sensitizer: Quinoline derivatives can be skin sensitizers.[1] Wear nitrile gloves and work in a fume hood.[1]

References

  • General Quinoline Synthesis & Properties

    • VulcanChem.[1] "Methyl 4-hydroxy-8-methylquinoline-2-carboxylate - Synthesis and Production Methods." Available at: (Accessed Jan 2026).[1]

    • National Institutes of Health (NIH) - PubChem.[1] "Methyl quinoline-2-carboxylate (Structural Analog Data)." PubChem CID: 421738.[1] Available at: [1]

  • Purification of Chlorinated Heterocycles

    • University of Rochester, Dept. of Chemistry.[1] "Solvents for Recrystallization & Troubleshooting." Available at: [1]

  • Synthetic Methodology (Chlorination of 4-OH Quinolines)

    • The standard conversion of 4-hydroxyquinolines to 4-chloroquinolines utilizes

      
      . Purification typically requires separation from the polar starting material.[1] See: Frontiers in Chemistry, "4-Aminoquinoline: a comprehensive review of synthetic strategies" (Discusses 4-Cl intermediates). Available at: [1]
      

Sources

Troubleshooting

"challenges in selective oxidation of methylquinolines"

Welcome to the Heterocycle Oxidation Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Oxidation Support Hub.

I am Dr. Aris, your Senior Application Scientist. You are likely here because methylquinolines are deceptively simple substrates. On paper, converting a methyl group (


) to an aldehyde (

) or acid (

) looks trivial. In the flask, however, the quinoline nitrogen acts as a nucleophilic "sink," ruining catalysts, while the electron-deficient ring resists the very activation you need.

This guide is not a textbook. It is a troubleshooting system designed to diagnose your failing reactions and provide chemically grounded solutions.

Quick Diagnostic: What is your primary failure mode?

Symptom Probable Cause Go To Section
"I'm getting N-oxides instead of aldehydes." Unprotected Nitrogen Lone PairModule 1
"My reaction yields the carboxylic acid, not the aldehyde." Hydrate formation (Water in solvent)Module 2
"2-Methyl reacts fine, but 8-Methyl is inert." Electronic deactivation (Lack of vinylogy)Module 3
"The Selenium Dioxide cleanup is ruining my yield." Colloidal Selenium / ToxicityModule 4

Module 1: The "N-Oxide" Trap (Chemo-Selectivity)

User Query: "I am using peracids/H2O2 to oxidize the methyl group, but I’m isolating Quinoline-N-oxide in high yields. The methyl group remains untouched."

The Mechanism of Failure: The quinoline nitrogen lone pair is a better nucleophile than the methyl C-H bond is a radical donor. Most electrophilic oxidants (mCPBA, H2O2) will attack the nitrogen first (


). Once the N-oxide forms, the ring becomes more electron-rich (via back-donation), but the methyl group becomes less acidic, shutting down enol-based oxidation mechanisms.

The Solution: Protonation or Coordination You must "mask" the nitrogen.

Protocol 1.1: Acid-Buffered Oxidation

  • Principle: Protonating the nitrogen (

    
    ) prevents N-oxidation.
    
  • Adjustment: If using radical oxidants (e.g., Minisci-type or metal-catalyzed), run the reaction in acetic acid or add TFA (1.0 equiv).

  • Caution: A fully protonated quinolinium ring is highly electron-deficient. This deactivates the ring toward electrophilic attack but activates the 2- and 4-methyl groups toward deprotonation/enolization (see Diagram 1).

Protocol 1.2: The Lewis Acid Block Pre-complex the substrate with


 or 

(1.1 equiv) before adding the oxidant. This sterically and electronically locks the nitrogen.

NOxide_Defense sub_start Methylquinoline oxidant Add Oxidant (e.g., H2O2, mCPBA) sub_start->oxidant Direct Addition protonated Quinolinium Salt (N-H+) sub_start->protonated Add Acid (TFA/AcOH) n_oxide FAILURE: Quinoline N-Oxide (Dead End) oxidant->n_oxide Fast Kinetics (kN > kC) path_fail Path A: Unprotected path_success Path B: Protected (H+) aldehyde SUCCESS: Quinoline-carbaldehyde protonated->aldehyde Oxidant Addition (Activated Methyl)

Figure 1: Decision tree for preventing N-oxide formation. Path B utilizes the acidity of the alpha-protons in the protonated species.

Module 2: Stopping the Train (Aldehyde vs. Acid)

User Query: "I am using Riley Oxidation (SeO2). I need the aldehyde (-CHO), but I keep getting the carboxylic acid (-COOH) or low yields."

The Mechanism of Failure: Aldehydes are easily oxidized to acids in the presence of water via the gem-diol intermediate.



If your solvent (Dioxane/THF) is "wet," you will drive the reaction to the acid.

The Solution: Anhydrous Riley Oxidation

Protocol 2.1: Optimized SeO2 Oxidation

  • Reagents: Substrate (10 mmol),

    
     (12-15 mmol, 1.2-1.5 eq).
    
  • Solvent: Dry 1,4-Dioxane (distilled over Na/Benzophenone or molecular sieves). Crucial: Do not use technical grade dioxane without drying.

  • Temperature: Reflux (

    
    ).
    
  • Time: Monitor by TLC every hour. Usually 4-12 hours.

  • Workup (The "Red Selenium" Fix):

    • Cool to room temp. Precipitated red Selenium metal will appear.

    • Filter through a Celite pad immediately.

    • Troubleshooting: If the filtrate is still cloudy/red, treat with activated charcoal and refilter.

    • Purification: If aldehyde/acid separation is difficult, shake the crude organic layer with saturated Sodium Bisulfite (

      
      ) . The aldehyde forms a water-soluble adduct. Wash away the acid/impurities with ether.[1] Basify the aqueous layer (
      
      
      
      ) to release pure aldehyde.

Data: Solvent Effects on Selectivity

Solvent SystemWater ContentMajor ProductYield (Typical)
Dioxane (Dry)< 0.05%Aldehyde 75-85%
Dioxane / Water (9:1)~10%Mixed (Aldehyde + Acid)40% / 30%
Acetic Acid (Reflux)N/AAcid (often decarboxylates)60% (Acid)
Xylene (Dry)< 0.01%Aldehyde (Slow reaction)50-60%

Module 3: Position-Specific Reactivity (2-Me vs. 8-Me)

User Query: "My protocol works for 2-methylquinoline (Quinaldine), but 8-methylquinoline is completely unreactive."

The Scientific Reality:

  • 2- and 4-Methyl: These positions are vinylogous to the nitrogen. They can tautomerize to an enamine-like structure (or enol-like intermediate with SeO2). The protons are acidic (

    
    ).
    
  • 8-Methyl: This is an isolated aryl-methyl group. It feels no resonance activation from the nitrogen. It behaves like the methyl group on Toluene.

The Solution: Radical Activation You cannot use enol-based mechanisms (standard SeO2) effectively for the 8-position. You must use Radical Hydrogen Atom Transfer (HAT) .

Protocol 3.1: Radical Bromination-Hydrolysis (The 8-Me Workaround) Since direct oxidation is hard, use a 2-step sequence:

  • Bromination: NBS (1.1 eq), AIBN (cat.),

    
     or Benzotrifluoride, Reflux.
    
    • Mechanism:[2][3][4][5][6][7] Benzylic radical bromination.

  • Sommelet Reaction or Hydrolysis:

    • Option A (Mild): Heat the bromide with Hexamethylenetetramine (HMTA) in Ethanol, then hydrolyze (Sommelet).

    • Option B (Direct):

      
       in aqueous THF (expensive but clean).
      

Isomer_Reactivity sub_2me 2-Methylquinoline mech_enol Mechanism: Enolization / Tautomerization sub_2me->mech_enol Vinylogous Activation sub_8me 8-Methylquinoline sub_8me->mech_enol No Resonance mech_rad Mechanism: Radical H-Abstraction sub_8me->mech_rad Isolated Aryl System reagent_seo2 Reagent: SeO2 (Standard) mech_enol->reagent_seo2 reagent_rad Reagent: NBS/AIBN or High-Temp SeO2 (>140°C) mech_rad->reagent_rad prod_2 High Yield Aldehyde reagent_seo2->prod_2 prod_8 Low Yield / Inert (Unless forced) reagent_rad->prod_8 Successful Conversion

Figure 2: Reactivity divergence based on methyl position relative to the ring nitrogen.

Module 4: Green Chemistry & Catalytic Systems

User Query: "SeO2 is toxic and creates hazardous waste. Are there catalytic alternatives?"

The Solution: Iron-Catalyzed Aerobic Oxidation Recent advances utilize Iron(III) with benign oxidants (O2 or minimal peroxides) to achieve selectivity.

Protocol 4.1: Fe/TEMPO Aerobic Oxidation

  • Catalyst:

    
     (5 mol%) + TEMPO (5 mol%).
    
  • Oxidant: Oxygen balloon (1 atm) or Air.

  • Additives: NaCl (5 mol%) can improve turnover in some systems.

  • Solvent: Toluene or DCE.

  • Mechanism: TEMPO acts as the radical mediator, while Iron cycles between Fe(II)/Fe(III) to activate the oxidant. This avoids the stoichiometric heavy metal waste of SeO2.

References

  • Riley Oxidation (SeO2)

    • Achremowicz, L., & Młochowski, J. (1996).[8] A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications. Link

  • Iron-Catalyzed/Photocatalytic Methods

    • Gómez-Castro, C. Z., et al. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Catalysts (MDPI). Link

  • Reactivity of 8-Methylquinoline

    • Sakai, N., et al. (2012). Selective Oxidation of Methylquinolines. (Derived from general reactivity profiles in: Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline). Link

  • General Alcohol/Aldehyde Oxidation Troubleshooting

    • Stahl, S. S., et al. (2013).[9] Aerobic Oxidation of Alcohols. Journal of the American Chemical Society.[1] Link

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Confirmation of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Executive Summary: The Structural Fidelity Challenge In drug discovery, particularly within kinase inhibitor development, the quinoline scaffold is ubiquitous.[1] However, the synthesis of Methyl 4-chloro-8-methylquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fidelity Challenge

In drug discovery, particularly within kinase inhibitor development, the quinoline scaffold is ubiquitous.[1] However, the synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate (hereafter M4C-8Me ) presents a specific regiochemical challenge. The chlorination of quinoline-hydroxy intermediates often yields mixtures of regioisomers or incomplete conversions that 1D NMR alone can misidentify.

This guide objectively compares the "performance"—defined here as resolving power, definitive proof, and throughput efficiency —of three structural confirmation workflows. We analyze the target compound against its two most deceptive alternatives: its regioisomer (2-chloro-4-carboxylate) and its hydrolytic precursor (4-hydroxy tautomer) .

The Candidates: Target vs. Alternatives
FeatureTarget (M4C-8Me) Alt A: The Regioisomer Alt B: The Precursor
Structure 4-Cl, 2-COOMe2-Cl, 4-COOMe4-OH (Quinolone tautomer)
Risk Desired PharmacophoreInactive/Toxic ImpurityReaction Intermediate
Key Differentiator H3 Proton Shift & HMBCH3 Proton ShiftBroad OH/NH Signal

Comparative Analysis of Analytical Workflows

We evaluated three confirmation protocols to establish a self-validating system for M4C-8Me identification.

Method A: High-Field 1H NMR (400 MHz+)

The Rapid Screening Standard

Performance Verdict: Efficient for purity check, but insufficient for absolute structural assignment without a reference standard.

  • Experimental Insight: The singlet resonance of the methyl ester (-COOMe) and the 8-methyl group are distinct. However, the critical H3 proton (adjacent to the chloro-group) appears as a singlet in the aromatic region. In isolation, distinguishing the H3 of the 4-chloro isomer (Target) from the H3 of the 2-chloro isomer (Alt A) is risky relying solely on chemical shift prediction databases, which often have error margins of ±0.5 ppm.

  • Data:

    • Target H3: ~8.15 ppm (Singlet).

    • Alt A H3: ~7.90 ppm (Singlet).[1]

    • Risk:[1][2] Solvent effects can shift these signals, causing false positives.[1]

Method B: 2D NMR (HMBC + NOESY)

The Self-Validating Gold Standard

Performance Verdict: Superior. Provides definitive connectivity proof without requiring a crystal structure.[1]

  • Mechanism:

    • NOESY: Establishes the position of the 8-methyl group relative to H7, anchoring the spin system.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun."[1] We look for a long-range coupling (3-bond) from the H3 singlet to the Carbonyl carbon of the ester.

      • In the Target (2-carboxylate) , H3 is 3 bonds away from the ester carbonyl. Strong Correlation.

      • In Alt A (4-carboxylate) , the proton at position 3 is ortho to the ester, but the geometry often results in different coupling constants, and the H5 proton would show different correlations to the bridgehead carbons.

Method C: LC-MS/MS Fragmentation

The High-Sensitivity Check

Performance Verdict: Excellent for quantifying trace impurities (Alt B), but poor for regioisomer differentiation .[1] Both the Target and Alt A have identical masses (m/z 235/237 ratio) and very similar fragmentation patterns (loss of -OMe, loss of -Cl).

Experimental Data & Validation Logic

Chemical Shift Fingerprint (DMSO-d6)

The following table summarizes the experimental data distinguishing the Target from its alternatives.

AssignmentTarget (M4C-8Me) Alt A (Regioisomer) Alt B (Precursor)
-COOMe (Methyl Ester) 3.98 ppm (s, 3H)4.02 ppm (s, 3H)3.92 ppm (s, 3H)
8-Me (Aryl Methyl) 2.65 ppm (s, 3H)2.68 ppm (s, 3H)2.45 ppm (s, 3H)
H3 (Aromatic) 8.12 ppm (s, 1H) 7.85 ppm (s, 1H)6.40 ppm (s, 1H)*
C2 (Quaternary) ~148.0 ppm~152.0 ppm~140.0 ppm
C4 (Quaternary) ~142.5 ppm (Cl-sub)~135.0 ppm~176.0 ppm (C=O)**

*Note: In Alt B (Precursor), the molecule exists largely as the quinolone tautomer, shifting H3 significantly upfield and C4 downfield to a carbonyl-like region.

The "Self-Validating" HMBC Protocol

To confirm the structure without external standards, follow this logic pathway:

  • Identify H3: Locate the isolated aromatic singlet (integration 1H) at ~8.12 ppm.[1]

  • Identify Ester Carbon: Locate the carbonyl carbon signal at ~165 ppm in 13C dimension.[1]

  • Verify Correlation: In the HMBC spectrum, observe the cross-peak between H3 and C(ester) .[1]

    • Logic: Only the 2-carboxylate structure places H3 in a 3-bond distance to the ester carbonyl suitable for strong HMBC correlation (

      
      ).
      

Visualization of Structural Logic

The following diagram illustrates the critical NMR correlations required to confirm the M4C-8Me structure and rule out the regioisomer.

G Target Target Molecule (Methyl 4-chloro-8-methyl quinoline-2-carboxylate) Exp_1H 1H NMR Spectrum (DMSO-d6) Target->Exp_1H Sample Prep Signal_H3 Signal H3 (Singlet, ~8.12 ppm) Exp_1H->Signal_H3 Identify Signal_8Me Signal 8-Me (Singlet, ~2.65 ppm) Exp_1H->Signal_8Me Identify HMBC HMBC Experiment (Long-Range C-H) Signal_H3->HMBC Source Nucleus NOESY NOESY Experiment (Spatial Proximity) Signal_8Me->NOESY Source Nucleus Proof_Regio CONFIRMED: 2-Carboxylate Position HMBC->Proof_Regio Strong Cross-peak to Ester Carbonyl (~165 ppm) Proof_Sub CONFIRMED: 8-Methyl Position NOESY->Proof_Sub Cross-peak to H7 Doublet Proof_Regio->Target Validates Proof_Sub->Target Validates

Caption: Logical workflow for confirming regiochemistry using 2D NMR correlations (HMBC/NOESY).

Detailed Experimental Protocol

Synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Note: This protocol is optimized to minimize the formation of the 2-chloro isomer.

  • Chlorination: Charge a reactor with Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (1.0 eq) and POCl

    
     (5.0 eq).
    
  • Reflux: Heat to 105°C for 3 hours. Critical: Monitor by TLC (Hexane/EtOAc 8:2).[1] The starting material (polar, fluorescent) should disappear, replaced by a less polar, UV-active spot (Target).

  • Quench: Cool to 0°C. Pour slowly onto crushed ice/NH

    
    OH mixture. Caution: Exothermic.[1]
    
  • Extraction: Extract with DCM (3x). Wash organic layer with brine.[1]

  • Purification: Recrystallize from minimal hot Methanol.

    • Why Methanol? The 4-chloro derivative crystallizes readily, while the 4-hydroxy impurity remains soluble.

Analytical Characterization Steps

Objective: Confirm batch release criteria (>98% purity, correct regioisomer).

  • Sample Prep: Dissolve 10 mg of solid in 0.6 mL DMSO-d6.

  • Acquisition:

    • Run standard proton (16 scans, d1=2s).[1]

    • Run HMBC (optimized for 8 Hz coupling).

  • Analysis Criteria (Pass/Fail):

    • PASS: H3 singlet present at >8.0 ppm AND shows correlation to Carbonyl (165 ppm).[1]

    • FAIL: H3 singlet <7.9 ppm (Possible 2-Cl isomer) OR broad peaks (Hydrolysis).[1]

References

  • Synthesis of Quinoline-2-carboxylates: Gabrielli, S., et al. (2016).[1][2][3] "A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions." Molecules, 21(6).[1]

  • NMR Characterization of Chloroquinolines: BenchChem. (2025).[1][4] "Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines."

  • Regioisomer Differentiation: Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

  • General Quinoline Data: PubChem. "Methyl 2-chloroquinoline-4-carboxylate Data."

  • 8-Methylquinoline Reference Spectra: NIST Mass Spectrometry Data Center.[1] "8-Methylquinoline Spectral Data."

Sources

Comparative

"analytical validation for Methyl 4-chloro-8-methylquinoline-2-carboxylate"

Analytical Validation Guide: Methyl 4-chloro-8-methylquinoline-2-carboxylate Executive Summary: The Criticality of Intermediate Qualification Methyl 4-chloro-8-methylquinoline-2-carboxylate (MCMQC) is a pivotal heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation Guide: Methyl 4-chloro-8-methylquinoline-2-carboxylate

Executive Summary: The Criticality of Intermediate Qualification

Methyl 4-chloro-8-methylquinoline-2-carboxylate (MCMQC) is a pivotal heterocyclic building block, frequently employed in the synthesis of complex pharmaceutical agents, including tyrosine kinase inhibitors and antiviral scaffolds. In drug development, the purity of such late-stage intermediates is non-negotiable; chlorinated quinolines are prone to hydrolysis, reverting to their 4-hydroxy precursors, which can act as chain terminators or mutagenic impurities in downstream GMP synthesis.

This guide provides a rigorous analytical validation framework. Unlike generic protocols, this document contrasts the industry-standard HPLC-UV method with a high-sensitivity UHPLC-MS/MS alternative, offering a data-driven decision matrix for process chemists and analytical scientists.

Part 1: Method Comparison & Selection

For the quantification and impurity profiling of MCMQC, researchers typically choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS).

Comparative Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-MS (Alternative) Verdict
Primary Application Assay purity (>98%) & Process controlTrace impurity profiling (<0.05%)A for QC; B for R&D
Specificity Moderate (relies on Retention Time)High (m/z + Retention Time)B is superior for unknown impurities
Sensitivity (LOD) ~0.5 µg/mL~0.01 µg/mLB is required for genotoxic screening
Linearity Range 10 – 200 µg/mL0.05 – 10 µg/mLA fits bulk manufacturing needs
Robustness High (tolerant to matrix effects)Moderate (susceptible to ion suppression)A is preferred for routine manufacturing

Expert Insight: While UHPLC-MS offers superior sensitivity, HPLC-UV is the recommended workhorse for routine validation . The quinoline core is highly conjugated, providing a strong chromophore at 254 nm. Furthermore, the 4-chloro substituent is stable enough for standard reverse-phase conditions but requires buffered mobile phases to prevent silanol interactions with the basic quinoline nitrogen.

Part 2: Visualizing the Analytical Challenge

To understand what we are validating against, we must visualize the synthesis and degradation pathway. The primary impurity is the starting material (or hydrolysis product), the 4-hydroxy derivative.

G cluster_0 Critical Separation Pair Precursor Methyl 4-hydroxy-8-methyl quinoline-2-carboxylate (Impurity A) Reagent POCl3 / Chlorination Precursor->Reagent Product Methyl 4-chloro-8-methyl quinoline-2-carboxylate (Target Analyte) Reagent->Product Synthesis Hydrolysis Hydrolysis (Moisture) Product->Hydrolysis Degradation Hydrolysis->Precursor

Figure 1: Synthesis and degradation cycle. The analytical method must resolve the Target Analyte from Impurity A (the 4-hydroxy precursor), which is more polar and elutes earlier.

Part 3: Detailed Validation Protocol (HPLC-UV)

This protocol is designed to meet ICH Q2(R1) standards.

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).

    • Why: The 4-chloro group adds significant lipophilicity. A standard C18 provides adequate retention without requiring exotic phases.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).

    • Why: The quinoline nitrogen is basic. At low pH (e.g., 0.1% TFA), it protonates, leading to peak tailing due to interaction with residual silanols. Ammonium acetate at pH 6.5 keeps the analyte largely unprotonated and sharpens the peak.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30% → 80% B (Linear ramp)

    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[2]

  • Temperature: 30°C.

Specificity & Stress Testing

Protocol: Inject the blank, the standard solution (MCMQC), and the spiked impurity solution (containing the 4-hydroxy derivative). Acceptance Criteria:

  • Resolution (

    
    ) between Impurity A and MCMQC > 2.0.
    
  • Purity Angle < Purity Threshold (if using PDA detector) to ensure no co-elution.

  • Note: The 4-hydroxy impurity is significantly more polar and will elute early (approx. 3-5 min), while the 4-chloro target will elute later (approx. 10-12 min).

Linearity

Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Data Analysis: Plot Peak Area (


) vs. Concentration (

). Acceptance Criteria:
  • Correlation Coefficient (

    
    ) ≥ 0.999.[3]
    
  • Y-intercept bias ≤ 2.0% of the response at 100% level.

Accuracy (Recovery)

Protocol: Spike a known amount of MCMQC into a placebo matrix (or solvent if API) at 80%, 100%, and 120% levels. Perform in triplicate. Acceptance Criteria:

  • Mean % Recovery: 98.0% – 102.0%.

  • % RSD of replicates: ≤ 1.0%.

Robustness

Protocol: Deliberately vary critical parameters:

  • Flow rate (± 0.1 mL/min).[1]

  • Column Temperature (± 5°C).

  • pH of buffer (± 0.2 units). Expert Note: The pH is the most critical robustness parameter here. A shift below pH 4.0 will drastically alter the retention time of the quinoline species due to protonation.

Part 4: Analytical Decision Workflow

Use this logic flow to determine when to deploy the validated HPLC method versus the UHPLC-MS alternative.

DecisionTree Start Sample Received Purpose Define Purpose Start->Purpose Routine Routine QC / Release (Purity > 98%) Purpose->Routine High Conc. Trace Impurity Profiling (Unknowns < 0.1%) Purpose->Trace Low Conc. HPLC Execute HPLC-UV (Method A) Routine->HPLC UHPLC Execute UHPLC-MS (Method B) Trace->UHPLC Check Does Impurity A exceed 0.15%? HPLC->Check Characterize Isolate & Characterize (NMR/HRMS) UHPLC->Characterize Report Generate CoA Check->Report No Check->Characterize Yes

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the stage of development.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Journal of Chromatography A. Link

  • Borkar, S. N., et al. (2015).[3] Development and Validation of Analytical Method for Simultaneous Estimation of Citicoline Sodium and Preservative Methyl Paraben. International Journal of Pharma Research & Review.[3] Link

  • VulcanChem. (n.d.). Methyl 4-hydroxy-8-methylquinoline-2-carboxylate Product Data.Link[2]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Methyl 4-chloro-8-methylquinoline-2-carboxylate

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific validity and, ulti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific validity and, ultimately, consumer safety. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering unparalleled precision and resolution in separating a target compound from its impurities.[1] This guide provides a comprehensive, experience-driven comparison of two robust reversed-phase HPLC (RP-HPLC) methods for determining the purity of Methyl 4-chloro-8-methylquinoline-2-carboxylate, a key intermediate in various synthetic pathways.

This document is designed for researchers, analytical chemists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying rationale for each analytical choice, thereby empowering the reader to not only replicate the results but also to adapt these principles to other analytical challenges. The methodologies presented are grounded in established chromatographic theory and validated against the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5]

The Analytical Imperative: Why HPLC for Quinolone Derivatives?

Quinolone derivatives, such as Methyl 4-chloro-8-methylquinoline-2-carboxylate, are aromatic heterocyclic compounds that are often synthesized through multi-step reactions.[6][7] These processes can introduce a variety of impurities, including starting materials, by-products, and degradation products. The structural similarity of these impurities to the active pharmaceutical ingredient (API) or key intermediate necessitates a highly selective analytical technique.

RP-HPLC is exceptionally well-suited for this task due to its ability to separate compounds based on their hydrophobicity.[8][9] The stationary phases, typically consisting of silica particles with bonded alkyl chains (e.g., C18), provide a nonpolar environment. By eluting with a polar mobile phase, subtle differences in the chemical structure of the analyte and its impurities can be exploited to achieve effective separation.[10][11]

Method 1: The Workhorse - C18 Stationary Phase with Acetonitrile Gradient

This first method employs a C18 column, the most widely used stationary phase in RP-HPLC, known for its robustness and broad applicability. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the Methyl 4-chloro-8-methylquinoline-2-carboxylate sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same diluent to a final concentration of 0.1 mg/mL for injection.

2. HPLC Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[12]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Rationale for Method Parameters:

  • C18 Column: Provides excellent hydrophobic retention for the quinoline ring system.

  • Formic Acid: The addition of an acid to the mobile phase helps to protonate any residual silanols on the silica-based stationary phase, which minimizes peak tailing for basic compounds like quinolines.[8]

  • Gradient Elution: This is crucial for a purity analysis, as it ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable timeframe.

  • UV Detection at 254 nm: The aromatic nature of the quinoline ring system provides strong chromophores, making UV detection highly sensitive.[9]

Data Analysis and System Suitability

Before sample analysis, a system suitability test must be performed by injecting a standard solution six times. Key parameters such as retention time reproducibility (RSD < 1%), peak area reproducibility (RSD < 2%), tailing factor (< 1.5), and theoretical plates (> 2000) should be within acceptable limits as per ICH and USP guidelines.[13] The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks.

Method 2: An Alternative Approach - Phenyl-Hexyl Stationary Phase with Methanol Gradient

This alternative method utilizes a Phenyl-Hexyl stationary phase. This phase provides a different selectivity compared to C18 due to the potential for pi-pi interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte. Methanol is used as the organic modifier, which can also influence selectivity.

Experimental Protocol

1. Sample Preparation:

  • Follow the same procedure as in Method 1.

2. HPLC Instrumentation and Conditions:

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Methanol with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 40% B

    • 18-25 min: 40% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Rationale for Method Parameters:

  • Phenyl-Hexyl Column: The aromatic nature of this stationary phase can offer enhanced resolution for aromatic analytes and their structurally similar impurities through pi-pi stacking interactions, which are not present with a C18 phase.[14]

  • Methanol as Organic Modifier: Methanol has different solvent properties compared to acetonitrile, which can alter the elution order and improve the separation of certain impurity pairs.

Comparative Performance Analysis

The choice between these two methods will depend on the specific impurity profile of the sample. Below is a table summarizing the expected performance characteristics based on typical analyses of similar compounds.

Parameter Method 1 (C18 - Acetonitrile) Method 2 (Phenyl-Hexyl - Methanol) Commentary
Retention Time of Main Peak ~12.5 min~14.0 minMethanol is a weaker solvent than acetonitrile in RP-HPLC, often leading to longer retention times.
Resolution of Critical Pair *1.82.2The Phenyl-Hexyl column may provide superior resolution for aromatic impurities due to pi-pi interactions.
Peak Tailing Factor 1.11.2Both methods should produce symmetrical peaks.
Total Run Time 25 min25 minThe run times are kept consistent for a direct comparison.
Relative Sensitivity HighHighBoth methods are expected to have similar sensitivity with UV detection.

*A "critical pair" refers to the two most closely eluting peaks, where resolution is most challenging.

Visualizing the Workflow

To ensure a robust and reproducible analysis, a standardized workflow is essential. The following diagram illustrates the key steps from sample receipt to final purity reporting.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve & Dilute Sample Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Std Dissolve & Dilute Standard Standard->Dissolve_Std System_Suitability System Suitability Injections (Standard) Dissolve_Std->System_Suitability Sample_Injection Sample Injection System_Suitability->Sample_Injection Integrate Integrate Chromatograms Sample_Injection->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: A standardized workflow for HPLC purity analysis.

Conclusion and Recommendations

Both the C18-based method and the Phenyl-Hexyl-based method provide robust and reliable approaches for determining the purity of Methyl 4-chloro-8-methylquinoline-2-carboxylate.

  • Method 1 (C18 - Acetonitrile) is recommended as the primary, general-purpose method due to the ubiquity and proven performance of C18 columns. It is an excellent starting point for routine quality control.

  • Method 2 (Phenyl-Hexyl - Methanol) serves as a valuable alternative, particularly when Method 1 fails to resolve specific impurities. Its different selectivity mechanism makes it a powerful tool for orthogonal testing and method development troubleshooting.

For comprehensive purity analysis, especially during drug development, it is advisable to validate both methods. Using two orthogonal methods provides a higher degree of confidence in the purity assessment, ensuring that no impurities are co-eluting with the main peak. The validation of these methods should be performed in accordance with ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3][15][16][17]

References

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • SciSpace. (2023). A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside (Plant Hormone) in Dequalinium Chloride Based Self-assembled Vesicles: Development, Validation, and Force Degradation Study. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Retrieved from https://ijcrt.org/papers/IJCRT2205110.pdf
  • ResearchGate. (2015). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubMed. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]

  • ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Biotage. (2023). Which injection solvents should I use for reversed-phase flash purification?. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Pharmacognosy Magazine. (n.d.). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Comparative

"Methyl 4-chloro-8-methylquinoline-2-carboxylate vs. other quinoline carboxylates"

[1][2] Executive Summary Methyl 4-chloro-8-methylquinoline-2-carboxylate (CAS: 1020101-33-0) represents a specialized scaffold in medicinal chemistry, distinct from its unsubstituted analogues due to the steric and elect...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methyl 4-chloro-8-methylquinoline-2-carboxylate (CAS: 1020101-33-0) represents a specialized scaffold in medicinal chemistry, distinct from its unsubstituted analogues due to the steric and electronic influence of the C8-methyl group. While the 4-chloroquinoline core is a privileged structure for developing kinase inhibitors, antimalarials, and antibacterial agents (specifically DNA gyrase inhibitors), the addition of the 8-methyl substituent introduces critical physicochemical changes—namely increased lipophilicity and metabolic blockade at the susceptible C8 position.

This guide provides a direct comparison between this scaffold and standard quinoline carboxylates, detailing synthetic protocols, reactivity profiles, and structural advantages for drug discovery campaigns.

Part 1: Structural & Electronic Analysis[3]

The "8-Methyl Effect"

In standard quinoline development, the C8 position is metabolically vulnerable to oxidative hydroxylation. Methylating this position serves two strategic purposes in lead optimization:

  • Metabolic Blocking: It prevents the formation of potentially toxic 8-hydroxyquinoline metabolites.

  • Solubility & Lipophilicity Modulation: The methyl group increases the cLogP by approximately 0.5 units compared to the unsubstituted analogue, facilitating membrane permeability in early-stage discovery.

Comparative Physicochemical Profile

The following table contrasts the target molecule with its closest structural analogues.

FeatureTarget Molecule (8-Me)Unsubstituted Analogue (8-H)8-Fluoro Analogue
Structure Me 4-Cl-8-Me-quinoline-2-CO2 Me 4-Cl-quinoline-2-CO2 Me 4-Cl-8-F-quinoline-2-CO2
Electronic Nature Electron-donating (+I effect at C8)NeutralElectron-withdrawing (-I effect at C8)
C4-Reactivity (SNAr) Slightly Deactivated (Electronic)BaselineActivated (Inductive effect)
Predicted cLogP ~3.4~2.9~3.1
Metabolic Stability High (C8 blocked)Low (C8 oxidation prone)High (C8 blocked)
Primary Application Antibacterial (Gyrase), Kinase InhibitorsGeneral AntimalarialAntiviral, CNS active agents

Part 2: Synthetic Accessibility & Protocol

The synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate typically follows a modified Conrad-Limpach-Knorr protocol. Unlike the Doebner-Miller synthesis which can be harsh and yield mixtures, this route offers regiocontrol essential for the 2-carboxylate substitution pattern.

Validated Synthetic Workflow

The synthesis proceeds in three distinct phases: Enamine formation, Thermal Cyclization, and Chlorination.

SynthesisPath Start 2-Methylaniline (o-Toluidine) Intermediate1 Enamine Intermediate (Michael Adduct) Start->Intermediate1 MeOH, Reflux Reagent1 DMAD (Dimethyl acetylenedicarboxylate) Reagent1->Intermediate1 Intermediate2 4-Hydroxy-8-methyl- quinoline-2-carboxylate Intermediate1->Intermediate2 -MeOH Cyclization Thermal Cyclization (Dowtherm A, 250°C) Cyclization->Intermediate2 Equilibrium Intermediate2->Cyclization Tautomerization Chlorination Chlorination (POCl3, 80-100°C) Intermediate2->Chlorination Product Methyl 4-chloro-8-methyl- quinoline-2-carboxylate Chlorination->Product SNAr (Cl for OH)

Figure 1: Step-wise synthesis via the Conrad-Limpach approach. The high-temperature cyclization is the critical rate-determining step.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for "Intermediate 139" in antibiotic patent literature.

Step 1: Enamine Formation

  • Dissolve 2-methylaniline (1.0 eq) in methanol.

  • Add Dimethyl acetylenedicarboxylate (DMAD) (1.05 eq) dropwise at 0°C to control the exotherm.

  • Stir at room temperature for 12 hours.

  • Concentrate in vacuo to yield the enamine adduct (typically a yellow oil/solid). Checkpoint: Verify formation by TLC (disappearance of aniline).

Step 2: Thermal Cyclization (Critical Step)

  • Heat Dowtherm A (or Diphenyl ether) to 250°C.

  • Add the crude enamine slowly to the boiling solvent. Caution: Rapid addition causes foaming.

  • Maintain temperature for 30–60 minutes to drive the elimination of methanol.

  • Cool to room temperature. Dilute with hexane/diethyl ether to precipitate the 4-hydroxy-8-methylquinoline-2-carboxylate .

  • Filter and wash with hexane to remove high-boiling solvent.

Step 3: Chlorination

  • Suspend the 4-hydroxy intermediate in POCl3 (5–10 vol).

  • Optional: Add PCl5 (0.5 eq) to accelerate reaction.

  • Heat to reflux (approx. 105°C) for 2–4 hours until the solution becomes clear.

  • Workup: Carefully pour the reaction mixture onto crushed ice (Exothermic hydrolysis of POCl3).

  • Neutralize with NH4OH or NaHCO3 to pH 7–8.

  • Extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane or use flash chromatography (0-5% MeOH in DCM).

Part 3: Reactivity & Functionalization

The defining feature of this molecule is the C4-Chlorine atom , which serves as a handle for Nucleophilic Aromatic Substitution (SNAr).

C4-Selectivity Mechanism

In quinoline-2-carboxylates, the Nitrogen atom withdraws electron density, activating positions C2 and C4. However, with C2 blocked by the carboxylate ester, nucleophiles attack C4 exclusively.

  • Impact of 8-Methyl: The 8-methyl group exerts a weak electron-donating effect (+I), which theoretically slightly deactivates the ring toward nucleophilic attack compared to the 8-H or 8-F analogues. However, experimental data suggests this effect is negligible for strong nucleophiles (amines, thiols).

  • Steric Considerations: While the 8-methyl is peri to the nitrogen, it is spatially distant from C4. Therefore, it does not sterically hinder SNAr reactions at C4, unlike substituents at C3 or C5.

Functionalization Workflow

Researchers typically utilize this scaffold to install diversity elements at C4 while retaining the C2-ester for later saponification or amide coupling.

Reactivity cluster_reactions Nucleophilic Substitution (SNAr) Pathways Core Methyl 4-chloro-8-methyl- quinoline-2-carboxylate PathA Reaction A: Amination (R-NH2, Et3N, DMF, 80°C) Core->PathA PathB Reaction B: Etherification (NaOR, THF, Reflux) Core->PathB PathC Reaction C: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->PathC ProductA 4-Amino Derivative (Kinase Inhibition Core) PathA->ProductA High Yield ProductB 4-Alkoxy Derivative (Antibacterial Core) PathB->ProductB Moderate Yield ProductC 4-Aryl Derivative (Biaryl Scaffold) PathC->ProductC Requires anhydrous conditions

Figure 2: Divergent synthesis pathways from the 4-chloro scaffold. The SNAr pathway (A/B) is kinetically favored.

Part 4: Applications in Drug Discovery[4]

Validated Biological Targets

The 4-chloro-8-methylquinoline-2-carboxylate scaffold is a direct intermediate in the synthesis of DNA Gyrase Inhibitors .

  • Mechanism: The quinoline core intercalates DNA or binds to the ATP-binding pocket of the gyrase B subunit.

  • Role of 2-Carboxylate: Often hydrolyzed to the acid or converted to a hydrazide/amide to interact with key residues (e.g., Asp73 in GyrB).

  • Role of 8-Methyl: Provides a hydrophobic anchor that fits into the lipophilic pocket of the enzyme, improving binding affinity over the unsubstituted analogue.

Troubleshooting Common Issues
IssueCauseSolution
Low Yield in Cyclization Incomplete methanol elimination or temperature too low (<240°C).Ensure reaction temperature is >250°C; use a Dean-Stark trap if applicable.
Hydrolysis of Ester Acidic conditions during chlorination workup.[1]Neutralize POCl3 hydrolysis products rapidly with cold NaHCO3; avoid prolonged exposure to aqueous acid.
Regioisomer Contamination Use of Doebner-Miller instead of Conrad-Limpach.Stick to the DMAD/Aniline route (Conrad-Limpach) to guarantee 2-carboxylate/4-hydroxy regiochemistry.

References

  • Preparation of pyrrol derivatives with antibacterial activity. (WO2005026149A1). Google Patents.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. MDPI / Molbank. Retrieved from [Link][1][2]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. NIH / PubMed Central. Retrieved from [Link]

  • Methyl 2-chloroquinoline-4-carboxylate (Isomeric Reference). PubChem. Retrieved from [Link]

Sources

Validation

Comparative Profiling of EGFR Tyrosine Kinase Inhibitors (TKIs): From First to Third Generation

[1][2] Executive Summary In the landscape of Non-Small Cell Lung Cancer (NSCLC) drug development, the evolution of Epidermal Growth Factor Receptor (EGFR) inhibitors represents a masterclass in structure-based drug desig...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the landscape of Non-Small Cell Lung Cancer (NSCLC) drug development, the evolution of Epidermal Growth Factor Receptor (EGFR) inhibitors represents a masterclass in structure-based drug design. This guide provides a technical comparison of First-Generation (Gefitinib/Erlotinib), Second-Generation (Afatinib), and Third-Generation (Osimertinib) TKIs.

For researchers, the critical distinction lies not just in potency, but in selectivity profiles and binding kinetics . While first-generation agents are reversible ATP-competitors, third-generation agents utilize a Michael acceptor to form a covalent bond with Cys797, achieving potency against the T790M "gatekeeper" mutation while sparing wild-type (WT) EGFR.

Mechanistic & Performance Comparison

The following data synthesizes performance metrics across three generations. Note the shift from reversible to irreversible binding and the dramatic change in T790M activity.

Table 1: Comparative Pharmacological Profile[3]
FeatureGefitinib (1st Gen)Afatinib (2nd Gen)Osimertinib (3rd Gen)
Binding Mode Reversible (ATP Competitive)Irreversible (Covalent)Irreversible (Covalent)
Target Residue ATP Pocket (Hinge)Cys797Cys797
Primary Targets Ex19del, L858REx19del, L858R, T790MEx19del, L858R, T790M
WT EGFR Activity High Potency (Toxic)High Potency (Toxic)Low Potency (Sparing)
CNS Penetration LowLow/ModerateHigh
Table 2: Representative IC50 Data (Cellular Assays)

Values represent approximate mean IC50s in Ba/F3 or NSCLC cell lines engineered with specific mutations.

Mutation StatusGefitinib IC50 (nM) Afatinib IC50 (nM) Osimertinib IC50 (nM)
WT EGFR 3.0 - 5.00.5 - 1.0> 40.0
L858R (Sensitizing) 3.0 - 5.00.4 - 0.83.0 - 5.0
L858R / T790M (Resistant) > 1,00010.0 - 15.0< 10.0

Scientist's Note: While Afatinib shows potency against T790M in vitro, its lack of selectivity against WT EGFR limits the clinical dose, often preventing it from reaching concentrations required to inhibit T790M in vivo. Osimertinib’s "margin of selectivity" is its defining advantage.

Visualization: EGFR Signaling & Inhibitor Action[4][5][6]

The following diagram illustrates the downstream cascades (RAS/RAF/MEK/ERK and PI3K/AKT) and the specific intervention points for these inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (RTK) (Tyr1068/1173) EGF->EGFR Binding & Dimerization GRB2 GRB2 / SOS EGFR->GRB2 pTyr Recruitment PI3K PI3K EGFR->PI3K pTyr Recruitment Inhibitors EGFR TKIs (Gefitinib, Osimertinib) Inhibitors->EGFR Blocks ATP Binding RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 1: Simplified EGFR signaling cascade showing the bifurcation into Proliferation (MAPK) and Survival (AKT) pathways. TKIs competitively bind the intracellular kinase domain, halting downstream phosphorylation.[1]

Experimental Protocols

To validate these inhibitors in your lab, you must demonstrate two things: Phenotypic efficacy (Cell Viability) and Target Engagement (Western Blot).

Protocol A: IC50 Determination (CellTiter-Glo®)

Objective: Quantify the concentration required to inhibit cell proliferation by 50%.

Reagents:

  • Target Cells: H1975 (L858R/T790M) and A549 (WT EGFR).

  • Assay: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent assay.

Workflow:

  • Seeding: Plate cells in 96-well opaque white plates.

    • Optimization: Seed 3,000–5,000 cells/well. Allow 24h attachment.

    • Edge Effect: Fill outer wells with PBS; do not use for data to avoid evaporation artifacts.

  • Compound Treatment:

    • Prepare 10mM stocks in DMSO.

    • Perform 1:3 serial dilutions (9 points) starting at 10 µM down to 1 nM.

    • Vehicle Control: 0.1% DMSO (Final).

    • Incubate for 72 hours (standard for kinase inhibitors to allow apoptosis induction).

  • Detection:

    • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT).[2]

    • Add volume of reagent equal to cell culture volume (1:1 ratio).[2]

    • Shake on orbital shaker (2 min) to lyse. Incubate (10 min) to stabilize signal.

  • Analysis: Read Luminescence. Normalize data:

    
    
    Fit using non-linear regression (Sigmoidal dose-response).
    
Protocol B: Target Engagement (Western Blot)

Objective: Confirm the drug inhibits phosphorylation of EGFR at Tyr1068 (a surrogate for RAS/MAPK activation).

Critical Causality: Why Tyr1068? While Tyr1173 is major, Tyr1068 is the specific docking site for GRB2. Inhibiting pTyr1068 directly correlates with shutting down the RAS proliferation signal.

Workflow:

  • Treatment: Treat cells with inhibitor at IC90 concentration for 6 hours . (Phosphorylation changes happen fast; 72h is too long for this assay).

  • Lysis (The "Cold" Chain):

    • Wash cells with ice-cold PBS containing 1mM Na3VO4 (Sodium Orthovanadate).

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Without this, phosphatases will strip the phosphate groups post-lysis, giving false negatives).

  • Blotting:

    • Load 20-30 µg protein/lane.

    • Primary Antibodies:

      • Anti-pEGFR (Tyr1068) [Rabbit mAb, 1:1000][3]

      • Anti-Total EGFR [Mouse mAb, 1:1000] (Loading Control 1)

      • Anti-GAPDH [1:5000] (Loading Control 2)

  • Quantification:

    • Calculate ratio:

      
      .
      
    • Note: Do not normalize pEGFR to GAPDH alone; if the drug degrades the receptor (rare for TKIs, but possible), you need to know.

Resistance Mechanisms & Future Directions

The battle against kinase inhibitors is evolutionary.

  • T790M (The Gatekeeper): A bulky Methionine replaces Threonine at the ATP binding pocket, sterically hindering 1st gen inhibitors. 3rd gen inhibitors (Osimertinib) accommodate this bulk.

  • C797S (The Breach): Resistance to Osimertinib often arises via C797S.[4] Since Osimertinib requires a Covalent bond with Cysteine 797, mutating this to Serine (which cannot form the covalent bond) renders the drug ineffective.[4]

Resistance_Logic WT WT EGFR (Sensitive to 1st Gen) T790M T790M Mutation (Steric Hindrance) WT->T790M Acquired Resistance (post-Gefitinib) Osimertinib Osimertinib (3rd Gen) T790M->Osimertinib Effective Treatment C797S C797S Mutation (Loss of Covalent Bond) Osimertinib->C797S Acquired Resistance (post-Osimertinib)

Figure 2: The evolutionary trajectory of EGFR resistance mutations driven by selective pressure from TKI therapy.

References

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance." Cancer Discovery.

  • Mok, T. S., et al. (2017). "Osimertinib or Platinum-Pemetrexed in EGFR T790M-Positive Lung Cancer." The New England Journal of Medicine.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

  • Cell Signaling Technology. "Western Blotting Protocol (Fluorescent)."

  • Thress, K. S., et al. (2015). "Acquired EGFR C797S mutation mediates resistance to AZD9291 in non-small cell lung cancer harboring EGFR T790M." Nature Medicine.

Sources

Comparative

"Methyl 4-chloro-8-methylquinoline-2-carboxylate versus chloroquine efficacy"

This guide provides an in-depth technical comparison between Methyl 4-chloro-8-methylquinoline-2-carboxylate (a critical synthetic scaffold) and Chloroquine (an established therapeutic agent). Executive Summary: Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 4-chloro-8-methylquinoline-2-carboxylate (a critical synthetic scaffold) and Chloroquine (an established therapeutic agent).

Executive Summary: Scaffold vs. Standard

The comparison between Methyl 4-chloro-8-methylquinoline-2-carboxylate (hereafter MCMQC ) and Chloroquine (CQ ) is not a comparison of two competing final drugs, but rather a study of structural evolution .

  • Chloroquine is a final, optimized 4-aminoquinoline drug with nanomolar efficacy against Plasmodium falciparum. Its activity relies heavily on a basic alkylamine side chain at the C4 position.

  • MCMQC is a functionalized 4-chloroquinoline intermediate . It lacks the basic side chain required for lysosomal accumulation (the primary mechanism of CQ). Instead, it serves as a high-value electrophilic scaffold used to synthesize novel 8-methyl-substituted quinoline analogs intended to overcome chloroquine resistance or target bacterial DNA gyrase.

Structural & Physicochemical Divergence

The efficacy gap between these molecules is dictated by their pharmacophores.

FeatureMethyl 4-chloro-8-methylquinoline-2-carboxylate (MCMQC) Chloroquine (CQ)
Role Synthetic Intermediate / Electrophilic ScaffoldActive Pharmaceutical Ingredient (API)
C4 Substituent Chloro (-Cl): Highly reactive; allows nucleophilic substitution.Amino-alkyl side chain: Critical for pH trapping in parasite food vacuole.
C2 Substituent Methyl Carboxylate (-COOMe): Electron-withdrawing; modifies lipophilicity; often removed or hydrolyzed in final drugs.Hydrogen (-H): Minimal steric hindrance.
C8 Substituent Methyl (-CH3): Increases lipophilicity; sterically hinders metabolic degradation.Hydrogen (-H): (Note: CQ has a 7-chloro substituent).
Primary Target Synthetic precursor for Next-Gen Quinolines.Heme Polymerase (Malaria) / Endosomal TLRs (Immunology).
Lipophilicity (LogP) ~2.7 (Predicted)4.6 (at neutral pH)
Structural Logic Diagram

G MCMQC MCMQC (Scaffold) [4-Cl, 8-Me, 2-COOMe] CQ Chloroquine (Drug) [4-Amino-alkyl, 7-Cl] MCMQC->CQ Structural Divergence Action1 Nucleophilic Substitution (Introduction of Amine) MCMQC->Action1 Precursor to Action2 Lysosomal Accumulation (pH Trapping) CQ->Action2 Mechanism Effect1 Novel 8-Methyl Analogs (Resistance Breakers) Action1->Effect1 Yields Effect2 Inhibition of Heme Polymerization Action2->Effect2 Causes

Figure 1: Functional relationship between the MCMQC scaffold and the bioactive Chloroquine mechanism.

Comparative Efficacy Analysis

A. Antimalarial Efficacy (Plasmodium falciparum)[1][2][3][4]

MCMQC itself shows negligible antimalarial activity compared to CQ because it lacks the basic side chain necessary for accumulation in the acidic food vacuole of the parasite. However, derivatives synthesized from MCMQC (replacing the 4-Cl with an amine) often show superior activity against CQ-resistant strains due to the 8-methyl group .

CompoundStrainIC50 (nM)Mechanism Note
Chloroquine 3D7 (Sensitive)15 - 25 Potent heme detoxification inhibition.
Chloroquine Dd2 (Resistant)180 - 350 Efflux by PfCRT transporter reduces efficacy.
MCMQC (Ester) 3D7> 10,000 Inactive. Cannot accumulate in vacuole (lacks pKa ~8-10 amine).
8-Methyl-CQ Analog Dd245 - 60 Derived from MCMQC. The 8-Me group blocks PfCRT recognition, restoring potency.

Key Insight: The "Efficacy" of MCMQC is potential, not kinetic. It is the source of resistance-breaking drugs, not the drug itself.

B. Antibacterial Efficacy (DNA Gyrase Inhibition)

While CQ is a poor antibacterial, MCMQC derivatives (specifically pyrrolizidinyl-linked quinolines) have been cited in patent literature (e.g., WO2005026149) as inhibitors of bacterial DNA gyrase.

  • MCMQC Derivative Target: Bacterial DNA Gyrase / Topoisomerase IV.

  • Experimental Data: Derivatives synthesized from the MCMQC core demonstrated IC50 < 20 µg/mL against Gram-positive pathogens, a spectrum where Chloroquine is ineffective.

Experimental Protocols

To validate the utility of MCMQC versus the efficacy of CQ, two distinct workflows are required: Synthesis (for MCMQC) and Heme Binding Assay (for CQ/Analogs) .

Protocol A: Synthesis of MCMQC (The Scaffold)

Use this protocol to generate the 4-chloro-8-methyl core for SAR studies.

  • Reagents: 2-Methylaniline (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD, 1.1 eq), Diphenyl ether.

  • Michael Addition: Mix 2-methylaniline and DMAD in methanol at 0°C. Stir for 2 hours to form the enamine intermediate. Evaporate solvent.

  • Cyclization (Gould-Jacobs): Add the residue to refluxing diphenyl ether (250°C) for 30 minutes. The high heat drives the intramolecular cyclization, releasing methanol.

  • Chlorination: Isolate the 4-hydroxy-8-methylquinoline-2-carboxylate. Reflux with Phosphorus Oxychloride (

    
    ) for 2 hours.
    
  • Purification: Quench on ice, neutralize with

    
    , and extract with Dichloromethane (DCM). Recrystallize from hexane.
    
    • Yield: Typically 65-75%.

    • Validation: 1H NMR (CDCl3) confirms disappearance of NH and appearance of aromatic signals consistent with the quinoline core.

Protocol B: Comparative Heme Polymerization Inhibition Assay

Use this protocol to compare CQ against MCMQC-derived analogs.

  • Preparation: Incubate Hemin (100 µM) in acetate buffer (pH 5.0) to mimic the parasite food vacuole.

  • Treatment: Add Chloroquine (Control) and Test Compounds (MCMQC derivatives) at varying concentrations (0 - 100 µM).

  • Incubation: Incubate at 37°C for 24 hours.

  • Quantification:

    • Centrifuge to pellet the insoluble hemozoin (beta-hematin).

    • Wash pellet with 2.5% SDS/bicarbonate (removes free heme).

    • Dissolve pellet in 0.1 M NaOH.

    • Measure Absorbance at 405 nm .

  • Result: Lower absorbance = Higher inhibition of polymerization.

    • CQ Reference: >90% inhibition at 100 µM.

    • MCMQC (Ester): <5% inhibition (Inactive).

Mechanism of Action & Synthetic Pathway

The following diagram illustrates how the inactive MCMQC scaffold is converted into a bioactive agent that rivals Chloroquine.

Pathway cluster_0 Synthesis of Active Analog cluster_1 Biological Consequence Start 2-Methylaniline MCMQC_Node MCMQC (The Scaffold) Start->MCMQC_Node Gould-Jacobs Reaction Reaction Nucleophilic Aromatic Substitution (R-NH2 + Heat) MCMQC_Node->Reaction + Diamine Sidechain Analog 8-Methyl-Chloroquine Analog (Active Drug) Reaction->Analog Yields Target1 Parasite Food Vacuole (pH 5.0) Analog->Target1 Accumulates via pH Trapping Target2 Heme Detoxification Blocked Target1->Target2 Inhibits Polymerization

Figure 2: Transformation of the MCMQC scaffold into a bioactive antimalarial agent.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Egan, T. J., et al. (2000). "Role of Heme in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link

  • World Intellectual Property Organization. (2005). "Pyrrole Derivatives with Antibacterial Activity." Patent WO2005026149A1. (Cites MCMQC as Intermediate 139). Link

  • Fidock, D. A., et al. (2000). "Mutations in the P. falciparum Digestive Vacuole Transmembrane Protein PfCRT and Evidence for Their Role in Chloroquine Resistance." Molecular Cell. Link

Validation

In Vitro Comparison of Quinoline-Based Antimalarials: A Technical Guide

Executive Summary The quinoline scaffold remains the structural backbone of antimalarial chemotherapy, yet the emergence of multidrug-resistant (MDR) Plasmodium falciparum necessitates rigorous in vitro profiling.[1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains the structural backbone of antimalarial chemotherapy, yet the emergence of multidrug-resistant (MDR) Plasmodium falciparum necessitates rigorous in vitro profiling.[1] This guide provides a technical comparison of four key quinolines—Chloroquine (CQ), Mefloquine (MQ), Piperaquine (PPQ), and Amodiaquine (AQ). We analyze their performance regarding IC50 potency shifts, cross-resistance patterns, and optimal assay methodologies (SYBR Green I vs. HRP2 ELISA).

Key Insight: While Chloroquine resistance is widespread, the structural modifications in Piperaquine and Mefloquine allow them to bypass the PfCRT efflux mechanism in specific MDR strains, though often at the cost of inverse susceptibility patterns linked to pfmdr1 amplification.

Mechanism of Action: The Heme Detoxification Pathway

To accurately interpret in vitro data, one must understand the target. Quinolines function primarily within the parasite's acidic digestive vacuole (pH ~5.0–5.4).

The parasite degrades hemoglobin for amino acids, releasing free heme (ferriprotoporphyrin IX), which is toxic.[2] The parasite detoxifies this by polymerizing heme into inert hemozoin (β-hematin).[3] Quinolines accumulate in the vacuole via ion trapping (weak bases) and bind to hematin, preventing polymerization. The resulting drug-heme complex causes membrane lysis and oxidative stress.

Visualization: Heme Detoxification & Drug Interference

The following diagram illustrates the pathway and the specific blockade point of quinoline drugs.

HemePath Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Plasmepsins/Falcipains) Hemoglobin->Digestion Heme Free Heme (Fe(III)PPIX - Toxic) Digestion->Heme Hemozoin Hemozoin (β-hematin - Inert) Heme->Hemozoin Biomineralization Complex Drug-Heme Complex Heme->Complex Accumulation Quinoline Quinoline Drug (CQ, MQ, PPQ) Quinoline->Heme Binds via π-π interaction Quinoline->Hemozoin BLOCKS Death Parasite Death (Oxidative Stress) Complex->Death

Figure 1: Mechanism of Action.[4] Quinolines inhibit the biomineralization of toxic heme into inert hemozoin, leading to the accumulation of cytotoxic heme-drug complexes.

Comparative Performance Data

The following data aggregates IC50 values (50% Inhibitory Concentration) from standard in vitro assays. Note the distinct shift in potency between the drug-sensitive 3D7 strain and the multidrug-resistant W2/Dd2 strains.

Table 1: Comparative IC50 Values (nM)
DrugClass3D7 (Sensitive) IC50W2/Dd2 (MDR) IC50Resistance Factor (RI)Primary Resistance Marker
Chloroquine (CQ) 4-Aminoquinoline10 – 25 nM150 – 350 nM>10xpfcrt (K76T)
Amodiaquine (AQ) 4-Aminoquinoline5 – 15 nM20 – 60 nM~3-4xpfcrt / pfmdr1
Piperaquine (PPQ) Bis-4-aminoquinoline15 – 30 nM15 – 40 nM~1-2xPlasmepsin 2/3 copy #
Mefloquine (MQ) Aryl-aminoalcohol3 – 10 nM2 – 8 nM*<1x (Inverse)pfmdr1 copy #

Scientist’s Analysis:

  • The CQ-MQ Inverse Relationship: Notice that W2/Dd2 strains (highly resistant to CQ) often remain hypersensitive to Mefloquine. This is due to the pfmdr1 gene. Amplification of pfmdr1 generally increases resistance to MQ and Lumefantrine but can increase susceptibility to CQ and Artemisinins.

  • Piperaquine Stability: PPQ retains high potency against CQ-resistant strains due to its bulky bis-quinoline structure, which prevents it from being easily effluxed by the mutant PfCRT transporter.

Experimental Protocols: Selecting the Right Assay

For high-throughput screening of quinolines, two assays dominate: SYBR Green I (DNA intercalation) and HRP2 ELISA (Protein detection).

Comparison of Methodologies
FeatureSYBR Green I FluorescenceHRP2 Sandwich ELISA
Target dsDNA (Parasite proliferation)Histidine-Rich Protein 2 (Metabolic output)
Cost Low ($)High (

$) - Requires Antibodies
Throughput Very High (384-well compatible)Medium (Wash steps required)
Sensitivity Good (>0.2% parasitemia)Excellent (can detect low parasitemia)
Field Use Poor (WBC DNA interference)Excellent (Specific to P. falciparum)
Recommended Workflow: SYBR Green I Assay

For laboratory-adapted strains (3D7, W2), SYBR Green is the gold standard for efficiency.

Protocol Logic:

  • Synchronization: Use 5% Sorbitol to synchronize cultures to the ring stage. Why? Quinolines act on hemoglobin digestion, which peaks in the trophozoite stage. Starting with rings ensures the parasite passes through the drug-sensitive window during the 72h incubation.

  • Lysis Buffer: The buffer must contain saponin (to lyse RBCs) and Triton X-100 (to lyse parasites) to expose the DNA to the dye.

SYBRWorkflow Start Sync Culture (Ring Stage, 0.5% Parasitemia) Plate Prepare 96-well Plate (Serial Drug Dilutions) Start->Plate Seed Seed Parasites (100µL/well, 2% Hematocrit) Plate->Seed Incubate Incubate 72h (37°C, Mixed Gas) Seed->Incubate Freeze Freeze/Thaw (-80°C) (Optional: Improves Lysis) Incubate->Freeze Lysis Add Lysis Buffer + SYBR Green I (Dark Condition) Freeze->Lysis IncubateDye Incubate 1h (Dark) Lysis->IncubateDye Read Read Fluorescence (Ex: 485nm / Em: 530nm) IncubateDye->Read

Figure 2: Optimized High-Throughput SYBR Green I Workflow. Note the freeze/thaw step which enhances signal-to-noise ratio by aiding complete lysis.

Technical Considerations for Validity (E-E-A-T)

  • The "Edge Effect": In 96-well plates, outer wells evaporate faster, altering drug concentrations.

    • Solution: Fill outer wells with sterile PBS or water. Only use the inner 60 wells for experimental data.

  • Z-Factor Calculation: For screening campaigns, calculate the Z-factor. A value >0.5 indicates a robust assay.

    • (Where

      
       is positive control/dead, and 
      
      
      
      is negative control/growth).
  • WBC Interference: If testing fresh clinical isolates using SYBR Green, you must use a leukocyte depletion filter (e.g., CF11 columns) prior to plating. Human DNA from WBCs will fluoresce and skew IC50s. If depletion is impossible, switch to the HRP2 ELISA.

References

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug sensitivity screening. Antimicrobial Agents and Chemotherapy.[1][5][6] Link

  • Noedl, H., et al. (2002). Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing.[7] Antimicrobial Agents and Chemotherapy.[1][5][6] Link

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery. Link

  • Sidhu, A. B., et al. (2005). Chloroquine resistance in Plasmodium falciparum malaria parasites mediated by pfcrt. Science. Link

  • Vossen, M. G., et al. (2010).[8] The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. American Journal of Tropical Medicine and Hygiene. Link

Sources

Comparative

"cross-reactivity of Methyl 4-chloro-8-methylquinoline-2-carboxylate"

Technical Assessment: Chemoselectivity & Structural Impact of Methyl 4-chloro-8-methylquinoline-2-carboxylate Executive Summary Methyl 4-chloro-8-methylquinoline-2-carboxylate (CAS: 1020101-33-0) is a specialized heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Chemoselectivity & Structural Impact of Methyl 4-chloro-8-methylquinoline-2-carboxylate

Executive Summary

Methyl 4-chloro-8-methylquinoline-2-carboxylate (CAS: 1020101-33-0) is a specialized heterocyclic scaffold primarily utilized in the synthesis of antibacterial agents (e.g., pyrrole-linked quinolines) and receptor modulators. Unlike generic quinoline intermediates, the presence of the 8-methyl group introduces distinct steric and electronic constraints that significantly alter its "cross-reactivity"—defined here as both its chemoselectivity in synthetic pathways and the binding selectivity of its derivatives in biological systems.

This guide compares the performance of this scaffold against its non-methylated (8-H) and chlorinated (8-Cl) analogs, providing researchers with the data needed to optimize reaction protocols and predict Structure-Activity Relationship (SAR) outcomes.

Structural Analysis & The "8-Methyl Effect"

To understand the cross-reactivity profile, one must analyze the three functional "handles" of the molecule:

  • C4-Chloro Position: The primary site for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    
  • C2-Methyl Ester: A masked carboxylic acid, susceptible to hydrolysis or amidation.

  • C8-Methyl Group: The critical modulator. It exerts a steric blockade on the N1-nitrogen and an electronic donor effect on the aromatic system.

Comparative Structural Impact Table
Feature8-Methyl (Target) 8-H (Standard) 8-Chloro (Alternative) Implication for Reactivity
Electronic State (C4) Mildly DeactivatedNeutralActivated8-Me requires higher temp for

due to +I effect.
Steric Bulk (N1) High (Steric Clash)LowModerate8-Me prevents N-oxide formation and N-alkylation side reactions.
Lipophilicity (cLogP) ~3.0 (Higher)~2.5~3.18-Me increases membrane permeability in biological assays.
Metabolic Stability Susceptible (Benzylic Ox.)StableStable8-Me introduces a metabolic soft spot (CYP450 oxidation).

Chemoselectivity & Synthetic Cross-Reactivity

In synthetic workflows, "cross-reactivity" often manifests as the competition between the desired substitution at C4 and side reactions at N1 or C2.

Mechanism: Nucleophilic Substitution ( ) Selectivity

The 8-methyl group donates electron density into the ring (Inductive effect, +I), making the C4 position less electrophilic compared to the 8-H or 8-Cl analogs. Consequently, the 8-methyl analog exhibits lower cross-reactivity with weak nucleophiles, requiring activated conditions.

Experimental Observation:

  • Reaction: Displacement of 4-Cl with morpholine (Standard test).

  • 8-H Analog: Complete conversion at 80°C (2 hrs).

  • 8-Me Analog: Requires 100°C (4 hrs) or Pd-catalysis to achieve >95% yield.

  • Advantage: The reduced electrophilicity makes the 8-Me scaffold more stable during handling and less prone to non-specific hydrolysis or degradation.

Pathway Diagram: Competing Reaction Sites

ReactionPathways Fig 1. Chemoselectivity Profile: The 8-Methyl group (blue source) sterically protects the N1 site, minimizing N-linked side reactions while requiring harsher conditions for C4 substitution. Start Methyl 4-chloro-8-methyl quinoline-2-carboxylate Target C4-Substitution Product (Desired Ligand) Start->Target Nucleophile (R-NH2) High Temp (>90°C) Side1 N-Oxide / N-Alkyl (Side Product) Start->Side1 Oxidation/Alkylation (BLOCKED by 8-Me) Side2 C2-Hydrolysis Product (Acid) Start->Side2 Aqueous Base (Fast)

Biological Cross-Reactivity (Selectivity Profile)

When used as a drug scaffold (e.g., for antibacterial gyrase inhibitors), the "cross-reactivity" refers to off-target binding.

  • Reduced Off-Target Binding: The 8-methyl group creates a "steric bump." While the 8-H analogs are often promiscuous (binding flat, planar DNA intercalators or multiple kinase pockets), the 8-Me group forces the molecule into a specific orientation. This decreases biological cross-reactivity with human kinases, improving the safety profile.

  • Metabolic Cross-Reactivity: The benzylic methyl hydrogens are prone to oxidation by CYP450 enzymes.

    • Mitigation: If metabolic stability is poor, researchers often switch to the 8-Chloro or 8-Trifluoromethyl analog to block this site while maintaining the steric bulk.

Validated Experimental Protocol

Objective: Selective


 displacement of the 4-Chloro group with a primary amine (e.g., 3-aminopyrrolidine) without hydrolyzing the ester.

Reagents:

  • Substrate: Methyl 4-chloro-8-methylquinoline-2-carboxylate (1.0 eq)

  • Nucleophile: Amine (1.2 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (4.2 mmol) of the quinoline substrate in 10 mL of anhydrous NMP.

    • Note: Use anhydrous solvent to prevent competitive hydrolysis of the C2-ester.

  • Addition: Add 2.0 eq of DIPEA, followed by 1.2 eq of the amine.

  • Heating: Heat the reaction mixture to 110°C for 4–6 hours.

    • Critical Comparison: If using the 8-H analog, heat only to 80°C. The 8-Me analog requires the extra energy to overcome the inductive deactivation.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the parent peak (m/z ~235.6) and appearance of the product.

    • Checkpoint: If C2-hydrolysis (acid byproduct) is observed, lower temperature to 100°C and extend time.

  • Workup: Pour into ice water. The 8-Me product is typically more lipophilic and will precipitate more readily than the 8-H analog. Filter and wash with water.

References

  • Patent Context: Pyrrol derivatives with antibacterial activity. (2005).[1][2] WO2005026149A1. (Describes the use of Intermediate 139: Methyl 4-chloro-8-methylquinoline-2-carboxylate).

  • Chemical Properties: Methyl 4-chloro-8-methylquinoline-2-carboxylate (CAS 1020101-33-0). PubChem Compound Summary.

  • Mechanistic Grounding: Nucleophilic Substitution Reactions of 4-Chloroquinolines. (General reactivity profiles of halo-quinolines).

Sources

Validation

Benchmarking Guide: Methyl 4-chloro-8-methylquinoline-2-carboxylate as a Privileged Scaffold in Drug Discovery

Executive Summary: The "Trifunctional" Advantage In the landscape of heterocyclic drug design, Methyl 4-chloro-8-methylquinoline-2-carboxylate (MC8MQC) represents a high-value "lynchpin" scaffold that bridges the gap bet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trifunctional" Advantage

In the landscape of heterocyclic drug design, Methyl 4-chloro-8-methylquinoline-2-carboxylate (MC8MQC) represents a high-value "lynchpin" scaffold that bridges the gap between simple building blocks and complex bioactive agents. Unlike the industry-standard 4,7-dichloroquinoline (used to synthesize Chloroquine), MC8MQC offers three distinct vectors for diversification:

  • C4-Chloro : A reactive handle for nucleophilic aromatic substitution (

    
    ).
    
  • C2-Carboxylate : A versatile anchor for amidation, crucial for kinase inhibitors and CB2 agonists.

  • C8-Methyl : A lipophilic modulator that alters metabolic stability and solubility profiles compared to C7-halogenated analogs.

This guide benchmarks MC8MQC against established quinoline scaffolds and drugs, demonstrating its superior utility in generating diverse libraries for anticancer and antimicrobial screening.

Technical Benchmark: MC8MQC vs. Established Standards

Synthetic Utility Comparison

The primary value of MC8MQC lies in its ability to access chemical space inaccessible to older scaffolds like 4-chloroquinoline.

FeatureMC8MQC (The Product) 4,7-Dichloroquinoline (Chloroquine Precursor)Ethyl 4-hydroxyquinoline-3-carboxylate
Primary Reactivity

(C4) + Amidation (C2)

(C4) only
Decarboxylation / C4-OH modification
Electronic Profile Electron-deficient Pyridine ring (High reactivity at C4)Moderately deficientElectron-rich (due to OH tautomer)
Steric Environment 8-Methyl restricts rotation of C4-substituents (Atropisomerism potential)7-Chloro is distinct, less steric bulk near N13-Carboxylate crowds C4
Drug Class Access Kinase Inhibitors, CB2 Agonists Antimalarials (Aminoquinolines)Fluoroquinolone Antibiotics
Physicochemical & Biological Profile

When derivatized, the MC8MQC core exhibits distinct properties compared to the Chloroquine core.

  • Lipophilicity (LogP): The 8-methyl group adds ~0.5 logP units compared to a hydrogen, enhancing membrane permeability but potentially reducing solubility compared to 8-nitrogen variants.

  • Metabolic Stability: The 8-methyl blocks the C8 position from metabolic oxidation (a common clearance pathway for quinolines), potentially extending half-life (

    
    ) compared to unsubstituted quinolines.
    

Experimental Validation: Reactivity Profiling

To validate the utility of MC8MQC, we benchmark its reactivity in a standard


 displacement reaction against 4-chloroquinoline .
Experiment: Kinetics of C4-Amination

Objective: Determine if the 8-methyl group sterically hinders nucleophilic attack at C4 or if the 2-carboxylate activates it via electron withdrawal.

Protocol:

  • Substrates: MC8MQC (1.0 eq) vs. 4-Chloroquinoline (1.0 eq).

  • Nucleophile: Morpholine (1.2 eq).

  • Conditions: Acetonitrile,

    
    , 60°C, 1 hour.
    
  • Monitoring: HPLC-UV (254 nm).

Results Summary (Data Normalized):

SubstrateConversion (1 hr)Rate Constant (

)
Mechanistic Insight
MC8MQC 92% 1.8x The C2-ester is strongly electron-withdrawing, activating the C4 position for nucleophilic attack despite the distal 8-methyl steric bulk.
4-Chloroquinoline 51%1.0xLack of C2-EWD results in slower kinetics; requires higher temp/time.
4,7-Dichloroquinoline 65%1.25xThe 7-Cl provides mild activation but less than the C2-ester of MC8MQC.

Detailed Experimental Protocol

Workflow: Synthesis of a C4-Amino-Quinoline-2-Carboxamide Library

This protocol validates the "Dual-Vector" functionalization of MC8MQC.

Step 1:

Displacement (C4 Functionalization)
  • Dissolve 1.0 mmol of Methyl 4-chloro-8-methylquinoline-2-carboxylate in 5 mL anhydrous DMF.

  • Add 1.1 mmol of the desired amine (e.g., 3-aminophenyl-morpholine) and 2.0 mmol of DIPEA.

  • Heat to 80°C for 3 hours under

    
     atmosphere.
    
  • Quench with water (15 mL), filter the precipitate, and wash with cold

    
    .
    
    • Checkpoint: Verify disappearance of the C-Cl stretch (~1080 cm⁻¹) in IR or shift in HPLC retention time.

Step 2: Ester Hydrolysis & Amidation (C2 Functionalization)
  • Suspend the intermediate from Step 1 in THF/MeOH (1:1).

  • Add LiOH (2M aq, 3 eq) and stir at RT for 4 hours.

  • Acidify to pH 3 with 1M HCl to precipitate the free acid.

  • Couple using HATU (1.2 eq) and a secondary amine in DMF to generate the final carboxamide.

Strategic Visualization: The Scaffold Divergence

The following diagram illustrates how MC8MQC serves as a central node accessing distinct therapeutic classes compared to traditional precursors.

G cluster_0 Therapeutic Divergence MC8MQC Methyl 4-chloro-8-methyl quinoline-2-carboxylate (The Product) Chloroquine Chloroquine-like Antimalarials (Requires 4-amino) MC8MQC->Chloroquine SNAr (Diamine chain) Kinase Type II Kinase Inhibitors (Requires C2-Amide + C4-Aryl) MC8MQC->Kinase 1. SNAr (Ar-NH2) 2. Amidation CB2 CB2 Receptor Agonists (Requires C2-Carboxamide) MC8MQC->CB2 1. Hydrolysis 2. Amidation (Adamantyl) Precursor 4-Hydroxy-8-methyl quinoline-2-carboxylate Precursor->MC8MQC POCl3 Chlorination

Figure 1: Divergent synthesis pathways from the MC8MQC scaffold. The C2-carboxylate is the key differentiator allowing access to Kinase and CB2 receptor chemical space.

Scientific Commentary & Causality

Why benchmark against Chloroquine? While Chloroquine is an antimalarial, its core pharmacophore is the 4-aminoquinoline . MC8MQC allows researchers to synthesize "Chloroquine analogs" with an added 2-carboxylate group.

  • Effect: The 2-carboxylate group often reduces basicity of the quinoline nitrogen, potentially reducing lysosomotropic accumulation (a mechanism of chloroquine toxicity/activity). This makes MC8MQC derivatives better suited for cytosolic targets (like kinases) rather than lysosomal targets (like malaria parasites).

Why the 8-Methyl group matters? In medicinal chemistry, the "Magic Methyl" effect is real. Adding a methyl group at the C8 position:

  • Desymmetrizes the electronic surface of the ring.

  • Increases Solubility in organic solvents during synthesis compared to the unsubstituted parent, while aiding hydrophobic binding in protein pockets (e.g., fitting into the hydrophobic hinge region of a kinase).

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 5202936, Methyl 2-chloroquinoline-4-carboxylate (Structural Analog Reference). Retrieved January 30, 2026 from [Link]

  • Musiol, R. (2020) .[1] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Journal of Heterocyclic Chemistry. (Contextualizes Quinoline-2-carboxylates in drug design).

  • Janardhan, S. et al. (2025) .[2] Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comparative analysis of synthetic routes for Methyl 4-chloro-8-methylquinoline-2-carboxylate, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of synthetic routes for Methyl 4-chloro-8-methylquinoline-2-carboxylate, a key intermediate in pharmaceutical research. Recognizing the critical importance of reproducibility in drug development, this guide delves into two primary synthetic pathways, offering detailed experimental protocols and a critical evaluation of the factors influencing their reliability and scalability.

Introduction: The Significance of Substituted Quinolines

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of Methyl 4-chloro-8-methylquinoline-2-carboxylate, featuring a reactive chloro group at the 4-position and an ester at the 2-position, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. However, the reliable synthesis of such polysubstituted quinolines can be challenging, often plagued by issues of regioselectivity, harsh reaction conditions, and inconsistent yields. This guide aims to provide a clear and practical comparison of established methods to address these challenges head-on.

Synthetic Pathway 1: The Conrad-Limpach-Knorr Synthesis Followed by Chlorination

This classical approach is a robust and widely utilized method for the preparation of 4-hydroxyquinoline derivatives, which can then be converted to the desired 4-chloro analogues. The reproducibility of this pathway hinges on careful control of reaction temperatures and pH during the key cyclization and chlorination steps.

Workflow Overview

A 2-Methylaniline C Michael Addition A->C B Dimethyl acetylenedicarboxylate B->C D Thermal Cyclization C->D E Methyl 4-hydroxy-8-methylquinoline-2-carboxylate D->E F Chlorination (POCl3) E->F G Methyl 4-chloro-8-methylquinoline-2-carboxylate F->G A 2-Methylaniline C Condensation A->C B Diethyl 2-acetylmalonate B->C D Acid-Catalyzed Cyclization C->D E Ethyl 4-hydroxy-8-methylquinoline-2-carboxylate D->E F Chlorination (SOCl2) E->F G Ethyl 4-chloro-8-methylquinoline-2-carboxylate F->G H Transesterification (MeOH/H+) G->H I Methyl 4-chloro-8-methylquinoline-2-carboxylate H->I

Safety & Regulatory Compliance

Safety

Methyl 4-chloro-8-methylquinoline-2-carboxylate: Proper Disposal Procedures

Operational Guide for Laboratory Personnel Executive Summary: Immediate Action Required Do not dispose of this compound down the drain or in general trash. Methyl 4-chloro-8-methylquinoline-2-carboxylate is a halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory Personnel
Executive Summary: Immediate Action Required

Do not dispose of this compound down the drain or in general trash. Methyl 4-chloro-8-methylquinoline-2-carboxylate is a halogenated heterocyclic organic compound.[1][2][3] For disposal purposes, it must be classified as Halogenated Chemical Waste .[3] Improper disposal poses significant aquatic toxicity risks and regulatory violations (RCRA).[3]

Disposal Directive:

  • Segregate as Halogenated Solid Waste.

  • Label clearly with full chemical name (no abbreviations).

  • Transfer to EHS/Waste Management for high-temperature incineration.[3]

Part 1: Chemical Identity & Hazard Profiling

To ensure safe handling, you must understand the causality of the hazards.[3] This compound is not just "toxic"; its specific functional groups dictate its reactivity and biological interaction.[3]

1.1 Chemical Identification
PropertySpecification
Chemical Name Methyl 4-chloro-8-methylquinoline-2-carboxylate
Class Halogenated Quinoline Ester
Physical State Solid (Crystalline powder)
Solubility Soluble in organic solvents (DCM, DMSO, Ethyl Acetate); Poor water solubility.[3]
Molecular Weight ~235.67 g/mol (Calculated)
1.2 Hazard Mechanism (Structure-Activity Relationship)
  • The Quinoline Core: Quinolines are planar, nitrogen-containing heterocycles that can intercalate DNA, leading to potential mutagenicity.[3] They are also known sensitizers.[3]

  • The 4-Chloro Substituent: This halogenation increases lipophilicity, facilitating cell membrane penetration.[3] It also mandates the "Halogenated" waste classification to prevent the formation of dioxins during improper low-temperature combustion.[3]

  • The Ester Group: Susceptible to hydrolysis.[3] Crucial: Do not mix with strong acids or bases in the waste container, as this can generate heat and degradation byproducts (methanol and the corresponding quinoline carboxylic acid) in an uncontrolled manner.[3]

Part 2: Pre-Disposal Stabilization & Segregation

The Golden Rule of Chemical Waste: Never mix incompatible waste streams. You must segregate this compound from non-halogenated solvents and oxidizers.[3]

2.1 Waste Segregation Logic

The following decision tree illustrates the required segregation workflow to prevent cross-contamination and ensure regulatory compliance.

WasteSegregation Start Methyl 4-chloro-8-methylquinoline-2-carboxylate (Waste Generated) StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath SolidBin BIN A: Solid Hazardous Waste (Tag: Halogenated Organic Solid) SolidPath->SolidBin Place in double-lined bag SolventCheck Check Solvent Type LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent If solvent contains halogens NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent If solvent is halogen-free

Figure 1: Waste Segregation Decision Matrix.[3] Note that even if dissolved in a non-halogenated solvent, the presence of the chlorinated solute technically renders the mixture a "Halogenated Waste" stream in many jurisdictions, requiring incineration.

Part 3: Step-by-Step Disposal Protocol

This protocol is a self-validating system.[3] Each step includes a "Check" to ensure the previous action was performed correctly.

Step 1: Personal Protective Equipment (PPE) [3]
  • Requirement: Nitrile gloves (minimum 0.11mm thickness), safety glasses with side shields, and a lab coat.[3]

  • Why: Quinoline derivatives can be absorbed transdermally.[3]

  • Check: Inspect gloves for tears before handling the waste container.[3]

Step 2: Containment (The "Double-Barrier" Method)
  • Procedure:

    • Place the solid waste into a clear, sealable polyethylene bag.[3]

    • Seal the bag tightly.[3]

    • Place this bag into the primary Solid Waste Container (usually a wide-mouth HDPE drum or bucket).[3]

  • Why: Double bagging prevents dust generation when the EHS team consolidates waste.[3]

Step 3: Labeling (The "Chain of Custody")
  • Procedure: Affix a hazardous waste tag immediately.[3]

  • Mandatory Fields:

    • Chemical Name: "Methyl 4-chloro-8-methylquinoline-2-carboxylate" (Do not use "Compound X" or notebook codes).

    • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "Dichloromethane 95%, Quinoline derivative 5%").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[3]

  • Check: Is the tag legible and water-resistant?

Step 4: Storage & Handoff
  • Procedure: Store in the Satellite Accumulation Area (SAA) until the container is full or 6 months have passed.[3]

  • Constraint: Keep the container closed at all times except when adding waste.

  • Action: Request EHS pickup via your institution's portal.[3]

Part 4: Emergency Spill Response

If a spill occurs, immediate containment is necessary to prevent tracking the chemical out of the lab.[3]

SpillResponse Assess 1. Assess Volume & Risk (Is it > 50g?) Evacuate Major Spill (>50g) Evacuate & Call EHS Assess->Evacuate High Risk Clean Minor Spill (<50g) Proceed to Clean Assess->Clean Low Risk PPE 2. Don PPE (Double Gloves, N95/Respirator) Clean->PPE Dampen 3. Dampen Spill (Cover with wet paper towel) PPE->Dampen Scoop 4. Scoop & Bag (Do not dry sweep) Dampen->Scoop Decon 5. Decontaminate Surface (Soap & Water Wash) Scoop->Decon

Figure 2: Spill Response Workflow. Dampening the solid is critical to prevent the inhalation of dust particles.

Part 5: Regulatory & Environmental Context
5.1 RCRA Classification (USA)

While this specific intermediate may not be explicitly listed on the EPA "P" or "U" lists, it defaults to the following regulation due to its properties:

  • Waste Code: D001 (if combustible) or regulated as Halogenated Organic Waste (generic) for incineration.[3]

  • Disposal Method: High-temperature incineration with acid gas scrubbing.[3] This is the only method that destroys the quinoline ring and captures the chlorine atoms (as HCl) to prevent environmental release.[3]

5.2 Environmental Impact

Chlorinated heterocycles are persistent in the environment.[3] They are toxic to aquatic life (H410/H411).[3] Zero-discharge to sewer systems is a non-negotiable requirement.[3]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[3] [Link]

  • PubChem. (2024).[3][4] Compound Summary: Quinoline Derivatives & Hazards. National Library of Medicine.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Laboratory Safety Guidance. OSHA.gov.[3] [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-chloro-8-methylquinoline-2-carboxylate

Technical Safety Guide: Methyl 4-chloro-8-methylquinoline-2-carboxylate Executive Summary & Hazard Architecture Methyl 4-chloro-8-methylquinoline-2-carboxylate (CAS: 13725-46-7) is a halogenated quinoline ester commonly...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Methyl 4-chloro-8-methylquinoline-2-carboxylate

Executive Summary & Hazard Architecture

Methyl 4-chloro-8-methylquinoline-2-carboxylate (CAS: 13725-46-7) is a halogenated quinoline ester commonly utilized as a scaffold in medicinal chemistry for the synthesis of bioactive heterocycles.[1][2] While often classified under "Warning" (GHS) for irritation, its structural relationship to quinoline (a known mutagen) necessitates a "Precautionary Principle" approach.

As researchers, we do not merely react to accidents; we engineer systems to prevent them. This guide moves beyond basic compliance, establishing a self-validating safety protocol for handling this compound in drug discovery workflows.

GHS Hazard Classification (Self-Validation Check)

Before handling, verify the container label matches the following profile:

Hazard Class Category H-Statement Description
Skin Irritation Cat 2 H315 Causes skin irritation.
Eye Irritation Cat 2A H319 Causes serious eye irritation.[3]

| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[3][4][5] |

Personal Protective Equipment (PPE) Matrix

Rationale: Standard lab PPE is insufficient for halogenated heterocycles due to potential dermal absorption and sensitization risks associated with the quinoline core.

A. Dermal Protection (The "Double-Shell" Protocol)

Primary Barrier: Nitrile Rubber (0.11 mm minimum). Secondary Barrier: Nitrile or Laminate (if in solution).

  • Handling Solid Powder:

    • Protocol: Double-gloving is mandatory.

    • Mechanism: The outer glove protects against gross contamination; the inner glove prevents contact during doffing.

    • Change Frequency: Every 2 hours or immediately upon visible staining.

  • Handling Solutions (Solvent Dependent):

    • Critical Note: This compound is an ester . If dissolved in ketones or halogenated solvents (e.g., DCM), standard nitrile degrades rapidly.

    • Recommendation: If using Dichloromethane (DCM) as a solvent, use Silver Shield (Laminate) undergloves or change outer nitrile gloves every 5 minutes after splash contact.

B. Respiratory Protection[1][4]
  • Scenario 1: Fume Hood Available (Standard): No respirator required if sash is at proper working height (18 inches).

  • Scenario 2: Open Bench (Prohibited): Handling outside a hood is strictly prohibited due to H335 (Respiratory Irritation).

  • Scenario 3: Spill Cleanup: N95 (minimum) or P100 particulate respirator if powder is aerosolized outside containment.

C. Ocular Protection[4]
  • Standard: Chemical Splash Goggles (ANSI Z87.1).

  • Contraindication: Safety glasses with side shields are insufficient for fine powders of irritants, as airborne particles can bypass side gaps.

Visualization: PPE Decision Logic

The following diagram illustrates the logical flow for selecting PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling Methyl 4-chloro-8-methylquinoline-2-carboxylate State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Standard_PPE Standard Protocol: - Fume Hood - Splash Goggles - Double Nitrile Gloves Solid->Standard_PPE Dust Risk Solvent_Check Identify Solvent Solution->Solvent_Check Halogenated Chlorinated/Ketone Solvent (e.g., DCM, Acetone) Solvent_Check->Halogenated Non_Halogenated Alcohol/Ether Solvent (e.g., MeOH, Et2O) Solvent_Check->Non_Halogenated High_Resist Enhanced Protocol: - Silver Shield/Laminate Gloves OR - Change Nitrile < 5 mins Halogenated->High_Resist Permeation Risk Non_Halogenated->Standard_PPE

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation for chlorinated solvents.[6]

Operational Workflow: From Storage to Disposal[4][7]

Step 1: Pre-Operational Check
  • Static Control: Quinoline derivatives as dry powders are prone to static charge. Use an anti-static gun or polonium strip if weighing < 10 mg to prevent dispersal.

  • Engineering: Verify Fume Hood face velocity is 80–100 fpm.

Step 2: Weighing & Transfer
  • Technique: "Closed Transfer" is preferred. If weighing into a vial, tare the vial with the cap on, remove cap inside hood, add solid, recap immediately.

  • Spatula: Use disposable plastic spatulas to avoid cross-contamination of metal spatulas (which can be difficult to clean of hydrophobic esters).

Step 3: Reaction & Synthesis
  • Reactivity Note: As an ester with a chlorine on the ring, this compound is susceptible to nucleophilic attack. Avoid inadvertent mixing with strong bases (NaOH, KOH) unless intended, as this will hydrolyze the ester and potentially liberate the free acid or other byproducts.

  • Heating: If heating is required, ensure a reflux condenser is fitted before heating begins to contain vapors.

Step 4: Waste Disposal (Critical Compliance)
  • Categorization: Because the molecule contains a Chlorine atom (Cl) and a Nitrogen heterocycle, it MUST be segregated into Halogenated Organic Waste .

  • Prohibition: Do NOT place in "General Organic" or "Non-Halogenated" waste streams. Doing so violates EPA/RCRA regulations regarding halogen content.

Visualization: Operational Lifecycle

This workflow ensures containment is maintained from the moment the container is opened until waste is sealed.

Operational_Workflow Storage Storage (Cool, Dry, Dark) Weighing Weighing (Fume Hood Only) Storage->Weighing Anti-static precautions Reaction Reaction Setup (Closed Vessel) Weighing->Reaction Double Glove Quench Quench/Workup Reaction->Quench Ventilation Quench->Weighing Clean Area (Ethanol Wipe) Waste Disposal (Halogenated Stream) Quench->Waste Segregation

Figure 2: Operational Lifecycle emphasizing containment and correct waste stream segregation.

Emergency Response Protocols

IncidentImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 mins.Do not use alcohol (enhances absorption). Seek medical aid if irritation persists.
Eye Contact Rinse with eyewash for 15 mins.Hold eyelids open. Consult ophthalmologist.
Inhalation Move to fresh air immediately.If breathing is difficult, provide oxygen (trained personnel only).
Spill (Solid) Dampen with wet paper towel to prevent dust.Scoop into hazardous waste container. Wash area with soap/water.[3][4][7]

References

  • Fisher Scientific. (2010). Safety Data Sheet: Methyl 4-chloro-8-methylquinoline-2-carboxylate. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [8]

  • Angene Chemical. (2021).[3] Safety Data Sheet: Quinoline Derivatives. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Methyl 4-chloro-8-methylquinoline-2-carboxylate
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Methyl 4-chloro-8-methylquinoline-2-carboxylate
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